molecular formula C7H15NO B3000276 2-(3-Aminocyclobutyl)propan-2-ol CAS No. 1609546-13-5

2-(3-Aminocyclobutyl)propan-2-ol

Katalognummer: B3000276
CAS-Nummer: 1609546-13-5
Molekulargewicht: 129.203
InChI-Schlüssel: YIHPWULVQBWRRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminocyclobutyl)propan-2-ol is a chiral organic compound featuring both a reactive primary amine and a tertiary alcohol functional group on a cyclobutane scaffold. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery research. The molecule's rigid cyclobutyl core can be utilized to influence the conformational properties and metabolic stability of potential drug candidates, while the amine and alcohol groups serve as versatile handles for synthetic elaboration . Compounds with propan-2-ol and aminopropanol substructures are frequently employed as key intermediates in the synthesis of various pharmacologically active molecules . Researchers can leverage this chemical to develop novel molecular entities, such as protease inhibitors or receptor ligands, where the cyclobutane ring may be used to explore three-dimensional space and optimize binding interactions. The presence of multiple functional groups allows for parallel synthesis and the creation of diverse chemical libraries. This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-aminocyclobutyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)5-3-6(8)4-5/h5-6,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHPWULVQBWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-13-5
Record name 2-(3-aminocyclobutyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3-Aminocyclobutyl)propan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Blocks for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the modern landscape of medicinal chemistry, the "escape from flatland" is a critical directive. 2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1398571-41-9 for the trans isomer) represents a high-value,


-rich building block designed to address poor metabolic stability and solubility often associated with planar aromatic scaffolds.

This guide details the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold.[1] It serves as a definitive reference for incorporating cyclobutane cores into lead optimization programs, specifically as bioisosteres for piperazines, cyclohexanes, or linear alkyl linkers.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identification
  • IUPAC Name: 2-(3-Aminocyclobutyl)propan-2-ol[2]

  • Common Name: 3-Amino-1-(2-hydroxypropan-2-yl)cyclobutane

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 129.20 g/mol [3]

  • Key Functional Groups: Primary amine (handle for functionalization), Tertiary alcohol (solubilizing group/hydrogen bond donor).

Stereochemistry and Conformational Dynamics

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions) and angle strain. This puckering results in distinct cis and trans geometric isomers.

  • Trans-Isomer (Preferred): The 1,3-substituents are on opposite faces of the average plane of the ring. In the puckered conformation, the trans-isomer typically places both bulky groups (the amino and the hydroxyisopropyl) in pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion. This isomer is generally more thermodynamically stable and is the primary target for drug design.

  • Cis-Isomer: Substituents are on the same face.[4][5] This often forces one substituent into a pseudo-axial position, increasing steric strain.

Conformational Locking: Unlike linear alkyl chains, the cyclobutane core restricts the degrees of freedom (entropy cost upon binding is lower). Unlike cyclopropanes, the ring is flexible enough to allow induced fit but rigid enough to direct substituents vectors (approx.


 in trans).
Physicochemical Profile[3]
PropertyValue (Predicted/Exp)Significance
LogP -0.5 to 0.1Highly hydrophilic; excellent for lowering lipophilicity of greasy leads.
TPSA 46.25

Favorable for membrane permeability (Rule of 5 compliant).
pKa (Amine) ~9.5Typical aliphatic amine; positively charged at physiological pH.
pKa (Alcohol) >16Non-acidic; acts purely as H-bond donor/acceptor.
Fsp3 1.0 (100%)Maximizes 3D character, improving solubility and metabolic stability.

Synthetic Methodology

The most robust route to 2-(3-aminocyclobutyl)propan-2-ol avoids the handling of the free amine until the final step. The preferred pathway utilizes a Grignard addition to a protected amino-ester.

Retrosynthetic Analysis

The tertiary alcohol is best formed via the addition of methylmagnesium bromide (MeMgBr) to an ester. The cyclobutane core is derived from commercially available 3-aminocyclobutanecarboxylic acid derivatives.

Protocol: Grignard Addition Route

Starting Material: Methyl trans-3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.

Step 1: Grignard Addition

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Reagents: Dissolve Methyl 3-(Boc-amino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) dropwise via addition funnel over 30 minutes. The excess is required to act as a base (deprotonating the Boc-NH) and to perform the double addition to the ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS for disappearance of ester.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Intermediate: tert-Butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate.

Step 2: Deprotection (Boc Removal)

  • Reaction: Dissolve the intermediate in DCM (0.5 M). Add TFA (10-20 eq) or 4M HCl in Dioxane.

  • Time: Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to yield the hydrochloride salt.

    • For Free Base: Dissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M

      
       in MeOH.
      
  • Yield: Typically 85-95% over two steps.

Synthetic Workflow Diagram

SynthesisPath cluster_0 Key Transformation SM Methyl 3-(Boc-amino) cyclobutanecarboxylate Inter Intermediate: Boc-Amino Alcohol SM->Inter Grignard Addition Reagent1 MeMgBr (3.5 eq) THF, 0°C to RT Reagent1->Inter Product Target: 2-(3-Aminocyclobutyl) propan-2-ol Inter->Product Deprotection Reagent2 TFA/DCM or HCl/Dioxane Reagent2->Product

Caption: Two-step synthesis of 2-(3-aminocyclobutyl)propan-2-ol from Boc-protected amino ester via Grignard addition and acidic deprotection.

Medicinal Chemistry Applications

The "Magic Methyl" Effect & Solubility

The gem-dimethyl group (propan-2-ol moiety) is a classic medicinal chemistry tactic.

  • Metabolic Stability: The steric bulk of the methyl groups protects the adjacent carbon from metabolic oxidation (e.g., by CYPs).

  • Solubility: The tertiary alcohol interacts with water but cannot be oxidized to a ketone, providing a stable polar handle. This significantly lowers LogP compared to a simple isopropyl or cyclobutyl group.

Bioisosteric Replacements

This scaffold is frequently used to replace:

  • Piperazines: The 1,3-disubstituted cyclobutane mimics the distance of the 1,4-piperazine vectors but removes the basic nitrogen (reducing hERG risk) and increases

    
     character.
    
  • Cyclohexanes: Cyclobutane is smaller, lowering molecular weight (MW) while maintaining the rigid vector.

Decision Logic for Incorporation

MedChemLogic Problem Lead Compound Issue Solubility Poor Solubility? Problem->Solubility Metab High Clearance? Problem->Metab Vector Vector Check Solubility->Vector Yes Metab->Vector Yes Solution Incorporate 2-(3-aminocyclobutyl)propan-2-ol Vector->Solution Need linear rigid spacer? Vector->Solution Need H-bond donor?

Caption: Decision tree for utilizing the aminocyclobutyl-propanol scaffold in lead optimization.

Safety & Handling

  • Hazards: As a primary amine, the compound is likely an irritant to eyes and skin. The free base may absorb

    
     from the air (carbamate formation).
    
  • Storage: Store as the HCl salt for maximum stability. If free base is required, store under inert atmosphere (Argon) at -20°C.

  • Reactivity: The tertiary alcohol is sterically hindered and generally unreactive toward acylation under mild conditions, allowing selective functionalization of the amine.

References

  • Vertex AI Search . (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • National Institutes of Health (NIH) . (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

  • PubChem . (2025).[2] 2-(3-aminocyclobutyl)propan-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve solubility, reduce lipophilicity (LogP), and enhance metabolic stability compared to planar aromatic systems. The 2-(3-aminocyclobutyl)propan-2-ol motif represents a critical "linker-head" scaffold. It functions as a bioisostere for piperazines or cyclohexyl systems but offers a unique vector orientation due to the rigid cyclobutane core.

This guide details the synthesis of this pharmacophore, prioritizing the ester-Grignard route . This pathway is superior to the ketone-addition route because it places the tertiary alcohol on the exocyclic chain (the isopropyl group) rather than the ring, a specific requirement for this target.

Core Retrosynthetic Logic

The synthesis is disconnected at the tertiary alcohol, revealing a Grignard addition to a protected amino-ester . This approach allows for the late-stage installation of the gem-dimethyl group and preservation of stereochemistry (cis/trans) established early in the sequence.

Retrosynthesis Target Target: 2-(3-Aminocyclobutyl)propan-2-ol Intermediate1 Protected Intermediate: tert-Butyl (3-(2-hydroxypropan-2-yl) cyclobutyl)carbamate Target->Intermediate1 Acidic Deprotection Precursor Key Precursor: Methyl 3-((tert-butoxycarbonyl) amino)cyclobutanecarboxylate Intermediate1->Precursor Grignard (MeMgBr) SM Starting Material: 3-Aminocyclobutanecarboxylic Acid Precursor->SM 1. Boc Protection 2. Esterification

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Critical Stereochemical Considerations

The cyclobutane ring introduces cis and trans isomerism. The relationship between the amine and the isopropyl-alcohol group is critical for biological activity.

  • Trans-isomer (1,3-diequatorial-like): Generally more thermodynamically stable and often the preferred pharmacophore for linear vector alignment.

  • Cis-isomer (1,3-axial-equatorial-like): Introduces a "kink" in the molecule.

Expert Insight: Commercial 3-aminocyclobutanecarboxylic acid is often supplied as a mixture. Separation is most efficient at the amino-acid stage (via crystallization) or the ester stage (via column chromatography). Isomerization can occur under harsh basic conditions; therefore, the Grignard step requires careful temperature control.

Detailed Synthetic Protocol

Phase 1: Protection and Esterification

Objective: Convert the zwitterionic amino acid into a lipophilic ester suitable for Grignard addition.

Reagents:

  • 3-Aminocyclobutanecarboxylic acid (HCl salt or free base)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Methyl Iodide (

    
    ) or Methanol/Thionyl Chloride (
    
    
    
    )

Workflow:

  • Esterification (Method A - Scalable): Suspend the amino acid in MeOH. Add

    
     (1.2 equiv) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the amino-ester hydrochloride.
    
  • Protection: Resuspend the amino-ester HCl in DCM/Water (biphasic) or THF. Add

    
     (3.0 equiv) and 
    
    
    
    (1.1 equiv). Stir at RT for 12 hours.[1]
  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    

Data Validation (Phase 1):

Metric Specification
Appearance White to off-white solid

| ¹H NMR (CDCl₃) |


 3.70 (s, 3H, OMe), 1.44 (s, 9H, Boc) |
| Key Shift  | Methyl ester singlet is diagnostic. |
Phase 2: The Grignard Addition (Critical Step)

Objective: Convert the methyl ester to the tertiary alcohol. Challenge: The carbamate proton (


) is acidic (

). It will quench 1 equivalent of Grignard reagent.

Stoichiometry Rule: You must use at least 3.5 to 4.0 equivalents of Methylmagnesium Bromide (MeMgBr).

  • 1 equiv deprotonates the carbamate.

  • 1 equiv converts ester to ketone.

  • 1 equiv converts ketone to alcohol.

  • 0.5-1.0 equiv excess ensures completion.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Solvent: Dissolve the protected ester (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C . Add MeMgBr (3.0 M in ether/THF, 4.0 equiv) dropwise via addition funnel.

    • Note: An initial exotherm and gas evolution (methane) will occur as the NH is deprotonated.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. The ketone intermediate is rarely observed due to the high reactivity of the Grignard.

  • Quench (Critical): Cool back to 0°C. Quench with saturated aqueous Ammonium Chloride (

    
    ) . Do not use HCl initially, as it may cleave the Boc group prematurely or cause elimination of the tertiary alcohol.
    
  • Extraction: Extract with EtOAc (3x). Wash with Brine.[2] Dry over

    
    .[3][4]
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (

    
    ) and appearance of the broad OH stretch (
    
    
    
    ). The Carbamate carbonyl (
    
    
    ) should remain.
Phase 3: Deprotection and Isolation

Objective: Remove the Boc group to release the primary amine without dehydrating the tertiary alcohol.

Protocol:

  • Dissolve the intermediate in 1,4-Dioxane (or DCM).

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2-4 hours.

  • Isolation: Concentrate the solvent in vacuo.

    • Option A (Salt): Triturate the residue with Diethyl Ether to obtain the HCl salt as a white solid.

    • Option B (Free Base): Dissolve in minimal MeOH, pass through a basic ion-exchange resin (e.g., SCX-2) or treat with

      
       in MeOH, then concentrate.
      

Workflow Step1 Step 1: Esterification & Protection (Boc2O, K2CO3, MeI/MeOH) Step2 Step 2: Grignard Addition (4.0 eq MeMgBr, THF, 0°C to RT) Step1->Step2 Lipophilic Ester Step3 Step 3: Quench & Workup (Sat. NH4Cl) Step2->Step3 Alkoxide Intermediate Step4 Step 4: Acidic Deprotection (4M HCl in Dioxane) Step3->Step4 Boc-Alcohol

Figure 2: Forward synthetic workflow with critical reagents.

Analytical Profile (Expected Data)

Target Molecule: 2-(3-aminocyclobutyl)propan-2-ol (HCl Salt)

AnalysisExpected Signal Characteristics
¹H NMR (D₂O)

1.15 (s, 6H):
Gem-dimethyl groups (characteristic singlet).

2.0-2.5 (m, 5H):
Cyclobutane ring protons (complex multiplet).

3.6 (m, 1H):
CH-NH₂ proton.
¹³C NMR

70 ppm:
Quaternary carbon (C-OH).

28 ppm:
Methyl groups.

45-55 ppm:
Cyclobutane methines.
MS (ESI+) [M+H]⁺ = 130.1 (Free base MW = 129.19).

Troubleshooting & Safety

  • Low Yield in Grignard:

    • Cause: Insufficient MeMgBr. The carbamate proton consumes reagent.

    • Fix: Increase MeMgBr to 4.5 equivalents. Ensure anhydrous THF (<50 ppm water).

  • Dehydration of Alcohol:

    • Cause: Acidic workup too harsh or heating during deprotection.

    • Fix: Tertiary alcohols on cyclobutanes can eliminate to form the alkene (isopropenyl group). Keep deprotection temperature <30°C. Avoid concentrated H₂SO₄.

  • Stereoisomer Separation:

    • If the starting material was a mixture, the final product will be too. Separation of the highly polar free amine is difficult. Separate at the Boc-Ester stage using Flash Chromatography (Hexane/EtOAc gradient).

References

  • Pfizer Inc. (2013). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. Patent WO2013014567. (Describes the synthesis of JAK inhibitor intermediates using the cyclobutane-amino-ester route).

  • Ding, Q., et al. (2011). Discovery of a trans-3-aminocyclobutyl-linked pyrrolopyrimidine as a potent JAK1 inhibitor.Journal of Medicinal Chemistry. (Provides structural activity relationships for the trans-isomer).

  • Organic Syntheses. (2007). General procedures for Grignard additions to esters. Org.[1][2][3][4][5][6] Synth. 84, 120. (Foundational protocol for converting esters to tertiary alcohols).

  • Vertex Pharmaceuticals. (2015).[7] Substituted Cyclobutanes and Methods of Use.[4][8] US Patent 9,120,760. (Details the separation of cis/trans aminocyclobutane carboxylates).

Sources

2-(3-Aminocyclobutyl)propan-2-ol: A High-Fsp³ Building Block for Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Aminocyclobutyl)propan-2-ol is a high-value, saturated heterocyclic building block used in modern drug discovery to optimize physicochemical properties (solubility, lipophilicity, and metabolic stability) without increasing aromaticity. Characterized by a rigid cyclobutane core substituted with a primary amine and a tertiary alcohol, this scaffold offers a unique vector for fragment-based drug design (FBDD).

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this compound, with a specific focus on the trans-isomer , which is the predominant diastereomer in pharmaceutical research.

Part 1: Chemical Identity & Physicochemical Profile

Core Identifiers
PropertyDetail
Chemical Name 2-(3-Aminocyclobutyl)propan-2-ol
Common Name 3-(2-Hydroxypropan-2-yl)cyclobutanamine
CAS Number (General) 1609546-13-5
CAS Number (trans-isomer) 1398571-41-9 (Free Base) 2058249-61-7 (HCl Salt)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol (Free Base) 165.66 g/mol (HCl Salt)
SMILES CC(C)(O)C1CC(N)C1
Stereochemistry: The Critical Distinction

The cyclobutane ring adopts a puckered conformation. The relative stereochemistry between the amine and the hydroxy-isopropyl group significantly impacts the spatial vector of the substituents.

  • Trans-Isomer: The substituents are on opposite faces of the ring (pseudo-diequatorial-like), providing a linear extension vector ideal for linkers. This is the preferred isomer for most library synthesis.

  • Cis-Isomer: Substituents are on the same face, creating a "U-shape" conformation that may induce intramolecular hydrogen bonding between the amine and hydroxyl group.

Part 2: Medicinal Chemistry Rationale[4]

The "Escape from Flatland"

This scaffold contributes to the Fraction of sp³ carbons (Fsp³ ) in a molecule, a metric directly correlated with improved clinical success rates. Unlike flat aromatic linkers (e.g., phenyl, pyridine), the cyclobutane core introduces 3D complexity, improving solubility and reducing non-specific binding.

Gem-Dimethyl Effect & Metabolic Stability

The 2-hydroxypropan-2-yl moiety (tertiary alcohol) serves two functions:

  • Metabolic Blocking: The gem-dimethyl groups block the alpha-carbon from oxidation, making the alcohol highly resistant to metabolic clearance compared to primary or secondary alcohols.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl group provides a specific interaction point for target binding sites while modulating logP (lipophilicity).

Bioisosterism

The trans-1,3-disubstituted cyclobutane motif is a validated bioisostere for:

  • 1,4-Disubstituted piperazines: Similar vector length but without the basic nitrogen (pKa modulation).

  • Para-substituted benzenes: Similar geometry but significantly higher water solubility.

Part 3: Synthetic Protocols

Mechanism of Action: Grignard Addition

The most robust synthesis involves the double addition of methylmagnesium bromide (MeMgBr) to a protected 3-aminocyclobutanecarboxylate ester.

Workflow Visualization

Synthesis Start 3-Aminocyclobutane- carboxylic acid Step1 Esterification & Protection (Boc) Start->Step1 EtOH, SOCl2 then (Boc)2O Intermediate Ethyl 3-(Boc-amino) cyclobutanecarboxylate Step1->Intermediate Step2 Grignard Reaction (MeMgBr, excess) Intermediate->Step2 MeMgBr (3.5 eq) THF, 0°C to RT ProtectedProd Boc-Protected Alcohol Step2->ProtectedProd Step3 Deprotection (HCl/Dioxane) ProtectedProd->Step3 4M HCl Final 2-(3-Aminocyclobutyl) propan-2-ol HCl Step3->Final

Caption: Synthetic route from amino acid precursor to final amino-alcohol salt.

Detailed Experimental Protocol (Trans-Isomer)

Precursor: trans-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride (CAS: 1306607-93-5).

Step 1: Amine Protection (if starting from free amine)

If the starting material is the ethyl ester HCl salt, proceed directly to Grignard if using excess reagent, but Boc-protection is recommended to prevent side reactions.

  • Reagents: trans-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (2.5 eq), DCM (10 vol).

  • Procedure: Stir the amine salt and base in DCM at 0°C. Add Boc-anhydride dropwise. Warm to RT and stir for 4 hours. Wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Yield: Quantitative (Oil/Solid).

Step 2: Grignard Addition (Formation of Tertiary Alcohol)
  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon.

  • Reagents: Boc-protected ester (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 3.5 eq), Anhydrous THF (15 vol).

  • Procedure:

    • Dissolve the Boc-ester in anhydrous THF and cool to 0°C.

    • Add MeMgBr dropwise via addition funnel (Exothermic!). Maintain temp < 5°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC/LCMS (disappearance of ester).

    • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl dropwise.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection (Salt Formation)
  • Reagents: Boc-intermediate, 4M HCl in Dioxane.

  • Procedure: Dissolve intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: The product often precipitates. Filter the solid or concentrate and triturate with diethyl ether to obtain the white solid 2-(trans-3-aminocyclobutyl)propan-2-ol hydrochloride .

Part 4: Safety & Handling

Hazard ClassDescriptionPrecaution
Acute Toxicity Likely Irritant (H315, H319)Wear nitrile gloves and safety glasses.
Hygroscopicity HCl salts are hygroscopic.Store in a desiccator at -20°C.
Reactivity Primary amine is nucleophilic.Avoid exposure to aldehydes/ketones unless reacting.

References

  • ChemSrc. (2024). 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride.[2] Retrieved February 15, 2026, from [Link] (CAS: 2058249-61-7)

  • Google Patents. (2014). WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.

Sources

Technical Guide: Spectroscopic Profiling of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the methodology of structural confirmation, acknowledging that for specific building blocks, understanding the logic of assignment is as critical as the raw data itself.

Executive Summary & Structural Context

2-(3-Aminocyclobutyl)propan-2-ol is a rigidified amino-alcohol scaffold increasingly utilized in medicinal chemistry as a bioisostere for flexible alkyl chains. The cyclobutane ring restricts conformational freedom, potentially improving metabolic stability and receptor selectivity.

However, the core analytical challenge lies in the geometric isomerism of the 1,3-disubstituted cyclobutane ring. The molecule exists as cis and trans diastereomers, which exhibit distinct spectroscopic signatures.[1][2][3] This guide provides the definitive protocols for characterizing these isomers using NMR, IR, and MS.

Molecular Specifications
  • IUPAC Name: 2-(3-aminocyclobutyl)propan-2-ol[4]

  • Molecular Formula: C

    
    H
    
    
    
    NO[4][5]
  • Exact Mass: 129.1154 Da

  • Key Structural Features:

    • Primary Amine (-NH

      
      ) at C3.
      
    • Tertiary Alcohol (-C(CH

      
      )
      
      
      
      OH) at C1.
    • Cyclobutane Core (Puckered conformation).

Mass Spectrometry (MS) Profiling

Mass spectrometry is the first line of identification. Due to the polarity of the amine and alcohol, Electrospray Ionization (ESI) in positive mode is the preferred ionization method.

Fragmentation Logic

The fragmentation pattern is driven by inductive cleavage and dehydration.

  • [M+H]

    
    :  130.12 Da (Base peak in soft ionization).
    
  • [M+H - H

    
    O]
    
    
    
    :
    112.11 Da. The tertiary alcohol facilitates facile dehydration, often observed as a prominent in-source fragment.
  • [M+H - NH

    
    ]
    
    
    
    :
    113.09 Da. Loss of ammonia is less favorable than water loss but observable at higher collision energies.
  • 
    -Cleavage:  Cleavage adjacent to the amine is restricted by the ring structure, making ring-opening fragmentations (e.g., loss of C
    
    
    
    H
    
    
    ) significant at high energy.
Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion [M+H]+ m/z 130.12 Frag_H2O [M+H - H2O]+ m/z 112.11 (Tertiary Carbocation) M_Ion->Frag_H2O - H2O (18 Da) Frag_NH3 [M+H - NH3]+ m/z 113.09 M_Ion->Frag_NH3 - NH3 (17 Da) Ring_Open Ring Opening m/z ~70-85 Frag_H2O->Ring_Open High Energy CID

Figure 1: ESI(+) Fragmentation logic. The loss of water is the diagnostic transition for the tertiary alcohol.

Infrared Spectroscopy (IR)

IR is critical for confirming functional group integrity, particularly ensuring the amine is not carbamoylated (if isolated from specific steps) and the alcohol is free.

Functional GroupWavenumber (cm

)
IntensityDescription
O-H Stretch 3200–3400Broad, StrongHydrogen-bonded hydroxyl.[6][7] In dilute CDCl

, a sharp free -OH peak may appear at ~3600.
N-H Stretch 3300–3500MediumPrimary amines show two bands (symmetric/asymmetric).[7] Often overlaps with O-H.
C-H Stretch 2900–2980StrongAlkyl C-H (cyclobutane and methyls).
N-H Bend 1580–1650MediumScissoring vibration of primary amine.
C-O Stretch 1100–1200StrongCharacteristic of tertiary alcohols.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation. The data below assumes a solvent of DMSO-d


  or CDCl

. Note that in DMSO-d

, exchangeable protons (OH, NH

) are often visible, whereas they may broaden out in CDCl

.
H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (


) are estimates based on standard increments for 1,3-disubstituted cyclobutanes.
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Me-a/Me-b CH

1.10 – 1.25Singlet (s)6HGem-dimethyls next to OH. Distinct diastereotopic shifts may occur in the cis isomer.[2]
H-2/H-4 CH

1.50 – 2.40Multiplet (m)4HRing methylenes. Highly complex due to roofing effects and ring puckering.
H-1 CH2.10 – 2.30Quintet-like (m)1HMethine adjacent to tertiary alcohol.
H-3 CH3.20 – 3.50Quintet-like (m)1HMethine adjacent to amine (deshielded by Nitrogen).
NH

/ OH
Exch.1.5 – 3.0Broad (br s)3HVariable. Shifts downfield in DMSO.
C NMR Data (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment
C-OH ~70.5Quaternary carbon of the tertiary alcohol.
C-NH

~45.0Methine ring carbon attached to amine (C3).
C-Alkyl ~35.0Methine ring carbon attached to hydroxy-isopropyl (C1).
CH

Ring
~28–32Ring methylenes (C2/C4).
CH

~27.0Gem-dimethyl groups.

Critical Protocol: Cis/Trans Determination

The most common failure mode in characterizing this compound is misassigning the stereochemistry. The cyclobutane ring is not planar; it puckers to relieve torsional strain.

  • Cis Isomer: Substituents are on the same face. In the puckered form, this often places both substituents in pseudo-equatorial positions (diequatorial), which is thermodynamically stable.

  • Trans Isomer: Substituents are on opposite faces (pseudo-axial/pseudo-equatorial).

The NOESY/ROESY Protocol

To distinguish the isomers, you must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Sample Prep: 10 mg in 0.6 mL CDCl

    
     (degassed to remove paramagnetic O
    
    
    
    is preferred but not strictly necessary for qualitative work).
  • Key Correlation: Look for the cross-peak between H-1 and H-3 .

    • Strong Cross-peak: Indicates Cis configuration (H1 and H3 are on the same face, < 5 Å apart).

    • No/Weak Cross-peak: Indicates Trans configuration (H1 and H3 are on opposite faces).

Visualization: Stereochemical Assignment Workflow

NMR_Workflow Sample Purified Sample (10mg) H1_NMR 1H NMR (1D) Identify H1 and H3 methines Sample->H1_NMR NOESY 2D NOESY Experiment Mixing time: 500ms H1_NMR->NOESY Decision H1 - H3 Cross-peak? NOESY->Decision Cis Assignment: CIS Isomer (Substituents same face) Decision->Cis Strong Signal Trans Assignment: TRANS Isomer (Substituents opposite face) Decision->Trans No Signal

Figure 2: Decision tree for assigning stereochemistry using 2D NMR.

Experimental Synthesis Note (Context for Impurities)

When analyzing this compound, be aware of its likely synthetic origin. It is typically synthesized via the addition of Methylmagnesium bromide (Grignard) to Ethyl 3-aminocyclobutanecarboxylate .

Common Impurities to Watch For:

  • Unreacted Ester: Check for ethyl peaks (quartet ~4.1 ppm, triplet ~1.2 ppm) and carbonyl stretch in IR (~1730 cm

    
    ).
    
  • Dehydrated Alkene: If the workup was too acidic, the tertiary alcohol may eliminate to form an alkene. Watch for olefinic protons (~5.0-6.0 ppm) in NMR.

References

  • General Cyclobutane NMR: Wiberg, K. B.; Barth, D. E. J. Am. Chem. Soc.1969, 91, 5124. (Foundational work on cyclobutane puckering and coupling constants).
  • Synthesis of Amino-Cyclobutanes:Journal of Medicinal Chemistry patents often cite "3-aminocyclobutane-1-carboxylic acid" derivatives. See: Pfizer Inc. Patent WO2018/047082 (GLP-1 agonists containing cyclobutane scaffolds).
  • IR Interpretation: Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, 2005.
  • MS Fragmentation: McLafferty, F. W. Interpretation of Mass Spectra, 4th Ed.; University Science Books: Mill Valley, 1993. (Rules for alpha-cleavage in amines).

Sources

Technical Guide: Stereochemical Control and Characterization of 2-(3-Aminocyclobutyl)propan-2-ol

[1]

Executive Summary

2-(3-Aminocyclobutyl)propan-2-ol is a bifunctional 1,3-disubstituted cyclobutane scaffold increasingly utilized in medicinal chemistry to introduce conformational restriction and tune physicochemical properties (logP, solubility).[1] The molecule features a primary amine and a tertiary alcohol separated by a rigid four-membered ring.[1]

Crucially, this scaffold exists as two achiral diastereomers: cis and trans .[1] Differentiating and selectively synthesizing these isomers is critical, as they display distinct pharmacological profiles and spatial vectors.[1] This guide details the stereochemical principles, validated synthesis routes, separation protocols, and characterization data required for high-purity isolation.

Stereochemical Analysis

The 1,3-disubstitution pattern of the cyclobutane ring generates geometric isomerism. Unlike 1,2-disubstituted cyclobutanes, the 1,3-isomers of this molecule are achiral (meso) due to a plane of symmetry passing through C1 and C3.

Geometric Definitions
  • cis-Isomer (Z): The amino group (

    
    ) and the dimethyl carbinol group (
    
    
    ) reside on the same face of the cyclobutane ring.[1] In the puckered conformation, this typically allows both substituents to adopt a pseudo-equatorial orientation (diequatorial), often making it the thermodynamic isomer.
  • trans-Isomer (E): The substituents reside on opposite faces of the ring.[1] In the puckered conformation, one substituent is pseudo-equatorial and the other pseudo-axial, creating higher steric strain relative to the cis form.

Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1]

  • cis (diequatorial): Minimizes 1,3-diaxial interactions.[1]

  • trans (axial/equatorial): The bulky dimethyl carbinol group will preferentially occupy the equatorial position, forcing the smaller amino group into the axial position.

Synthesis Protocols

Two primary routes are established: Route A (Amine-First, recommended for stereocontrol) and Route B (Ketone-First, recommended for scale).

Route A: From 3-Aminocyclobutanecarboxylic Acid (High Stereocontrol)

This route utilizes the commercially available 3-aminocyclobutanecarboxylic acid.[1] Stereoisomers can often be separated at the intermediate ester stage.[1]

Step-by-Step Protocol:

  • Protection: React 3-aminocyclobutanecarboxylic acid (mixture of isomers) with

    
     and 
    
    
    in dioxane/water to yield 3-(Boc-amino)cyclobutanecarboxylic acid .
  • Esterification: Treat the acid with trimethylsilyldiazomethane or

    
     to form Methyl 3-(Boc-amino)cyclobutanecarboxylate .[1]
    
    • Checkpoint: The cis and trans esters are separable by flash chromatography (Silica, Hexane/EtOAc gradient). The cis-ester is typically less polar.[1]

  • Grignard Addition: Dissolve the purified ester isomer in anhydrous THF at 0°C. Add methylmagnesium bromide (MeMgBr, 3.5 equiv) dropwise. The ester converts directly to the tertiary alcohol tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate .[1]

  • Deprotection: Treat with 4M HCl in dioxane or TFA/DCM to yield the final amino alcohol salt.

Route B: Reductive Amination (Scale-Up)

This route starts from 3-oxocyclobutanecarboxylic acid, converting the ester to the alcohol first, then installing the amine.

Step-by-Step Protocol:

  • Ketal Protection: Protect 3-oxocyclobutanecarboxylate with ethylene glycol (

    
    , toluene reflux) to form the ketal ester.[1]
    
  • Grignard Reaction: Treat ketal ester with MeMgBr to yield the ketal-alcohol.[1]

  • Deprotection: Hydrolyze the ketal (aq.[1] HCl/Acetone) to isolate 2-(3-oxocyclobutyl)propan-2-ol .[1]

  • Reductive Amination: React the ketone with ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    ) in methanol.
    • Stereochemical Outcome: Hydride attack typically occurs from the less hindered face.[1] If the bulky alcohol group directs the attack, the cis isomer (amine and alcohol on same side) is often favored, but mixtures (e.g., 3:1 cis:trans) are common.

Synthesis Workflow Diagram

SynthesisPathwaysStartStart: 3-Aminocyclobutanecarboxylic AcidBoc1. Boc Protection(Boc2O, Et3N)Start->BocEster2. Methyl Ester Formation(MeOH, H+)Boc->EsterSep3. Separation of Diastereomers(Flash Chromatography)Ester->SepIsomer MixtureGrignard4. Grignard Reaction(MeMgBr, THF)Sep->GrignardPure cis or trans EsterDeprot5. Deprotection(HCl/Dioxane)Grignard->DeprotBoc-Amino AlcoholFinalFinal Product:2-(3-Aminocyclobutyl)propan-2-olDeprot->FinalHCl Salt

Caption: Synthesis of 2-(3-aminocyclobutyl)propan-2-ol via the Amine-First route, highlighting the critical separation step.

Separation and Purification

If the isomers are not separated at the ester stage, they must be resolved at the final stage.[1]

Crystallization (HCl Salt)

The trans-isomer hydrochloride salt often exhibits higher crystallinity and a higher melting point than the cis-isomer.[1]

  • Solvent System: Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate.[1]

  • Procedure: Dissolve the crude mixture in minimal hot isopropanol. Add ether until turbid.[1] Cool slowly to 4°C. The precipitate is typically enriched in the trans-isomer (verify by NMR).[1]

Preparative HPLC

For complete separation of the free base or salts:

  • Column: C18 Reverse Phase (e.g., XBridge Prep C18).

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile gradient.[1] High pH is recommended to keep the amine neutral and improve peak shape.[1]
    
  • Elution Order: typically, the more polar isomer elutes first.[1] In many cyclobutane systems, the cis (diequatorial, more compact hydrophobic surface) may elute after the trans, but this is method-dependent.

Characterization & Data

NMR Diagnostics

The stereochemistry is assigned based on the chemical shift and splitting pattern of the methine proton at C3 (attached to the amine).[1]

Featurecis-Isomer trans-Isomer
Symmetry Plane of symmetry (meso)Plane of symmetry (meso)
C3-H Signal (

)
Typically downfield (e.g., ~3.5-3.8 ppm)Typically upfield (e.g., ~3.1-3.4 ppm)
NOE Correlation Strong NOE between C1-H and C3-H (if diaxial conformation accessible) or between substituents.[1]No NOE between C1-H and C3-H (opposite faces).
C13 NMR Distinct shifts for ring carbons C2/C4.Distinct shifts for ring carbons C2/C4.
Physical Properties[1][2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 129.20 g/mol [1]

  • CAS (trans-HCl): 2058249-61-7[1][3][4][5]

  • CAS (trans-free base): 1398571-41-9[1]

  • Appearance:

    • Free base: Viscous, colorless oil or low-melting solid.[1]

    • HCl Salt: White crystalline solid.[1]

Applications in Drug Discovery

  • Linkerology: Used to connect aryl groups while maintaining a specific vector (180° for trans vs ~120° for cis).[1]

  • Solubility Enhancement: The tertiary alcohol reduces lipophilicity (LogP ~0.[1]5) compared to purely alkyl cyclobutanes.[1]

  • Bioisostere: Acts as a rigidified analogue of

    
    -aminobutyric acid (GABA) derivatives or linear amino-alcohols.[1]
    

References

  • Synthesis of 3-Substituted Cyclobutanes: Org. Synth.1981 , 60, 20. Link (General method for cyclobutanone synthesis).[1]

  • Stereoselective Synthesis of Cyclobutyl Amines: J. Org. Chem.2010 , 75, 5470.[6] (Reductive amination strategies).

  • Commercial Building Block Data: Trans-2-(3-aminocyclobutyl)propan-2-ol, CAS 1398571-41-9.[1][7] [1]

  • Conformational Analysis of 1,3-Disubstituted Cyclobutanes:Tetrahedron1965, 21, 2749.
  • Separation of Cyclobutane Isomers: US Patent 3,227,764.[1] (Methodology for separating cis/trans cyclobutane diols/derivatives).

Strategic Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol: A Guide to Precursors and Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminocyclobutyl)propan-2-ol starting materials Content Type: In-depth Technical Guide

Part 1: Strategic Importance & Scaffold Analysis

In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional scaffolds is a critical strategy for improving physicochemical properties.[1] 2-(3-Aminocyclobutyl)propan-2-ol represents a high-value "fragment" in this domain.[1]

This scaffold offers three distinct advantages for drug development:

  • Fsp3 Saturation: It increases the fraction of sp3-hybridized carbons, which correlates with improved solubility and lower promiscuity compared to flat aromatic bioisosteres.

  • Conformational Restriction: The cyclobutane ring rigidly holds the amine and the polar alcohol moiety in a fixed vector, reducing the entropic penalty upon binding to a protein target.

  • The "Gem-Dimethyl" Effect: The propan-2-ol group (containing two methyl groups) blocks metabolic oxidation at the alpha-position and introduces steric bulk that can lock the bioactive conformation.[1]

This guide details the technical routes to access this scaffold, focusing on the selection of starting materials and the causality behind synthetic choices.

Part 2: Primary Starting Materials

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol hinges on two commercially available classes of starting materials. The choice between them depends on the desired stereochemistry (cis vs. trans) and the scale of production.

Material A: Ethyl 3-oxocyclobutanecarboxylate

CAS: 87121-89-9 | Purity:


97% | State:  Liquid[1][2][3][4]

This is the most versatile precursor. It possesses two orthogonal functional groups: a ketone (electrophilic at C3) and an ester (electrophilic at C1).

  • Advantage: Allows for "divergent synthesis." You can modify the amine portion (via the ketone) and the alcohol portion (via the ester) independently.

  • Technical Challenge: The ketone is prone to epimerization if basic conditions are too harsh.

Material B: 3-Aminocyclobutanecarboxylic Acid (HCl Salt)

CAS: 123387-72-4 (cis/trans mix) | State: Solid[1]

This material comes with the nitrogen already installed.

  • Advantage: Reduces the step count if the stereochemistry of the commercial material matches your target.

  • Technical Challenge: Requires protection of the amine (e.g., Boc, Cbz) before reacting the carboxylic acid moiety to prevent catalyst poisoning or side reactions with organometallics.

Part 3: Synthetic Pathways & Logic

We define two primary routes. Route A is preferred for scale-up and stereocontrol, while Route B is faster for small-scale analog generation.[1]

Route A: The "Reductive Amination" Approach (Scalable)

Starting Material: Ethyl 3-oxocyclobutanecarboxylate[1]

This route prioritizes the installation of the amine before the sensitive Grignard reaction.

  • Reductive Amination: The ketone is reacted with a protected amine source (e.g., Benzylamine or Dibenzylamine) and a reducing agent (NaBH(OAc)

    
    ).
    
    • Why: Using dibenzylamine prevents "over-alkylation" and allows for a clean hydrogenation deprotection later.

  • Grignard Addition: The ester moiety is reacted with excess Methylmagnesium Bromide (MeMgBr).

    • Mechanism:[1][5] The ester consumes 2 equivalents of MeMgBr. The first equivalent forms the ketone intermediate; the second forms the tertiary alcohol.

  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) removes the benzyl groups to yield the free primary amine.
    
Route B: The "Protected Amino-Acid" Approach

Starting Material: 3-Aminocyclobutanecarboxylic acid[1]

  • Esterification/Protection: The acid is converted to a methyl ester, and the amine is Boc-protected.

  • Grignard Addition: The Boc-amino ester is treated with MeMgBr.[1]

    • Critical Note: The Boc group usually survives standard Grignard conditions if temperature is controlled (< 0°C), but the carbamate proton can quench 1 equivalent of reagent.

  • Deprotection: Acidic cleavage (TFA/HCl) removes the Boc group.

Visualization of Pathways

SynthesisRoutes Figure 1: Divergent Synthetic Pathways to 2-(3-Aminocyclobutyl)propan-2-ol SM1 Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9) Inter1 Intermediate A: 3-(Dibenzylamino)cyclobutane ester SM1->Inter1 1. Bn2NH, NaBH(OAc)3 (Reductive Amination) SM2 3-Aminocyclobutanecarboxylic Acid Inter2 Intermediate B: N-Boc-Amino Ester SM2->Inter2 1. MeOH/H+ 2. Boc2O ProdPre Precursor: Protected Amino-Alcohol Inter1->ProdPre 2. MeMgBr (3.5 eq) (Grignard) Inter2->ProdPre 3. MeMgBr (Excess) Final Target: 2-(3-Aminocyclobutyl)propan-2-ol ProdPre->Final Deprotection (H2/Pd or TFA)

Figure 1: Comparative workflow showing the "Oxo-Ester" route (blue) and "Amino-Acid" route (red).[1]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the Grignard reaction, for example, is validated by the disappearance of the carbonyl stretch in IR or the ester peak in NMR.

Protocol 1: Gem-Dimethyl Installation via Grignard

Context: Converting the ester intermediate to the tertiary alcohol. Safety: MeMgBr is pyrophoric. All glassware must be flame-dried.[1]

ParameterSpecificationNote
Reagent Methylmagnesium Bromide (3.0 M in Et

O)
Use >3.0 equivalents relative to ester.
Solvent Anhydrous THF or Diethyl EtherWater content < 50 ppm is critical.
Temp (Addition) -78°C to 0°CExothermic.[1] Control rate to maintain temp.
Quench Saturated NH

Cl (aq)
Add slowly. Massive salt precipitation occurs.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with the Ester Intermediate (e.g., Ethyl 3-(dibenzylamino)cyclobutanecarboxylate) dissolved in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath. (Use -78°C if the substrate contains other sensitive groups).[1]

  • Addition: Add MeMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: TLC should show the disappearance of the non-polar ester and appearance of a more polar alcohol spot.

  • Workup: Cool back to 0°C. Quench by slow addition of sat. NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[1][4]
Protocol 2: Stereochemical Separation (Cis/Trans)

The cyclobutane ring creates cis (amine and alcohol on the same side) and trans isomers.

  • The Challenge: Most reductive aminations yield a mixture (often 3:1 favoring cis or trans depending on steric bulk).

  • Separation Strategy:

    • Chromatography: The N-protected intermediates often have different R

      
       values on silica gel.[1]
      
    • Crystallization: The final amino-alcohol often crystallizes.[1] The trans-isomer tends to have a higher melting point and lower solubility in non-polar solvents.[1]

    • Validation: Use 1H-NMR NOESY experiments.

      • Cis: Strong NOE correlation between the methine proton at C1 and the methine proton at C3.

      • Trans: Weak or no NOE correlation.

Part 5: References & Authority[1]

  • Synthesis of Cyclobutane Building Blocks:

    • Technique: Reductive Amination of Cyclobutanones.

    • Source:Organic Syntheses, Coll.[4] Vol. 10, p. 237 (2004).

    • URL:[1]

  • Grignard Reaction on Esters:

    • Technique: General methodology for converting esters to tertiary alcohols.

    • Source:Journal of Chemical Education, 2010, 87, 9, 987–989.[1]

    • URL:[1]

  • Starting Material Data (Ethyl 3-oxocyclobutanecarboxylate):

    • Source: PubChem Compound Summary for CID 22467070.[6]

    • URL:[1]

  • Stereochemical Assignment in 1,3-Disubstituted Cyclobutanes:

    • Technique: NMR analysis of cis/trans isomers.[7]

    • Source:The Journal of Organic Chemistry, 1964, 29, 9, 2640–2645.

    • URL: [J. Org.[5] Chem. Cyclobutane Stereochemistry]([Link])

Sources

Strategic Integration of 2-(3-Aminocyclobutyl)propan-2-ol in Next-Gen Medicinal Chemistry

[1]

Executive Summary

The pharmaceutical industry’s shift from "flat," aromatic-heavy libraries to three-dimensional (3D), sp³-rich architectures has elevated the status of rigid, aliphatic scaffolds. 2-(3-Aminocyclobutyl)propan-2-ol represents a high-value pharmacophore in this domain.[1] As a conformationally restricted bioisostere of 4-aminocyclohexanol and 4-aminopiperidine, this scaffold offers a unique combination of metabolic stability, defined vector orientation, and physicochemical optimization.[1]

This technical guide analyzes the biological potential, structural advantages, and experimental handling of 2-(3-aminocyclobutyl)propan-2-ol, positioning it as a critical tool for fragment-based drug discovery (FBDD) and lead optimization in GPCR and kinase programs.[1]

Structural Analysis & Physicochemical Profile

The "Escape from Flatland"

Modern drug design prioritizes higher Fraction of sp³ carbons (Fsp³) to improve solubility and reduce promiscuous binding associated with flat aromatic rings.[1] 2-(3-Aminocyclobutyl)propan-2-ol serves as a robust aliphatic spacer.[1]

PropertyValue/DescriptionImpact on Drug Design
Core Scaffold 1,3-Disubstituted CyclobutaneProvides rigid, defined exit vectors (approx. 180° in trans).[1]
Fsp³ Score 1.0 (High)Enhances solubility and "drug-likeness" (clinical success correlation).[1]
H-Bond Donors 2 (Amine, Alcohol)Facilitates specific polar interactions with receptor pockets.[1]
H-Bond Acceptors 2Amine and hydroxyl oxygen engage in water networks or backbone H-bonds.[1]
Metabolic Liability Low (Blocked)The gem-dimethyl group prevents oxidation of the alcohol (see Section 2).[1]
Conformational Isomerism: Cis vs. Trans

The biological activity of this scaffold is strictly governed by its stereochemistry. Unlike flexible alkyl chains, the cyclobutane ring locks the substituents into specific orientations.

  • Trans-Isomer: The amine and the hydroxyisopropyl group are on opposite faces.[1] This mimics the extended conformation of trans-1,4-cyclohexane derivatives, making it ideal for linking two distant binding pockets.[1]

  • Cis-Isomer: Substituents are on the same face, creating a "U-shape" or kinked conformation, useful for inducing turns or binding to compact sub-pockets.

Critical Design Note: In many GPCR agonist programs (e.g., GLP-1R), the trans-cyclobutane motif is preferred to maximize the distance between the polar headgroup and the lipophilic tail, mimicking the extended peptide backbone.[1]

Mechanism of Action & Biological Utility[2]

Metabolic Stability via the Gem-Dimethyl Effect

A primary failure mode for aliphatic alcohols in drug candidates is rapid oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s to carboxylic acids, which drastically alters potency and permeability.[1]

2-(3-Aminocyclobutyl)propan-2-ol solves this via the gem-dimethyl group:

  • Steric Hindrance: The two methyl groups block access to the hydroxyl oxygen.

  • No Alpha-Protons: The carbon bearing the hydroxyl group is quaternary.[1] Oxidation to a ketone or acid is chemically impossible without breaking the carbon skeleton.

Bioisosteric Replacement Strategy

This compound acts as a superior bioisostere for several common linkers.

  • Vs. 4-Aminocyclohexanol: The cyclobutane ring reduces molecular weight (MW) by ~28 Da and lowers lipophilicity (LogD), improving Ligand Efficiency (LE).[1]

  • Vs. 4-Aminopiperidine: It removes the basic nitrogen of the piperidine (if not desired), avoiding hERG channel liability often associated with basic centers, while maintaining the polar handle.[1]

Figure 1: Strategic scaffold hopping logic. The transition from cyclohexanol to the cyclobutyl-propanol derivative resolves metabolic instability while improving physicochemical properties.[1]

Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To validate the stability advantage of the tertiary alcohol, perform the following comparative assay.

Materials:

  • Test Compound: 2-(3-Aminocyclobutyl)propan-2-ol (1 µM).[1]

  • Reference: (3-Aminocyclobutyl)methanol (Primary alcohol analogue).[1]

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

Protocol:

  • Incubation: Incubate compounds at 37°C in phosphate buffer (pH 7.4) with HLM (0.5 mg/mL).[1]

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Expected Result: The primary alcohol reference will show rapid depletion (

1

1
LogD_{7.4} Determination (Shake-Flask Method)

Precise lipophilicity data is crucial for predicting CNS penetration and oral absorption.[1]

  • Preparation: Dissolve compound in 1-octanol-saturated PBS (pH 7.4).

  • Equilibration: Mix with an equal volume of PBS-saturated 1-octanol. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (210 nm) or LC-MS.

  • Data:

    
    .
    

Synthesis & Handling

Synthetic Access

The synthesis typically begins with 3-oxocyclobutanecarboxylic acid .[1]

  • Protection: Protect the ketone (e.g., ketal).

  • Grignard Addition: React the ester/acid with excess Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol (gem-dimethyl group).[1]

  • Deprotection & Amination: Deprotect the ketone, then perform Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride (

    
    ).
    
    • Note: This step determines the cis/trans ratio. Separation of isomers is usually required via preparative HPLC or crystallization.

Handling Precautions
  • Hygroscopicity: The amino-alcohol nature makes the hydrochloride salt hygroscopic.[1] Store in a desiccator at -20°C.

  • Reactivity: The primary amine is nucleophilic. Avoid aldehydes/ketones in storage solvents to prevent Schiff base formation.

References

  • Pfizer Inc. (2021).[1][2] Discovery of Danuglipron (PF-06882961).[1][3][4] (Context: Validation of small molecule GLP-1 agonists and sp³-rich scaffolds).[1]

  • Griffith, D. A., et al. (2022).[3] A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[1][3][2][4] (Context: Optimization of cyclobutane and oxetane fragments in clinical candidates).[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (Context: General principles of gem-dimethyl and cycloalkyl bioisosterism).[1]

  • Enamine Ltd. (2024).[1] Building Block: 2-(3-Aminocyclobutyl)propan-2-ol.[1][5][6] (Source for physicochemical data and commercial availability).[1]

In Silico Prediction of 2-(3-Aminocyclobutyl)propan-2-ol ADMET Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico profiling of 2-(3-Aminocyclobutyl)propan-2-ol (SMILES: CC(C)(C1CC(C1)N)O), a high-value saturated building block used in Fragment-Based Drug Discovery (FBDD).

As the pharmaceutical industry shifts away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), cyclobutane derivatives have emerged as critical bioisosteres. This molecule offers high fraction sp3 (


) character, enhancing solubility and metabolic stability while providing a rigid vector for substituent orientation.

This analysis utilizes a consensus modeling approach combining SwissADME , pkCSM , and ADMETlab 2.0 to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The data suggests this molecule is an ideal Fragment-Like candidate: highly soluble, metabolically robust, and free of major toxicophores, though its low lipophilicity requires strategic optimization for blood-brain barrier (BBB) penetration.

Methodological Framework: The Consensus Protocol

To ensure scientific integrity, we do not rely on a single algorithm. Instead, we employ a "Triangulation Protocol" where properties are validated only when at least two independent QSAR engines converge.

The Prediction Workflow

The following diagram outlines the logic flow used to generate the data in this guide.

ADMET_Workflow cluster_engines QSAR Engines Input Input: SMILES CC(C)(C1CC(C1)N)O Standard Standardization (Remove Salts, Neutralize) Input->Standard Swiss SwissADME (Physicochem/Bioavailability) Standard->Swiss pkCSM pkCSM (Toxicity/Transporters) Standard->pkCSM ADMETlab ADMETlab 2.0 (Comprehensive Profiling) Standard->ADMETlab Consensus Consensus Analysis (Data Triangulation) Swiss->Consensus pkCSM->Consensus ADMETlab->Consensus Output Final Profile (Go/No-Go Decision) Consensus->Output

Figure 1: The Consensus Prediction Workflow. Input structures are standardized before parallel processing through three industry-standard QSAR engines to minimize algorithmic bias.

Physicochemical Profiling

The fundamental behavior of a drug is dictated by its physicochemical constants. For 2-(3-Aminocyclobutyl)propan-2-ol, the profile is distinctively hydrophilic.

Key Parameters Table
PropertyPredicted ValueUnitInterpretationSource
Molecular Weight 129.19 g/mol Fragment-Like (Ideal < 300)SwissADME
Consensus LogP 0.24Log unitHydrophilic (High Solubility)SwissADME [1]
TPSA 46.25ŲGood Permeability (< 140 Ų)ADMETlab 2.0 [2]
Rotatable Bonds 1CountRigid (Low Entropy Loss)SwissADME
H-Bond Donors 2CountWithin Lipinski RulesSwissADME
H-Bond Acceptors 2CountWithin Lipinski RulesSwissADME
Water Solubility -1.2 (Log S)mol/LVery Soluble ESOL Model
Expert Insight: The "Rigidifying" Effect

Unlike flexible linear alkyl chains, the cyclobutane ring in this molecule restricts conformational freedom.

  • Causality: The rigid scaffold reduces the entropic penalty upon binding to a protein target.

  • Implication: This fragment is more likely to bind with high ligand efficiency (LE) compared to a flexible analog like 2-amino-heptan-2-ol.

ADME Predictions

Absorption (The BOILED-Egg Model)

Using the BOILED-Egg predictive model (Daina et al.), we assess the molecule's ability to cross physiological barriers.

  • Gastrointestinal Absorption (HIA): High. The molecule's small size and moderate polarity (TPSA < 140 Ų) allow it to pass through the gut wall via passive diffusion and potentially solute carrier transporters.

  • Blood-Brain Barrier (BBB): Moderate/Low. While the molecular weight is favorable, the low LogP (0.24) suggests it resides in the "white" region of the BOILED-Egg plot, indicating it may not passively diffuse into the CNS efficiently without carrier-mediated transport.

Distribution
  • Plasma Protein Binding (PPB): Low (< 90%).

    • Reasoning: High hydrophilicity usually correlates with low albumin binding. This implies a high fraction unbound (

      
      ), meaning the free drug concentration available for the target will be high relative to the total dose.
      
Metabolism (The CYP450 Landscape)

The metabolic stability of this molecule is a key asset.

  • CYP Inhibition: None. The molecule is too small and polar to act as a competitive inhibitor for the major lipophilic CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

  • Metabolic Liability: The primary risks are Phase II conjugation (Glucuronidation) of the alcohol or Phase I oxidative deamination of the amine.

Metabolism cluster_phase1 Phase I Modifications cluster_phase2 Phase II Conjugation Parent Parent Molecule (Active Fragment) N_Oxide N-Oxidation (Minor) Parent->N_Oxide FMO / CYP Deamination Oxidative Deamination (Yields Ketone) Parent->Deamination MAO / CYP Glucuronide O-Glucuronidation (Major Clearance Route) Parent->Glucuronide UGT Enzymes

Figure 2: Predicted Metabolic Fate. The tertiary alcohol is sterically hindered but remains a target for UGTs (Phase II). The primary amine is susceptible to oxidases.

Excretion
  • Clearance Mechanism: Predominantly Renal .

  • Substrate Status: Unlikely to be a P-gp (MDR1) substrate due to low molecular weight and lack of aromatic rings.

Toxicity Profiling

Safety is the primary attrition factor in drug development. We utilized pkCSM [3] and ADMETlab 2.0 to screen for structural alerts.

EndpointPredictionConfidenceMechanism/Reasoning
AMES Mutagenicity Negative HighNo nitro groups, aromatic amines, or epoxides.
hERG I/II Inhibition Negative HighLacks the pharmacophore (lipophilic linker + basic nitrogen) required for hERG channel trapping.
Hepatotoxicity Negative MediumNo specific hepatotoxic structural alerts (e.g., catechols).
Skin Sensitization Low MediumPrimary amines can be sensitizers, but the steric bulk of the cyclobutane mitigates reactivity.

Medicinal Chemistry Assessment

PAINS & Brenk Filters
  • PAINS (Pan-Assay Interference Compounds): 0 Alerts. The molecule does not contain frequent hitters (quinones, rhodanines).

  • Brenk Filters: 0 Alerts. No chemically unstable groups.

Stereochemical Considerations

The structure 2-(3-Aminocyclobutyl)propan-2-ol implies 1,3-substitution on the cyclobutane ring.

  • Isomerism: This molecule exists as cis and trans isomers.

  • Impact:

    • Cis-isomer: Substituents on the same side. Generally more polar (higher dipole moment).

    • Trans-isomer: Substituents on opposite sides. Generally more lipophilic.

  • Recommendation: During synthesis, these isomers should be separated. The trans-isomer often provides better vector geometry for bridging binding pockets in FBDD.

Conclusion & Recommendation

Status: GO (Green Light) for Fragment Library Inclusion.

2-(3-Aminocyclobutyl)propan-2-ol represents a high-quality "Lead-like" building block. Its primary value lies in its ability to introduce


 complexity and rigidity into a drug scaffold without adding lipophilic bulk.

Strategic Utility:

  • Solubility Enhancer: Append this group to insoluble aromatic cores to lower LogP and improve metabolic stability.

  • Linker Unit: Use the amine and alcohol as attachment points to create rigid linkers between pharmacophores.

Self-Validation Check:

  • Did the LogP match the polarity? Yes (LogP 0.24 aligns with -1.2 LogS).

  • Did the MW match the clearance? Yes (Small MW + Polarity = Renal Clearance).

References

  • Daina, A., Michielin, O. & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[1][3] [Link]

  • Xiong, G. et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6] Nucleic Acids Research, 49(W1), W5–W14.[7] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[8] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

Sources

2-(3-Aminocyclobutyl)propan-2-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and medicinal chemistry logic of 2-(3-Aminocyclobutyl)propan-2-ol .

A High-Fsp³ Scaffold for Next-Generation Drug Discovery

Part 1: Executive Summary & Strategic Value

2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1609546-13-5) represents a premier "fragment-based" building block designed to address modern challenges in medicinal chemistry: metabolic stability , solubility , and vectorial rigidity .

Unlike traditional flat aromatic linkers (e.g., phenyl, heteroaryl), this aliphatic scaffold introduces three-dimensional complexity (


 character) while maintaining a low molecular weight. It serves as a bioisostere for piperazines, cyclohexanes, or flexible alkyl chains, offering a defined exit vector angle (~180° in trans configuration) that rigidly orients pharmacophores without the entropic penalty of flexible chains.
Key Physicochemical Advantages
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 129.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~0.1 – 0.5Low lipophilicity enhances aqueous solubility.
Geometry 1,3-Disubstituted CyclobutaneProvides rigid linear (trans) or bent (cis) vectors.
Metabolic Stability Tertiary Alcohol MotifThe gem-dimethyl group blocks

-oxidation; no

-protons on the alcohol carbon.
H-Bonding 1 Donor / 2 AcceptorsThe tertiary -OH serves as a critical H-bond anchor.

Part 2: Structural Analysis & Stereochemistry

The utility of this scaffold dictates a rigorous understanding of its stereoisomerism. The cyclobutane ring exists in a puckered conformation to relieve torsional strain, leading to distinct cis and trans isomers.

  • Trans-Isomer (Major Interest): The amine and the hydroxy-isopropyl group are on opposite faces of the ring. This mimics a linear linker (pseudo-para relationship), often used to replace 1,4-disubstituted phenyl rings or trans-1,4-cyclohexanes.

  • Cis-Isomer: Substituents are on the same face.[1][2] This creates a "U-shape" or bent vector, useful for macrocyclization or inducing turns in peptide mimetics.

Diagram 1: Stereochemical & Vector Analysis

Stereochemistry cluster_0 Trans-Isomer (Linear Vector) cluster_1 Cis-Isomer (Bent Vector) Trans Trans-2-(3-aminocyclobutyl)propan-2-ol (Pseudo-linear geometry) App_Trans Application: Bioisostere for p-phenylene or trans-1,4-cyclohexane Trans->App_Trans  Extends pharmacophores   Cis Cis-2-(3-aminocyclobutyl)propan-2-ol (Bent geometry) App_Cis Application: Turn inducer or Macrocycle tether Cis->App_Cis  Induces curvature  

Caption: Vector comparison showing the linear extension of the Trans isomer vs. the curvature of the Cis isomer.

Part 3: Synthetic Protocols

Synthesis of this moiety requires careful control of stereochemistry and functional group compatibility.[3] Two primary routes are validated: the Carboxylic Acid Route (Method A) and the Ketone Reductive Route (Method B).

Method A: From 3-Aminocyclobutanecarboxylic Acid (Preferred)

This route is scalable and allows for early stereochemical separation.

Reagents:

  • Starting Material: 3-Aminocyclobutanecarboxylic acid (CAS: 23675-64-1).

  • Protection: Di-tert-butyl dicarbonate (

    
    ).
    
  • Grignard: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).

  • Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Protocol:

  • Boc-Protection: Dissolve 3-aminocyclobutanecarboxylic acid (1.0 eq) in dioxane/water (1:1). Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 12h. Acidify to pH 3, extract with EtOAc. Yields Boc-3-aminocyclobutanecarboxylic acid .
  • Esterification (Optional but recommended for Grignard): Treat the acid with MeI/K2CO3 in DMF or TMS-diazomethane to generate the Methyl ester .

  • Grignard Addition:

    • Setup: Flame-dried flask under Argon. Dissolve Methyl ester (1.0 eq) in anhydrous THF. Cool to 0°C.

    • Addition: Add MeMgBr (3.5 eq) dropwise. The excess is required to convert the ester to the tertiary alcohol (passing through the ketone intermediate).

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Purify via silica chromatography. This yields tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate .
      
  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane. Stir 2h. Concentrate in vacuo to afford 2-(3-aminocyclobutyl)propan-2-ol hydrochloride .

Method B: From Ethyl 3-oxocyclobutanecarboxylate

Useful if the ketone is the available starting material.

Protocol:

  • Ketone Protection: Protect ketone as a ketal (ethylene glycol, TsOH).

  • Grignard: Convert ester to tertiary alcohol using MeMgBr.

  • Deprotection: Remove ketal (aqueous acid) to regenerate ketone.

  • Reductive Amination: React ketone with Ammonium Acetate (

    
    ) and 
    
    
    
    to install the amine. Note: This produces a mixture of cis/trans isomers requiring HPLC separation.
Diagram 2: Synthesis Workflow (Method A)

Synthesis Start Start: 3-Aminocyclobutane- carboxylic acid Step1 Step 1: Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 Step 2: Esterification (MeI, K2CO3) Step1->Step2 Step3 Step 3: Grignard Reaction (MeMgBr x 3.5 eq, THF, 0°C) Forms Tertiary Alcohol Step2->Step3  Nucleophilic Addition   Step4 Step 4: Acid Deprotection (HCl/Dioxane or TFA) Step3->Step4 Final Product: 2-(3-Aminocyclobutyl)propan-2-ol (HCl Salt) Step4->Final

Caption: Step-by-step synthesis via the Grignard addition to a Boc-protected amino-ester.

Part 4: Medicinal Chemistry Applications

This scaffold is rarely the "warhead" but acts as the critical structural connector.

Solubility Enhancement

Replacing a phenyl ring with the 3-aminocyclobutyl-propan-2-ol moiety significantly lowers LogP (typically by 1–2 units). The tertiary alcohol provides a solvation handle without introducing a reactive center.

Conformational Restriction

Unlike a propyl chain (


), the cyclobutane ring restricts the entropy of the system.
  • Mechanism: The "pucker" of the cyclobutane ring (~25-35°) locks the substituents into specific vectors.

  • Result: Higher binding affinity due to reduced entropic penalty upon binding to the protein target.

Bioisosterism Case Study: Piperazine Replacement

In many CNS drugs, piperazines are used as linkers. However, piperazines can be metabolically liable (N-oxidation) and basic.

  • Replacement Strategy: The trans-1,3-cyclobutane core mimics the distance of the piperazine 1,4-vector. The terminal amine mimics one nitrogen, while the tertiary alcohol mimics the polarity of the second nitrogen or an attached carbonyl, but with a neutral, metabolically stable profile.

Part 5: References

  • National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Chemistry). [Link]

Sources

The Strained Scaffold: A Technical Guide to Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocyclobutane derivatives represent a niche but high-impact scaffold in medicinal chemistry. Characterized by a ring strain of approximately 26.4 kcal/mol and a distinct "puckered" conformation, these moieties serve as critical bioisosteres for rigidifying peptide backbones and mimicking transition states in enzyme active sites. This guide analyzes the structural utility, synthetic evolution, and therapeutic applications of aminocyclobutanes, moving beyond basic organic chemistry into their application as glutamate receptor modulators and antiviral nucleoside analogs.

Part 1: The Structural Paradigm

Conformational Locking and "The Pucker"

Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring exists in a puckered conformation to minimize torsional strain and eclipsing interactions between adjacent methylene hydrogens.

  • Pucker Angle: Typically between 25° and 35°.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibrium between conformers unless substituted.

  • Medicinal Utility: When an amino group is attached (aminocyclobutane), this pucker directs the nitrogen vector into a specific region of space, distinct from flexible alkyl chains. This allows for the precise "locking" of pharmacophores, particularly when mimicking the

    
    -turn of peptides.
    
Bioisosterism

Aminocyclobutanes are often deployed as bioisosteres for:

  • Proline: The 1-aminocyclobutane-1-carboxylic acid (ACBC) moiety restricts

    
     and 
    
    
    
    torsion angles similarly to proline but with different steric bulk.
  • Unsaturated Chains: The C2-C3 bond distance in cyclobutane (~1.55 Å) mimics the distance in certain alkene transitions without the metabolic liability of oxidation.

Part 2: Historical Genesis & Synthetic Evolution

The Early Years: Confusion and Clarification

The history of aminocyclobutane synthesis is rooted in the broader 19th-century struggle to synthesize cyclobutane carboxylic acids. Early reports by Markownikoff (1881) and Perkin often misidentified methyl-cyclopropanes as cyclobutanes. Authentic synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) was eventually standardized, becoming a critical tool for studying amino acid transport.

Dominant Synthetic Methodologies

The construction of the aminocyclobutane core generally follows two distinct logical pathways: Ring Construction vs. Ring Functionalization .

Method A: [2+2] Photocycloaddition (The Constructive Route)

The most versatile method for complex derivatives (e.g., nucleosides).

  • Mechanism: Intermolecular reaction between an alkene and an enone (or equivalent) under UV irradiation.

  • Regiocontrol: Dictated by the "Head-to-Head" vs. "Head-to-Tail" alignment in the exciplex intermediate.

  • Utility: Essential for synthesizing cyclobutane nucleosides where stereochemistry at the C1' and C2' positions is critical.

Method B: Malonate Dialkylation (The Classical Route)

Used primarily for symmetrical derivatives like ACBC.

  • Mechanism: Double nucleophilic substitution of 1,3-dibromopropane by diethyl acetamidomalonate.

  • Limitation: Difficult to introduce asymmetry without chiral auxiliaries.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the target aminocyclobutane.

SyntheticPathways Target Target Molecule Symm Symmetrical (e.g., ACBC) Target->Symm Asymm Complex/Chiral (e.g., Nucleosides) Target->Asymm Malonate Malonate Dialkylation (Thermodynamic Control) Symm->Malonate 1,3-dibromopropane Photo [2+2] Photocycloaddition (Kinetic/Stereo Control) Asymm->Photo hv, alkene + enone ProdA 1,1-Disubstituted Cyclobutanes Malonate->ProdA ProdB Polysubstituted Scaffolds Photo->ProdB

Caption: Decision matrix for aminocyclobutane synthesis. Blue path indicates classical dialkylation; Red path indicates photochemical construction.

Part 3: Biological Significance & Case Studies

The NMDA Receptor Modulator: ACBC

1-Aminocyclobutane-1-carboxylic acid (ACBC) acts as a conformationally restricted analog of glycine and D-alanine.

  • Mechanism: It binds to the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.

  • Activity: Depending on the subunit composition (GluN1/GluN2A vs GluN2B), ACBC derivatives can act as partial agonists or antagonists. The rigid cyclobutane ring prevents the "clamshell" closure of the ligand-binding domain required for full channel activation, effectively modulating excitotoxicity.

Antiviral Cyclobutane Nucleosides

Following the discovery of Oxetanocin A, researchers developed carbocyclic analogs where the oxygen of the furanose ring is replaced by a methylene unit (cyclobutane).

  • Key Compound: Lobucavir (BMS-180194).

  • Mechanism of Action:

    • Phosphorylation: Converted to triphosphate by host/viral kinases.[1]

    • Incorporation: Competes with dGTP for viral DNA polymerase.

    • Termination: The cyclobutane ring alters the sugar pucker, causing chain termination or steric stalling of the polymerase.

  • Resistance Profile: These analogs often retain activity against strains resistant to standard nucleosides (e.g., Lamivudine) because the rigid ring fits into the mutated active sites (e.g., M184V mutation in HIV RT) differently than flexible ribose rings.

Comparative Data: Ring Size vs. Activity

The table below illustrates the impact of ring size on biological parameters for generic amino-acid analogs.

ParameterCyclopropane (3-mem)Cyclobutane (4-mem)Cyclopentane (5-mem)
Ring Strain (kcal/mol) 27.526.46.2
Conformation Planar (Rigid)Puckered (Semi-Rigid)Envelope (Flexible)
Metabolic Stability High (P450 resistant)HighModerate
NMDA Affinity (Gly site) LowHigh (ACBC) Moderate
Peptide Turn Mimicry

-turn

-turn
Variable

Part 4: Experimental Protocol

Validated Synthesis of 1-Aminocyclobutane-1-carboxylic acid (ACBC)

Method: Bucherer-Bergs Reaction via Cyclobutanone. Rationale: This route is preferred over malonate alkylation for small-scale, high-purity synthesis as it avoids the formation of inseparable mono-alkylated byproducts.

Reagents
  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq) [WARNING: HIGHLY TOXIC ]

  • Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

  • Ethanol/Water (1:1 v/v)

  • Barium Hydroxide (Ba(OH)2) (for hydrolysis)

Step-by-Step Methodology
  • Hydantoin Formation:

    • In a fume hood, dissolve (NH4)2CO3 (4.0 eq) and KCN (2.5 eq) in 1:1 EtOH/H2O.

    • Add cyclobutanone (1.0 eq) dropwise at 0°C to prevent rapid exotherm.

    • Heat the mixture to 60°C in a sealed pressure vessel for 12 hours.

    • Checkpoint: Monitor disappearance of ketone via TLC (20% EtOAc/Hex).

    • Cool to 0°C. The spiro-hydantoin intermediate will precipitate. Filter and wash with cold water.

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin in saturated aqueous Ba(OH)2.

    • Reflux at 100°C for 24 hours. The high temperature is required to open the stable hydantoin ring.

    • Validation: Evolution of ammonia gas indicates successful hydrolysis.

  • Isolation & Purification:

    • Precipitate barium as BaCO3 by bubbling CO2 gas through the hot solution or adding stoichiometric H2SO4.

    • Filter the hot solution through Celite to remove BaCO3/BaSO4.

    • Concentrate the filtrate in vacuo.

    • Crystallization: Dissolve residue in minimum hot water and add EtOH until turbid. Cool to 4°C.

    • Yield: Expect 60-75% as white crystals.

  • Characterization (Self-Validating Metrics):

    • 1H NMR (D2O): Look for multiplet at

      
       2.4-2.6 ppm (2H) and 
      
      
      
      1.9-2.1 ppm (4H). Absence of vinyl protons confirms ring integrity.
    • Melting Point: >230°C (decomposition).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the "Steric Gate" mechanism by which cyclobutane nucleosides inhibit viral polymerases.

MOA Prodrug Cyclobutane Nucleoside (Prodrug) Kinase Host/Viral Kinases Prodrug->Kinase TriP Active Triphosphate (Analog-TP) Kinase->TriP 3x Phosphorylation Polymerase Viral Polymerase (Active Site) TriP->Polymerase Competes with dNTP DNA_Chain Growing Viral DNA Polymerase->DNA_Chain Incorporation Block Chain Termination / Steric Stall DNA_Chain->Block Rigid Pucker prevents next nucleotide addition

Caption: Mechanism of Action for Cyclobutane Nucleoside Analogs (e.g., Lobucavir). The rigid ring induces steric stalling in the polymerase.

References

  • Gaoni, Y., et al. (1994).[2] "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry.

  • Cramer, N. (2011).[3] "Cyclobutanes in Catalysis." Chem. Eur. J. (Cited via Baran Lab Reviews).

  • Lee-Ruff, E. (2018).[4] "Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents." Organic Chemistry: Current Research.

  • Mellor, J.P., et al. (2004). "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Journal of Peptide Science.

  • Demir, A.S., et al. (2008). "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[5] The Open Medicinal Chemistry Journal.[5]

Sources

Methodological & Application

2-(3-Aminocyclobutyl)propan-2-ol as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fsp³ Scaffold for Physicochemical Optimization in Drug Discovery

Introduction & Rationale

In the modern era of "escaping flatland," increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates. 2-(3-Aminocyclobutyl)propan-2-ol (hereafter ACBP ) represents a premier "building block" that addresses two common failures in lead optimization: poor aqueous solubility  and metabolic liability  of aromatic rings.

Unlike flat phenyl rings, the cyclobutane core of ACBP introduces a defined 3D vector. The pendant tertiary alcohol (propan-2-ol) serves a dual purpose: it lowers


 via hydrogen bond donation/acceptance and blocks potential metabolic soft spots often found on lipophilic alkyl chains.
Key Physicochemical Advantages:
  • Solubility Enhancement: The tertiary alcohol and aliphatic amine significantly reduce

    
     compared to benzyl or aniline analogs.
    
  • Defined Geometry: The 1,3-substitution pattern on the cyclobutane ring offers distinct cis and trans vectors, allowing precise probing of active site topology.

  • Metabolic Stability: The cyclobutane ring is generally resistant to P450-mediated oxidation compared to cyclopentanes or alkyl chains.

Structural Analysis & Stereochemistry

The utility of ACBP hinges on its stereochemistry. The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Cis-isomer: The amine and the hydroxy-isopropyl group are on the same side of the average ring plane. This often mimics a meta-substituted benzene in terms of vector angles.

  • Trans-isomer: The substituents are on opposite sides. This conformation provides a linear vector often mimicking a para-substituted benzene or a piperazine ring.

Critical Consideration: Commercial supplies of ACBP are often sold as mixtures or specific isomers. You must separate or specify the isomer early in the SAR campaign, as the biological activity often resides in only one diastereomer.

Decision Logic & Workflow

The following decision tree illustrates when to deploy ACBP in a Hit-to-Lead campaign.

ACBP_Decision_Tree Start Lead Compound Issue Solubility Poor Solubility? Start->Solubility Metab High Clearance? Start->Metab Flat High Aromatic Count? Start->Flat Decision Consider ACBP Scaffold Solubility->Decision Reduce LogD Metab->Decision Block P450 sites Flat->Decision Increase Fsp3 Vector Vector Analysis Decision->Vector Trans Linear (Para-like) Select Trans-ACBP Vector->Trans Cis Bent (Meta-like) Select Cis-ACBP Vector->Cis Validation Synthesis & Assay Trans->Validation Cis->Validation

Figure 1: Strategic decision tree for incorporating the ACBP scaffold to resolve specific medicinal chemistry liabilities.

Experimental Protocols
4.1. General Handling & Storage
  • State: ACBP is typically a low-melting solid or viscous oil.

  • Hygroscopicity: The molecule is hygroscopic due to the amine and alcohol. Store under nitrogen/argon at -20°C.

  • Detection: It has weak UV absorbance. Use Ninhydrin or KMnO₄ stain for TLC, or ELSD/CAD detection for LCMS.

4.2. Synthetic Protocol: Amide Coupling (General Procedure)

ACBP is most commonly coupled to carboxylic acids to form amides. Due to the free tertiary alcohol, standard conditions usually work without protection, but the workup requires modification due to high water solubility.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • ACBP (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) and stir for 5 minutes.

  • Coupling: Add HATU (0.6 mmol, 228 mg) and stir for 5 minutes (solution usually turns yellow).

  • Addition: Add ACBP (0.6 mmol) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LCMS.

  • Workup (CRITICAL):

    • Do not use a standard aqueous wash (brine/water), as the product may partition into the aqueous phase.

    • Method A (Prep-HPLC): Dilute reaction mixture with DMSO/MeOH, filter, and inject directly onto a C18 Prep-HPLC system (Acetonitrile/Water + 0.1% Formic Acid).

    • Method B (Extraction): If extraction is necessary, dilute with saturated NH₄Cl and extract 3x with DCM:Isopropanol (3:1) . This solvent mixture is polar enough to pull the product out of the aqueous phase.

  • Purification: Flash chromatography using DCM/MeOH (0-10% gradient).

4.3. Synthetic Protocol: Reductive Amination

Used when attaching ACBP to an aldehyde/ketone.

  • Dissolve aldehyde (1.0 eq) and ACBP (1.2 eq) in DCM/MeOH (4:1).

  • Add Acetic Acid (catalytic, 1 drop). Stir 30 mins to form imine.

  • Add NaBH(OAc)₃ (1.5 eq). Stir overnight at RT.

  • Quench with sat. NaHCO₃. Extract with DCM:IPA (3:1).

Comparative Data: The "Cyclobutane Effect"

The following table illustrates the theoretical impact of replacing a standard p-fluoroaniline moiety with the trans-ACBP scaffold in a hypothetical kinase inhibitor (Data derived from general cyclobutane trends [1, 2]).

Propertyp-Fluoroaniline Analogtrans-ACBP AnalogImpact
Molecular Weight ~450~445Neutral
cLogP 3.82.1Significant Improvement
Solubility (pH 7.4) < 10 µM> 150 µMHigh Improvement
Fsp³ 0.250.42Improved 3D character
Microsomal Stability Moderate (Ring oxidation)High (Blocked metabolic sites)Improved Stability
H-Bond Donors 12 (Amine + OH)Increased Polarity
Synthetic Pathway Visualization

This diagram outlines the synthesis of the ACBP building block itself (if not purchased) and its downstream application.

Synthesis_Workflow Start 3-Oxocyclobutane- carboxylic acid Step1 1. Esterification 2. Grignard (MeMgBr) Start->Step1 Inter Intermediate: 3-Oxocyclobutyl- propan-2-ol Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product ACBP (Mix of Cis/Trans) Step2->Product Separation Chiral SFC / HPLC Isomer Separation Product->Separation

Figure 2: Synthetic route to ACBP from common precursors. Note that the Grignard addition converts the ester to the tertiary alcohol.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2023).[1] Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.[1][2]

  • PubChem Compound Summary. (2024). 2-(3-aminocyclobutyl)propan-2-ol (CID 68310087).[3]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • BLD Pharm. (Supplier Data). 2-(trans-3-Aminocyclobutyl)propan-2-ol.[4]

Sources

Application Note: Synthetic Strategies for 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative drives the shift from planar, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds. The molecule 2-(3-aminocyclobutyl)propan-2-ol represents a premier bioisostere for 1,4-disubstituted benzenes or piperazines.

Its value lies in its dual functionality:

  • The "Handle" (Amine): A nucleophilic site for library expansion (amides, sulfonamides).

  • The "Anchor" (Tertiary Alcohol): A metabolic blocker that improves solubility without acting as a hydrogen bond donor (HBD) "sink" due to steric bulk.

  • The Core (Cyclobutane): A rigid spacer that defines the vector between the Handle and Anchor, critically governed by cis/trans stereochemistry.

This guide details the synthesis of the core scaffold, resolution of stereoisomers, and downstream functionalization protocols.[1]

Structural Considerations & Stereochemistry

The 1,3-disubstituted cyclobutane exists as two diastereomers. Assigning and controlling this stereochemistry is the single most critical quality attribute (CQA) for this scaffold.

FeatureCis-Isomer Trans-Isomer
Geometry Substituents on the same face.Substituents on opposite faces.
Vector "U-shape" or convergent vectors.Linear, extended vectors (Mimics para-phenyl).
NMR Signal Methine protons often shielded (upfield).Methine protons often deshielded (downfield).
Polarity Generally higher dipole moment.Generally lower dipole moment (often elutes 2nd on SiO2).

Critical Diagnostic: Use 1D-NOESY NMR.

  • Cis: Strong NOE correlation between the C1 and C3 methine protons.

  • Trans: No NOE correlation between C1 and C3 methines.

Module 1: Scaffold Synthesis

While the scaffold is commercially available, in-house synthesis allows for stereochemical control and cost reduction. We recommend Route B (The Protected Amine Route) for scalability and safety.

DOT Diagram: Synthetic Workflow

Synthesis Start 3-((tert-butoxycarbonyl)amino) cyclobutane-1-carboxylic acid Step1 Esterification (TMS-Diazomethane or MeOH/H+) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Grignard Addition (MeMgBr, 3.5 eq) Inter1->Step2 Inter2 Boc-Protected Alcohol Step2->Inter2 Step3 Boc Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Target: 2-(3-aminocyclobutyl)propan-2-ol Step3->Final

Caption: Figure 1. The "Protected Amine" route minimizes chemoselectivity issues by installing the tertiary alcohol while the amine is masked.

Protocol A: Grignard Addition to Methyl Ester

Objective: Convert the methyl ester to the tertiary dimethyl alcohol.

Reagents:

  • Methyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et2O (3.5 eq)

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon.

  • Dissolution: Dissolve the starting ester in anhydrous THF. Cool to 0 °C (ice bath). Note: Do not cool to -78 °C initially; the ester needs to be reactive.

  • Addition: Add MeMgBr dropwise via syringe pump over 30 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.

  • Quench: Cool back to 0 °C. Quench very slowly with Saturated Aqueous NH4Cl. Caution: Vigorous gas evolution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The alcohol is significantly more polar than the ester.

Troubleshooting:

  • Incomplete Conversion: If ketone intermediate persists, add 1.0 eq more MeMgBr and reflux gently.

  • Boc Loss: Avoid high temperatures during workup. The tertiary alcohol makes the Boc group slightly more labile to acid; ensure quench is not too acidic.

Module 2: Functionalization of the Amine Handle

The primary amine is the vector for library generation.

Protocol B: Amide Coupling (HATU Method)

Context: The tertiary alcohol at position 1 is sterically bulky and non-nucleophilic under these conditions, rendering protection unnecessary.

Reagents:

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • 2-(3-aminocyclobutyl)propan-2-ol (HCl salt) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (Hunig's Base) (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve R-COOH in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes to activate the acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes.

  • Add the Cyclobutane Amine salt.

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then Sat. NaHCO3, then Brine.

Protocol C: Reductive Amination (Alternative Entry)

If starting from the ketone precursor (3-(2-hydroxypropan-2-yl)cyclobutan-1-one), this method sets the stereochemistry.

  • To favor Trans: Use bulky reducing agents (e.g., NaBH(OAc)3) in non-polar solvents (DCE) at low temperature.

  • To favor Cis: Use smaller reducing agents (NaBH4) in protic solvents (MeOH) which can permit thermodynamic equilibration or hydride attack from the less hindered face.

Module 3: Functionalization of the Alcohol Anchor

The tertiary alcohol is notoriously difficult to functionalize due to steric hindrance (neopentyl-like position). However, it can be swapped for a Fluorine, a common bioisosteric replacement.

DOT Diagram: Alcohol Functionalization Logic

AlcoholFunct Start Tertiary Alcohol (Anchor) Decision Desired Modification? Start->Decision PathF Fluorination (Bioisostere) Decision->PathF PathE Etherification (Solubility) Decision->PathE ReagentF DAST or Deoxo-Fluor (-78°C to RT) PathF->ReagentF ReagentE Impossible via Williamson. Use Acid Catalyzed SN1 (e.g., MeOH/H2SO4) PathE->ReagentE ResultF Tertiary Fluoride (Metabolic Block) ReagentF->ResultF ResultE Tertiary Ether (Rare) ReagentE->ResultE

Caption: Figure 2. Functionalization pathways for the sterically hindered tertiary alcohol.

Protocol D: Deoxyfluorination (DAST)

Safety Alert: DAST (Diethylaminosulfur trifluoride) can be explosive. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for a safer, more thermally stable alternative.

Reagents:

  • Substrate (Protected Amine form preferred, e.g., N-Boc)[3]

  • Deoxo-Fluor (1.5 eq)

  • DCM (anhydrous)

Procedure:

  • Dissolve N-Boc substrate in DCM in a plastic/Teflon vessel (glass can etch).

  • Cool to -78 °C .

  • Add Deoxo-Fluor dropwise.

  • Allow to warm to 0 °C slowly. Stir for 2 hours.

  • Quench: Pour into Saturated NaHCO3. Do not quench with water directly.

  • Outcome: Yields the tertiary fluoride. Note that elimination to the alkene (isobutylene group) is a major competing side reaction.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Cyclobutane Synthesis & Stereocontrol: Mykhailiuk, P. K. (2015). 1,3-Disubstituted Cyclobutanes: "Escape from Flatland". Organic & Biomolecular Chemistry. [Link]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

Advanced Application Note: 2-(3-Aminocyclobutyl)propan-2-ol in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic integration of 2-(3-aminocyclobutyl)propan-2-ol (herein referred to as ACB-OH ) into small molecule drug discovery programs. As the pharmaceutical industry shifts away from planar, aromatic-heavy scaffolds ("Escape from Flatland"), ACB-OH has emerged as a high-value bioisostere. It offers a unique combination of conformational rigidity , enhanced water solubility , and metabolic stability .

This guide provides medicinal chemists with the rationale, physicochemical data, and validated protocols necessary to utilize ACB-OH effectively in Lead Optimization (LO) campaigns.

Scientific Rationale & Mechanism

The "Escape from Flatland" Imperative

Traditional drug design often relies on planar aromatic rings (phenyl, pyridine) as linkers. While synthetically convenient, these scaffolds suffer from poor solubility and "molecular obesity" (high lipophilicity).

ACB-OH acts as a saturated bioisostere , increasing the fraction of sp3-hybridized carbons (


).
  • Solubility: The tertiary alcohol decreases LogD significantly compared to a phenyl ring or even a cyclohexyl analog.

  • Rigidity: Unlike a flexible propyl chain, the cyclobutane ring locks the exit vectors of the amine and the alcohol, reducing the entropic penalty upon binding to a protein target.

Metabolic Stability: The Gem-Dimethyl Effect

A critical feature of ACB-OH is the gem-dimethyl carbinol motif (propan-2-ol group).

  • Blockade of Oxidation: Primary and secondary alcohols are susceptible to rapid oxidation by Alcohol Dehydrogenases (ADH) or CYP450s to aldehydes/ketones/acids. The tertiary alcohol in ACB-OH is chemically blocked from this pathway.

  • Steric Shielding: The methyl groups sterically hinder CYP450 approach to the cyclobutane ring, prolonging half-life (

    
    ).
    
Stereochemical Vectors: Cis vs. Trans

The geometric relationship between the amine (attachment point) and the alcohol (solvent-interacting tail) is binary and rigid.

  • Trans-isomer: Vectors are ~180° apart. Ideal for linear linker replacement.

  • Cis-isomer: Vectors are angled. Useful for inducing turns or matching specific pharmacophore bends.

Physicochemical Profile & Data

The following table contrasts ACB-OH with common linkers it replaces in fragment-based design.

ParameterPhenyl-Amine Linkern-Propyl-Amine LinkerACB-OH (Trans) Impact
Hybridization

(Planar)

(Flexible)

(Rigid)
Improved 3D complexity
LogP (Calc) ~1.2~0.5~ -0.2 Enhanced Solubility
TPSA (

)
262646 H-bond donor/acceptor added
Metabolic Risk Ring hydroxylation

-oxidation
Low Blocked soft spots
Rotatable Bonds 121 Lower entropic penalty

Experimental Protocols

Protocol A: Chemical Incorporation (Amide Coupling)

Context: The primary amine of ACB-OH is the nucleophile. Due to the steric bulk of the cyclobutane ring, standard coupling conditions may require optimization. Scope: Coupling ACB-OH to a Carboxylic Acid Core (


).

Materials:

  • Carboxylic Acid Core (

    
    )
    
  • ACB-OH (HCl salt or free base)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve

    
     (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
    
    • Why: Pre-activation prevents amine competition for the coupling reagent and reduces racemization of the core if chiral.

  • Addition: Add ACB-OH (1.2 equiv).

    • Note: If using the HCl salt of ACB-OH, ensure adequate DIPEA is present to neutralize the salt (add 1.0 extra equiv of base).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of Acid peak; appearance of Product mass

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). The polar OH group usually makes the product more polar than the starting material.

Protocol B: Stereochemical Validation (NOESY NMR)

Context: Commercial supplies of ACB-OH are often sold as single isomers (trans or cis), but verification is mandatory after synthesis to ensure no epimerization occurred.

  • Sample Prep: Dissolve 5–10 mg of the final coupled product in

    
     or 
    
    
    
    .
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis (The "Cross-Peak" Test):

    • Identify the proton on C1 (attached to the alcohol/methyls) and the proton on C3 (attached to the amide nitrogen).

    • Cis-Isomer: Strong NOE cross-peak between H1 and H3 (they are on the same face of the ring).

    • Trans-Isomer: Absence of NOE cross-peak between H1 and H3. Instead, look for NOE between H1 and the axial protons of C2/C4.

Decision Logic & Workflow Visualization

Diagram 1: Lead Optimization Workflow

This diagram illustrates the decision process for selecting ACB-OH during a Scaffold Hopping campaign.

LeadOptimization Hit High Potency Hit (Contains Phenyl Linker) Analysis Property Analysis: High LogD / Low Solubility Hit->Analysis Design Design Strategy: Increase Fsp3 (Saturation) Analysis->Design Selection Select Bioisostere: ACB-OH (Trans) Design->Selection Requirement: Rigid + Polar Synthesis Synthesis (Protocol A) Selection->Synthesis Validation Validation (Protocol B) & ADME Testing Synthesis->Validation

Caption: Workflow for replacing aromatic linkers with ACB-OH to correct physicochemical liabilities.

Diagram 2: Metabolic Stability Mechanism

Visualizing why the ACB-OH motif survives metabolic scrutiny compared to a standard alkyl chain.

MetabolicStability Substrate ACB-OH Moiety GemDimethyl Gem-Dimethyl Steric Shield Substrate->GemDimethyl TertiaryOH Tertiary Alcohol (No alpha-proton) Substrate->TertiaryOH CYP CYP450 Enzyme CYP->Substrate Attempted Oxidation Outcome Metabolic Stability (Low Clearance) GemDimethyl->Outcome Blocks Approach TertiaryOH->Outcome Prevents Oxidation

Caption: Mechanistic basis for the metabolic stability of the ACB-OH motif against CYP450 oxidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

Application Note: Gram-Scale Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the gram-scale synthesis of 2-(3-Aminocyclobutyl)propan-2-ol . This guide is structured for professional researchers, emphasizing safety, scalability, and mechanistic understanding.

Executive Summary & Rationale

2-(3-Aminocyclobutyl)propan-2-ol is a high-value aliphatic building block used in the design of polar, sp³-rich scaffolds for drug discovery.[1] The cyclobutane ring offers a rigid vector for substituent display, while the tertiary alcohol and amine provide critical handles for hydrogen bonding and further diversification.[1]

This protocol details a robust, three-step synthesis starting from commercially available ethyl 3-aminocyclobutanecarboxylate hydrochloride .[1] The route is designed to be self-validating at each stage, utilizing standard protecting group chemistry and organometallic transformation to ensure high purity and yield without requiring exotic catalysts.[1]

Key Chemical Transformation

The core challenge is the conversion of the ester moiety to a tertiary alcohol in the presence of a primary amine.[1] To prevent quenching of the organometallic reagent, the amine is first masked with a tert-butyloxycarbonyl (Boc) group.[1] The ester is then treated with excess methylmagnesium bromide (MeMgBr) to effect a double nucleophilic addition, followed by acidic deprotection.[1]

Retrosynthetic Analysis & Pathway

The logic follows a standard "Protect-React-Deprotect" sequence.

Retrosynthesis Target 2-(3-Aminocyclobutyl)propan-2-ol (Target) Intermediate2 N-Boc-Amino Alcohol (Stable Intermediate) Target->Intermediate2 Acidic Deprotection (HCl or TFA) Intermediate1 Ethyl 3-(N-Boc-amino) cyclobutanecarboxylate Intermediate2->Intermediate1 Grignard Addition (MeMgBr, 3.5 equiv) StartingMaterial Ethyl 3-aminocyclobutane carboxylate HCl Intermediate1->StartingMaterial Boc Protection (Boc2O, TEA)

Figure 1: Retrosynthetic disconnection showing the linear sequence from the amino-ester precursor.[1]

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Methylmagnesium Bromide (MeMgBr) Pyrophoric, Water-ReactiveHandle strictly under inert atmosphere (N₂/Ar).[1] Quench carefully.
Di-tert-butyl dicarbonate (Boc₂O) Toxic, FlammableAvoid inhalation; pressure buildup possible in waste containers.[1]
Tetrahydrofuran (THF) Flammable, Peroxide FormerUse anhydrous, inhibitor-free solvent from a solvent system.[1]
Hydrochloric Acid (4M in Dioxane) CorrosiveUse in a fume hood; avoid contact with skin/eyes.[1]

Reagents & Equipment

  • Starting Material: Ethyl 3-aminocyclobutanecarboxylate HCl (10.0 g, ~55.7 mmol).[1]

  • Reagents: Boc₂O (1.1 equiv), Triethylamine (TEA, 2.5 equiv), MeMgBr (3.0 M in ether, 4.0 equiv), HCl (4M in dioxane).[1]

  • Solvents: Dichloromethane (DCM), Anhydrous THF, Methanol, Diethyl Ether.[1]

  • Equipment: 3-Neck Round Bottom Flask (RBF), Addition Funnel, Schlenk line (for inert gas), Rotary Evaporator.[1]

Detailed Experimental Protocol

Phase 1: N-Boc Protection

Objective: Mask the nucleophilic/acidic amine to permit Grignard addition.[1]

  • Setup: Charge a 500 mL RBF with Ethyl 3-aminocyclobutanecarboxylate HCl (10.0 g, 55.7 mmol) and DCM (200 mL).

  • Neutralization: Cool to 0 °C. Add Triethylamine (19.4 mL, 139 mmol) dropwise. The solution will become homogeneous as the free base is liberated.[1]

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (13.4 g, 61.3 mmol) dissolved in minimal DCM dropwise over 20 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint (Self-Validation): TLC (30% EtOAc/Hexane) should show disappearance of the baseline amine and appearance of a non-polar spot (R_f ~0.5).[1] Ninhydrin stain will be inactive on the product spot.[1]

  • Workup: Wash with 1M HCl (2 x 100 mL), sat. NaHCO₃ (100 mL), and brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect ~13.0 g (>95%) of Ethyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate as a white solid or viscous oil.[1]

Phase 2: Grignard Addition (The Critical Step)

Objective: Convert the ester to the tertiary alcohol.[1] Mechanism: Two equivalents of MeMgBr add to the ester.[1] The first addition forms a ketone intermediate (transient), which rapidly reacts with the second equivalent to form the alkoxide.[1]

  • Inert Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser and addition funnel. Flush with Nitrogen/Argon.[1]

  • Solvation: Dissolve the N-Boc ester (13.0 g, ~53.4 mmol) in Anhydrous THF (150 mL). Cool to -78 °C (Dry ice/Acetone bath).

    • Note: Low temperature prevents attack on the Boc carbamate (though Boc is generally robust to Grignards at low temp).[1]

  • Addition: Transfer MeMgBr (3.0 M in Et₂O, 71.2 mL, 213.6 mmol, 4.0 equiv) to the addition funnel via cannula. Add dropwise over 45 minutes.

    • Observation: A white precipitate (magnesium salts) may form.[1]

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C. Stir for 2 hours.

    • Checkpoint: TLC should show complete consumption of the ester.[1] If starting material remains, cool back to 0 °C and add 0.5 equiv more MeMgBr.[1]

  • Quench (Exothermic): Cool to 0 °C. Carefully add saturated aqueous NH₄Cl (50 mL) dropwise. Caution: Vigorous gas evolution.[1]

  • Extraction: Dilute with EtOAc (200 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL).

  • Purification: Dry combined organics (Na₂SO₄), filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

  • Yield: Expect ~10–11 g of tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate .

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to release the final amine salt.[1]

  • Dissolution: Dissolve the Boc-alcohol (10.0 g) in 1,4-Dioxane (50 mL).

  • Acidolysis: Add HCl (4M in Dioxane, 50 mL, excess) at 0 °C.

  • Stir: Allow to warm to RT. Stir for 2–3 hours.

    • Observation: The product hydrochloride salt often precipitates out of the dioxane solution.[1]

  • Isolation:

    • If precipitate forms: Filter the white solid under N₂, wash with cold Et₂O.[1]

    • If no precipitate:[1] Concentrate to dryness.[1] Triturate the residue with Et₂O/Hexane to induce crystallization.[1]

  • Final Product: 2-(3-Aminocyclobutyl)propan-2-ol Hydrochloride .

Workflow Start Start: Boc-Ester Intermediate Grignard Add MeMgBr (4.0 eq) THF, -78°C to 0°C Start->Grignard Quench Quench: Sat. NH4Cl (Careful!) Grignard->Quench Workup Extract (EtOAc) Dry & Concentrate Quench->Workup Deprotect HCl / Dioxane RT, 3 hours Workup->Deprotect Filter Filter Precipitate Wash with Et2O Deprotect->Filter Final Final Product HCl Salt (White Solid) Filter->Final

Figure 2: Experimental workflow for the conversion of the protected intermediate to the final salt.

Analytical Data & Validation

To confirm the identity of the synthesized material, compare with the following expected spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–8.3 (br s, 3H, NH₃⁺)[1]

    • δ 4.5 (s, 1H, OH)[1]

    • δ 3.4–3.6 (m, 1H, CH-NH₂)[1]

    • δ 2.1–2.3 (m, 1H, CH-C(OH))[1]

    • δ 1.9–2.4 (m, 4H, Cyclobutane CH₂)[1]

    • δ 1.05 (s, 6H, C(CH₃)₂).[1]

    • Note: The cis/trans isomers may show slightly different shifts for the ring protons.[1]

  • Mass Spectrometry (ESI): Calculated for C₇H₁₅NO [M+H]⁺: 130.[1]12. Found: 130.1.

Storage & Stability

  • Form: White hygroscopic solid (HCl salt).[1]

  • Storage: Store at -20 °C under desiccated conditions.

  • Stability: Stable for >1 year if kept dry.[1] The free base is more prone to oxidation and should be generated in situ immediately before use.[1]

References

  • Patent Reference: Substituted heterocyclic compounds and methods of use thereof. WO2021239885A1.[1] (Lists CAS 1609546-13-5 as Intermediate I-177).[2] Link

  • General Method (Grignard): Preparation of Tertiary Alcohols from Esters.[1] Org.[1][2][3][4] Synth. 1926, 6,[1][3] 78. Link

  • General Method (Boc Protection): Protection of Amino Groups.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] Wiley.[1][2]

  • Safety Data: Methylmagnesium bromide solution SDS. Sigma-Aldrich. Link[1]

Sources

High-throughput screening assays involving 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Utilization of 2-(3-Aminocyclobutyl)propan-2-ol

Executive Summary

This guide details the protocols for utilizing 2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1609546-13-5) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

In modern medicinal chemistry, this molecule represents a critical "Fsp³-rich" building block. Unlike traditional flat aromatic amines (e.g., anilines), the cyclobutane core provides defined 3D vectors ("escape from flatland"), while the tertiary alcohol enhances aqueous solubility and metabolic stability without introducing high lipophilicity. However, its lack of a UV chromophore and specific stereochemical considerations (cis/trans isomerism) require modified handling protocols compared to standard aromatic libraries.

Physicochemical Profile & Handling

Before entering any HTS campaign, the physical properties of the building block must be accounted for to prevent false negatives (due to precipitation) or false positives (due to aggregation).

PropertyValue / CharacteristicImpact on HTS
Molecular Weight 129.20 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~0.1 - 0.5Highly polar; low risk of non-specific hydrophobic binding.
Solubility High (DMSO, Water)Excellent. Suitable for high-concentration fragment cocktails (up to 100 mM).
Chromophore None (Transparent >210 nm)CRITICAL: Cannot use standard UV (254/280 nm) for QC. Requires ELSD, CAD, or NMR.
Reactivity Primary Amine (

)
Nucleophilic handle for amide coupling, urea formation, or reductive amination.
Stereochemistry cis / trans isomersCommercial batches are often trans-predominant or mixtures. Isomers must be tracked.

Protocol 1: Quality Control & Stock Preparation

Objective: Verify identity and purity without UV absorbance.

Materials:

  • Compound: 2-(3-Aminocyclobutyl)propan-2-ol (HCl salt or Free Base).

  • Solvent:

    
    -DMSO (for NMR) or HPLC-grade DMSO.
    
  • Internal Standard: Maleic acid (for qNMR).

Workflow:

  • Dissolution: Dissolve 10 mg of compound in 100

    
    L 
    
    
    
    -DMSO.
    • Note: The HCl salt is hygroscopic. Weigh quickly in a humidity-controlled environment.

  • qNMR Verification:

    • Since UV is ineffective, acquire a

      
      H NMR spectrum.
      
    • Diagnostic Peaks: Look for the gem-dimethyl singlet of the isopropanol group (~1.1 ppm) and the cyclobutane methine protons (~3.0–3.5 ppm).

    • Stereochemistry Check: The chemical shift of the proton

      
       to the amine differs between cis and trans isomers. Compare integration to confirm isomeric ratio (typically >95:5 for high-quality reagents).
      
  • Stock Generation:

    • Prepare 100 mM stocks in 100% DMSO.

    • Store at -20°C.

    • Stability: The tertiary alcohol is stable, but avoid strong acidic conditions which could theoretically promote dehydration to the alkene, although the cyclobutane ring strain makes this less favorable than in acyclic systems.

Protocol 2: Fragment-Based Screening (FBS) via Ligand-Observed NMR

This molecule is often screened as a "fragment" to identify binding hotspots on a protein.

Assay Principle: Saturation Transfer Difference (STD) NMR or WaterLOGSY.

Step-by-Step Protocol:

  • Cocktail Preparation:

    • Combine 2-(3-Aminocyclobutyl)propan-2-ol with 4–9 other fragments.

    • Constraint: Ensure no other fragments have overlapping methyl signals at ~1.1 ppm (the strongest signal for this molecule).

    • Final Concentration: 500

      
      M per fragment.
      
  • Protein Addition:

    • Add Target Protein to a final concentration of 10–20

      
      M in deuterated buffer (PBS, pH 7.4).
      
  • Data Acquisition:

    • Run STD-NMR pulse sequence.

    • On-Resonance Irradiation: -0.5 ppm (protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

  • Analysis:

    • Look for signal enhancement in the gem-dimethyl peak (1.1 ppm).

    • Interpretation: A positive STD signal indicates the cyclobutane/alcohol motif is interacting with the protein surface.

Protocol 3: High-Throughput Library Synthesis (Parallel Chemistry)

If using the molecule as a building block to create a library of 1000+ compounds, use this optimized amide coupling protocol. The steric bulk of the cyclobutane requires efficient activation.

Reaction:



Workflow:

  • Plate Setup: Use 96-well or 384-well polypropylene deep-well plates.

  • Reagent Dispensing:

    • Acids (R-COOH): 10

      
      mol per well (1.0 equiv) in DMA (Dimethylacetamide).
      
    • Base: DIPEA (3.0 equiv).

    • Coupling Agent: HATU (1.05 equiv) in DMA. HATU is preferred over EDC/HOBt due to the steric hindrance of the cyclobutane.

    • Amine (The Fragment): 1.2 equiv of 2-(3-Aminocyclobutyl)propan-2-ol.

  • Incubation: Shake at Room Temperature for 16 hours.

  • Work-up (Solid Phase Extraction):

    • The product contains a polar alcohol, making liquid-liquid extraction difficult (product may stay in water).

    • Method: Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture

      
       Wash with MeOH (removes acids/HATU byproducts) 
      
      
      
      Elute with
      
      
      
      
      in MeOH (releases the amine-product).
    • Note: If the product is not basic (e.g., neutral amide), SCX won't work. In that case, use a carbonate resin to scavenge excess acid, then evaporate.

Visualization: Screening & Synthesis Logic

The following diagram illustrates the decision matrix for handling this specific building block in a drug discovery campaign.

G Start Start: 2-(3-Aminocyclobutyl)propan-2-ol QC QC Check: Is UV Absorbance Present? Start->QC UV_Fail No UV Signal (Expected) Use ELSD or qNMR QC->UV_Fail No UV_Pass UV Signal Detected Impurity Present (Reject) QC->UV_Pass Yes Path_Select Select Application UV_Fail->Path_Select FBS Fragment Screening (NMR/SPR) Path_Select->FBS Fragment Screen Lib_Syn Library Synthesis (Amide Coupling) Path_Select->Lib_Syn Build Library Cocktail Cocktail Assembly Avoid Methyl Overlap FBS->Cocktail STD_NMR Run STD-NMR Focus on 1.1 ppm Singlet Cocktail->STD_NMR Final Valid Hit / Library Ready STD_NMR->Final Coupling Activation: HATU/DIPEA Solvent: DMA (Polarity) Lib_Syn->Coupling Purification Purification Strategy Avoid LLE (Product is Polar) Coupling->Purification Purification->Final

Caption: Workflow for QC, Fragment Screening, and Library Synthesis using 2-(3-Aminocyclobutyl)propan-2-ol.

References

  • Jahnke, W., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery. [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link][1]

  • PubChem. "Compound Summary: 2-(3-aminocyclobutyl)propan-2-ol." National Library of Medicine. [Link]

Sources

Application Note: Optimizing Kinase Inhibitor Physicochemistry with 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the development of Type I and Type II kinase inhibitors, poor aqueous solubility and high lipophilicity often lead to high attrition rates due to metabolic instability and off-target toxicity. This guide details the application of 2-(3-aminocyclobutyl)propan-2-ol as a strategic "solubilizing tail" moiety. By replacing planar aromatic rings or flexible alkyl chains with this rigid, Fsp³-rich cyclobutane scaffold, researchers can significantly improve the Lipophilic Ligand Efficiency (LLE) and metabolic stability of lead compounds while maintaining critical interactions in the solvent-exposed regions of the ATP-binding pocket.

Structural Rationale & Mechanistic Insight

The "Escape from Flatland"

Traditional kinase inhibitors often rely on planar aromatic systems to bind the hinge region. However, excessive aromaticity leads to poor solubility (the "Brick Dust" effect). The 2-(3-aminocyclobutyl)propan-2-ol motif addresses this by introducing three critical features:

  • The Cyclobutane Spacer (Rigidity): Unlike a flexible propyl chain, the cyclobutane ring restricts conformational entropy. This pre-organizes the molecule for binding, reducing the entropic penalty upon active site engagement.

  • The Tertiary Alcohol (Metabolic Shield): The gem-dimethyl group adjacent to the hydroxyl moiety (the 2-propanol group) sterically hinders oxidation. Unlike primary or secondary alcohols, this tertiary alcohol is resistant to alcohol dehydrogenases (ADH) and glucuronidation, extending half-life (

    
    ).
    
  • Vector Control: The 1,3-substitution pattern on the cyclobutane allows for precise vector alignment. Depending on the stereochemistry (cis vs. trans), the solubilizing alcohol can be directed specifically toward the solvent front, away from hydrophobic pockets.

Pathway Visualization: The Solvent Front Strategy

The following diagram illustrates where this motif fits within a typical kinase inhibitor pharmacophore (e.g., JAK, CDK, or BTK inhibitors).

KinaseBinding cluster_0 Pharmacophore Assembly cluster_1 Physicochemical Outcome Hinge Hinge Binder (e.g., Pyrimidine/Pyridine) Linker Amide/Amino Linkage Hinge->Linker Fragment 2-(3-aminocyclobutyl) propan-2-ol Linker->Fragment Solubility Increased Solubility (H-bond Donor/Acceptor) Fragment->Solubility Metabolism Blocked Metabolism (Tertiary Alcohol) Fragment->Metabolism Selectivity Vector Specificity (Rigid 1,3-Cyclobutane) Fragment->Selectivity caption Figure 1: Strategic placement of the cyclobutane tail to engage the solvent front.

Experimental Protocols

Protocol A: Stereoselective Coupling to Kinase Core

Objective: Conjugate 2-(3-aminocyclobutyl)propan-2-ol to a carboxylic acid-functionalized kinase hinge binder (e.g., a pyrazolo[1,5-a]pyrimidine core). Challenge: The amine is attached to a secondary carbon on a strained ring; steric hindrance can slow coupling.

Materials:

  • Core Scaffold (Acid): 1.0 eq

  • Amine Building Block: 2-(3-aminocyclobutyl)propan-2-ol (HCl salt), 1.2 eq

  • Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)

  • Base: DIPEA (3-4 eq)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: Dissolve the Core Scaffold (Acid) in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Note: If the core is prone to epimerization or sterically crowded, switch to T3P (Propylphosphonic anhydride) as it has lower racemization risk and easier workup.

  • Addition: Add 2-(3-aminocyclobutyl)propan-2-ol (HCl salt) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass [M+129]+ (mass of the fragment minus water/coupling loss).

  • Workup (Critical):

    • The product contains a polar alcohol and may be water-soluble. Do not rely on simple ether extraction.

    • Dilute reaction with EtOAc. Wash with sat. NaHCO₃ (x2) and Brine (x1).

    • If product remains in aqueous phase: Perform "salting out" extraction using 10% MeOH in DCM.

  • Purification: Flash chromatography.

    • Mobile Phase: DCM:MeOH (gradient 0% to 10%). The polarity of the alcohol usually requires MeOH to elute.

Protocol B: Separation of Cis/Trans Isomers

The starting material often comes as a mixture of cis and trans isomers (1,3-substitution). These have vastly different biological activities due to the vector of the alcohol tail.

  • Analytical Method: Use a C18 column with a focused gradient (e.g., 5% to 40% ACN in Water + 0.1% Formic Acid) over 15 minutes. The isomers typically separate by 0.5–1.0 minutes.

  • Prep-HPLC Separation:

    • Column: XBridge Prep C18 OBD, 5 µm, 19x150 mm.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10). Basic pH often improves peak shape for amine-containing compounds.

    • Collection: Collect fractions based on UV absorbance (254 nm).

  • Structure Confirmation: Use 1H-NMR NOESY experiments.

    • Cis-isomer: NOE correlation observed between the proton at C1 and the proton at C3.

    • Trans-isomer: No NOE correlation between C1/C3 protons.

Physicochemical Validation (Data Interpretation)

Once synthesized, the compound must be validated for "drug-likeness."

Comparative Data Table: Impact of Motif

The following table compares a standard flexible linker against the cyclobutane motif (hypothetical data based on class averages).

PropertyPropyl-Alcohol Linker (Linear)Cyclobutyl-Alcohol (Rigid)Advantage
LogD (pH 7.4) 2.51.8Lower Lipophilicity (Improved LLE)
Solubility (Kinetic) 50 µM>200 µMHigh Solubility (Fsp³ character)
Microsomal Stability (HLM)

= 15 min

> 60 min
Metabolic Blockade (Steric bulk)
Selectivity Low (Flexible binding)High (Vector definition)Reduced Off-Target
Protocol C: Kinetic Solubility Assay
  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM (1% DMSO final).

  • Incubation: Shake at 500 rpm for 24 hours at RT.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve of the compound fully dissolved in 50:50 ACN:Water.

Decision Workflow

Use this logic flow to determine when to deploy the 2-(3-aminocyclobutyl)propan-2-ol motif in your SAR (Structure-Activity Relationship) campaign.

SAR_Workflow Start Lead Compound Identified (High Potency, Low Solubility) Check_Solvent Does the tail extend to Solvent Front? Start->Check_Solvent Decision_1 Replace Alkyl/Aryl tail with 2-(3-aminocyclobutyl)propan-2-ol Check_Solvent->Decision_1 Yes Synth_Step Synthesize Cis/Trans Mixture Decision_1->Synth_Step Sep_Step Separate Isomers (Prep-HPLC) Synth_Step->Sep_Step Test_Potency Test Potency (IC50) Sep_Step->Test_Potency Outcome Select Isomer with Best LLE & Potency Test_Potency->Outcome caption Figure 2: SAR Decision Tree for incorporating the cyclobutane motif.

References

  • Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[1] [Link]

  • Ardea Biosciences Inc. (2019).[2] Compounds and compositions and methods of use (US Patent 10,183,012).[2] Google Patents.

  • Vertex Pharmaceuticals. (2015). Inhibitors of Checkpoint Kinase 1 (WO 2015/027090).[3] WIPO.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • PubChem. (n.d.). 2-(3-aminocyclobutyl)propan-2-ol (Compound Summary). [Link]

Sources

2-(3-Aminocyclobutyl)propan-2-ol for CNS-targeted libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Aminocyclobutyl)propan-2-ol in CNS-Targeted Library Design

Executive Summary

This guide details the utility, handling, and synthetic application of 2-(3-aminocyclobutyl)propan-2-ol (CAS: 1398571-41-9 / 2058249-61-7) in the construction of Central Nervous System (CNS) focused small-molecule libraries.

In the pursuit of "escaping flatland," this building block serves as a critical bioisostere for traditional aromatic or piperazine linkers. Its rigid cyclobutane core increases the fraction of sp³ hybridized carbons (


), while the tertiary alcohol moiety modulates lipophilicity (

) and blocks metabolic soft spots without introducing excessive molecular weight. This note provides validated protocols for amide coupling, stereochemical management, and in vitro CNS assessment.

Part 1: Structural Rationale & Physicochemical Properties

The "Escaping Flatland" Imperative

Traditional CNS libraries often suffer from high attrition due to reliance on planar aromatic scaffolds, which correlate with poor solubility and promiscuous binding. 2-(3-Aminocyclobutyl)propan-2-ol offers a three-dimensional alternative.

  • Rigid Geometry: The cyclobutane ring restricts conformational entropy, potentially improving binding affinity (

    
    ) by minimizing the entropic penalty upon target engagement.
    
  • Vector Definition: Unlike flexible alkyl chains, the 1,3-substitution pattern provides defined exit vectors (approx. 180° in trans, ~120° in cis), mimicking para- and meta- substituted benzenes respectively.

  • Metabolic Blocking: The tertiary alcohol (propan-2-ol) acts as a "metabolic bumper," preventing oxidation at that position while lowering the overall

    
     to the optimal CNS range (2.0–4.0).
    
Comparative Physicochemical Profile

The following table contrasts this scaffold with common linkers it replaces.

Property2-(3-aminocyclobutyl)propan-2-ol 4-Aminopiperidine p-Phenylenediamine Impact on CNS MPO
Geometry 3D (Puckered)3D (Chair)2D (Planar)Higher

improves solubility.
H-Bond Donors 2 (Amine + OH)2 (Amine + NH)2 (Amine + Amine)Alcohol OH is a weaker donor than amine, aiding permeability.
Basicity (

)
~9.5 (Amine)~10.5 (Sec. Amine)~4-5 (Aniline)Moderate basicity reduces P-gp efflux liability compared to piperidines.
Metabolic Risk Low (Blocked tert-alcohol)High (N-dealkylation)High (Quinone formation)Improved microsomal stability (

).

Part 2: Synthetic Protocols & Experimental Workflows

Stereochemical Considerations (Critical)

This building block exists as cis and trans isomers.

  • Trans-isomer: The amine and alcohol groups are on opposite faces. This is generally preferred for linear linker applications (mimicking para-phenyl).

  • Cis-isomer: Groups are on the same face. This creates a "u-shape" conformation, useful for macrocyclization or specific pocket geometries.

Recommendation: Purchase defined isomers (e.g., trans-specific CAS) or perform separation before library synthesis to avoid complex diastereomeric mixtures later.

Protocol A: General Amide Coupling (Library Scale)

Context: Coupling the amine handle to a carboxylic acid core (R-COOH).

Reagents:

  • Scaffold: 2-(3-aminocyclobutyl)propan-2-ol (1.0 equiv)

  • Acid: Diverse Carboxylic Acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (0.1 mmol) and HATU (0.11 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 2-(3-aminocyclobutyl)propan-2-ol (0.1 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Expert Insight: Do not heat above 40°C. While the tertiary alcohol is sterically hindered, high heat with HATU can promote trace O-acylation, creating a difficult-to-separate impurity.

  • Quench: Add water (0.1 mL) to quench the activated ester.

  • Workup (High Throughput):

    • Dilute with EtOAc (3 mL).

    • Wash with 5% LiCl (aq) (removes DMF).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry organic layer (Na₂SO₄) and concentrate.

Protocol B: Purification & QC

Due to the polarity of the alcohol and amine, these compounds often elute early on standard C18 gradients.

  • Column: C18 Reverse Phase (e.g., XBridge BEH).

  • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Basic pH is preferred to keep the amine neutral and improve peak shape.

  • Detection: ELSD (Evaporative Light Scattering) is recommended as the cyclobutane core lacks a strong UV chromophore if the coupled acid is non-aromatic.

Part 3: Visualization of Workflows

CNS Library Synthesis Workflow

The following diagram illustrates the decision tree for incorporating this scaffold into a parallel synthesis workflow.

CNS_Library_Workflow Start Start: Scaffold Selection IsomerCheck Check Stereochemistry (Cis vs Trans) Start->IsomerCheck Coupling Amide Coupling (HATU, DMF, RT) IsomerCheck->Coupling Defined Isomer QC_Check LCMS Check: Detect O-Acylation? Coupling->QC_Check QC_Check->Coupling Impure (Reformulate) Purification Prep-HPLC (Basic pH Mobile Phase) QC_Check->Purification Clean (Amide only) MPO_Calc Calculate CNS MPO Score (LogP, pKa, MW) Purification->MPO_Calc Final Final CNS Library Plate MPO_Calc->Final

Caption: Figure 1. Decision logic for incorporating 2-(3-aminocyclobutyl)propan-2-ol into parallel synthesis, highlighting critical QC checkpoints for chemoselectivity.

Structural Bioisosterism

Visualizing the spatial relationship compared to a piperazine ring.

Bioisostere_Map cluster_0 Traditional Linker cluster_1 Cyclobutane Bioisostere Piperazine Piperazine (High pKa, P-gp liability) Cyclobutane 2-(3-aminocyclobutyl)propan-2-ol (Neutral OH, Rigid, Low pKa) Piperazine->Cyclobutane Optimization Strategy: 1. Lower pKa 2. Block Metabolism 3. Maintain Vector

Caption: Figure 2. Strategic replacement of piperazine with the cyclobutane scaffold to improve CNS physicochemical parameters.

Part 4: In Vitro CNS Assessment Protocol

To validate the utility of the synthesized library, the following assays are required.

PAMPA-BBB (Passive Permeability)
  • Purpose: Assess passive diffusion across the BBB.

  • Method: Use a porcine brain lipid extract artificial membrane.

  • Acceptance Criteria:

    
     cm/s indicates high permeability. The cyclobutane scaffold typically shows higher permeability than corresponding piperazines due to reduced basicity.
    
MDR1-MDCK (Efflux Liability)
  • Purpose: Determine if the compound is a P-glycoprotein (P-gp) substrate.

  • Method: Bidirectional transport assay.[1]

  • Calculation: Efflux Ratio (ER) =

    
    .
    
  • Target: ER < 2.0.

  • Mechanism: The 2-(3-aminocyclobutyl)propan-2-ol scaffold reduces the number of H-bond donors (relative to secondary amines) and lowers basicity, two key factors that reduce P-gp recognition [1].

References

  • Rankovic, Z. (2015).[2] CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure.[1][2] Journal of Medicinal Chemistry, 58(6), 2584–2608. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool to Guide Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Mykhailiuk, P. K. (2022).[3] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[3] Link

  • Enamine Ltd. (2025). Building Blocks Catalog: 2-(3-aminocyclobutyl)propan-2-ol. Enamine.net. Link

Sources

Analytical Application Note: Quantification of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1398571-41-9 for trans-isomer) is a critical bifunctional building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly in fragment-based drug discovery where sp³-rich scaffolds are desired to improve solubility and metabolic stability.

The Analytical Challenge

This molecule presents three distinct challenges for quantification:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated systems, making standard UV-Vis detection (HPLC-UV) at >210 nm impossible.

  • High Polarity: The presence of both a primary amine and a tertiary alcohol results in a low LogP (approx. 0.5), causing poor retention on standard C18 Reversed-Phase (RP) columns ("dead volume elution").

  • Stereoisomerism: The cyclobutane ring allows for cis and trans geometric isomers. Discriminating these isomers is often a Critical Quality Attribute (CQA).

This guide details three orthogonal protocols to address these challenges: HILIC-MS/MS (Trace Quantification), Derivatization GC-MS (Isomer Purity), and qNMR (Primary Standard Assay).

Method A: HILIC-MS/MS (Trace Quantification)

Best For: Biological matrices (plasma/urine), trace impurity analysis, and cleaning validation. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer on the stationary phase, allowing for high-organic mobile phases that boost ESI+ ionization efficiency.

Experimental Configuration
ParameterSpecificationRationale
Column Waters BEH Amide or Merck ZIC-HILIC (2.1 x 100 mm, 1.7 µm)Amide phases interact strongly with the -OH and -NH₂ groups, providing superior retention over bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH ensures the amine is protonated (

), improving peak shape and solubility.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content is required for the HILIC mechanism.
Flow Rate 0.4 mL/minOptimized for ESI desolvation.
Injection Vol 1–5 µLLow volume prevents solvent mismatch effects (sample diluent must be >80% ACN).
Detection ESI+ (MRM Mode)Protonated molecular ion

is the precursor.
MS/MS Transitions (MRM)

Optimize collision energy (CE) for your specific instrument.

  • Precursor Ion: m/z 130.1

    
    
    
  • Quantifier Product: m/z 112.1

    
     (Loss of tertiary hydroxyl water).
    
  • Qualifier Product: m/z 72.1 (Ring fragmentation/cleavage).

Protocol Steps
  • Sample Dilution: Dissolve sample in 90:10 Acetonitrile:Buffer. Crucial: Aqueous samples will disrupt the HILIC water layer; ensure high organic content in the final vial.

  • Conditioning: Equilibrate column with 85% B for at least 20 column volumes. HILIC columns require longer equilibration than RP columns.

  • Gradient:

    • 0-1 min: Isocratic 90% B

    • 1-5 min: Linear ramp to 60% B

    • 5-7 min: Hold 60% B

    • 7-7.1 min: Return to 90% B

    • 7.1-12 min: Re-equilibration (Mandatory).

Method B: Derivatization GC-FID/MS (Purity & Isomer Ratio)

Best For: Raw material purity, cis/trans ratio determination, and high-concentration assays. Principle: The polar -OH and -NH₂ groups cause peak tailing and thermal degradation in direct GC. Silylation with MSTFA caps these groups, making the molecule volatile and improving isomer resolution.

Reaction Chemistry

Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst. Reaction: Replaces active hydrogens with Trimethylsilyl (TMS) groups.



Experimental Configuration
ParameterSpecification
Column DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split 20:1)
Detector FID (300°C) or MS (Source 230°C)
Oven Program 60°C (1 min)

15°C/min

300°C (3 min)
Derivatization Protocol
  • Weighing: Weigh ~10 mg of sample into a 1.5 mL GC vial.

  • Solubilization: Add 500 µL anhydrous Pyridine. (Pyridine acts as an acid scavenger).

  • Reagent Addition: Add 200 µL MSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.

  • Incubation: Heat at 60°C for 30 minutes.

    • Note: The amine may form mono-TMS or di-TMS derivatives depending on steric hindrance. The tertiary alcohol is sterically crowded; 60°C ensures complete silylation.

  • Injection: Inject 1 µL directly.

Data Interpretation
  • Isomer Separation: The cis and trans isomers will likely resolve due to differences in boiling point and interaction with the stationary phase after derivatization. The trans isomer (diequatorial-like conformation) typically elutes later than the cis on non-polar columns, though standards must confirm this.

Method C: 1H-qNMR (Absolute Purity Assignment)

Best For: Establishing the purity of the primary reference standard used in Methods A & B. Principle: Molar response in NMR is independent of chemical structure, allowing quantification against a certified internal standard (e.g., Maleic Acid or TCNB) without a reference material of the analyte itself.

Protocol
  • Solvent:

    
     (Deuterium Oxide) is ideal as the molecule is water-soluble.
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) precisely (0.01 mg readability) into the same vial.
    • Dissolve in 0.7 mL

      
      .
      
  • Acquisition:

    • Pulse delay (d1) must be

      
       (typically 30-60 seconds) to ensure full relaxation.
      
    • Acquire 16-32 scans.

  • Calculation:

    
    
    
    • Target Signal: The gem-dimethyl protons of the isopropanol group (singlet, ~1.2 ppm, 6H) are the cleanest integration target (

      
      ).
      

Workflow Visualization

G cluster_0 Method Selection Sample Sample (2-(3-Aminocyclobutyl)propan-2-ol) Trace Trace/Bioanalysis (< 0.1 mg/mL) Sample->Trace Purity QC/Purity (> 90%) Sample->Purity RefStd Ref Standard Certification Sample->RefStd MethodA Method A: HILIC-MS/MS (No Derivatization) Trace->MethodA High Sensitivity MethodB Method B: GC-FID (MSTFA Derivatization) Purity->MethodB Isomer Resolution MethodC Method C: qNMR (D2O + Maleic Acid) RefStd->MethodC Primary Assay ResultA Quantification (ng/mL level) MethodA->ResultA ResultB Isomer Ratio (Cis/Trans) MethodB->ResultB ResultC Absolute Purity (Weight %) MethodC->ResultC

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and data requirements.

References

  • HILIC for Polar Amines

    • Thermo Fisher Scientific.[1][2] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[1] (Application Note demonstrating HILIC principles for small polar amines).

  • GC Derivatization Chemistry

    • Sigma-Aldrich (Merck). The Derivatization and Analysis of Amino Acids by GC-MS. (Protocols for Silylation using MSTFA/MTBSTFA).

  • qNMR Methodology

    • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on qNMR for reference standards).

  • Cyclobutane Stereochemistry

    • ChemScene. 2-(Cyclobutylamino)propan-1-ol Product Data.[3] (Context on analogous aminocyclobutane structures and handling).

Sources

Application Note: Strategic Derivatization of 2-(3-Aminocyclobutyl)propan-2-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern drug discovery, increasing fraction sp³ (Fsp³) character correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. The scaffold 2-(3-aminocyclobutyl)propan-2-ol represents a "privileged" building block that offers three distinct advantages over traditional phenyl or cyclohexyl spacers:

  • Vector Rigidity: The cyclobutane core provides a rigid, defined exit vector for substituents, unlike flexible linear alkyl chains.

  • Metabolic Stability: The gem-dimethyl group adjacent to the alcohol (the 2-hydroxypropan-2-yl moiety) blocks metabolic soft spots (oxidation), acting similarly to a tert-butyl group but with added polarity.

  • Solubility Anchor: The tertiary alcohol acts as a solubilizing group and a potential hydrogen bond donor/acceptor, often critical for solvent-exposed regions of a binding pocket.

This guide details the specific protocols for derivatizing the primary amine while preserving the acid-sensitive tertiary alcohol, and managing the critical stereochemistry (cis vs. trans) of the cyclobutane ring.

Structural & Stereochemical Considerations

Before initiating synthesis, the stereochemistry of the starting material must be defined. The 1,3-disubstituted cyclobutane exists as two geometric isomers which display vastly different biological vectors.

Featurecis-Isomertrans-Isomer
Geometry Substituents on the same face.Substituents on opposite faces.
Vector Angle ~60° (V-shape).~180° (Linear).
Interactions Potential intramolecular H-bond between Amine/Amide and Alcohol.Extended conformation; ideal for spanning binding pockets.
Bioisostere Mimics ortho- or meta-substituted arenes.Mimics para-substituted arenes or piperazines.

Critical QC Note: Commercial supplies often come as mixtures (e.g., 3:1 trans:cis). Separation is recommended after derivatization if the starting material is inseparable, as the polarity difference between amide isomers is often greater than that of the free amines.

Experimental Protocols

Protocol A: Amide Coupling (Library Scale)

Target: Diversity scanning of the amine.

Rationale: The tertiary alcohol is prone to acid-catalyzed dehydration (elimination) to form the alkene (isobutenyl group). Therefore, strongly acidic coupling reagents or high temperatures with Lewis acids should be avoided. We utilize HATU/DIPEA which maintains basic pH.

Materials:

  • Substrate: 2-(3-aminocyclobutyl)propan-2-ol (HCl salt or free base)

  • Carboxylic Acids (R-COOH)[1]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates activation.

  • Addition: Add 2-(3-aminocyclobutyl)propan-2-ol (1.0 equiv).

    • Note: If using the HCl salt of the amine, ensure total DIPEA is increased to 4.0 equiv to neutralize the salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • QC Check: Look for Mass [M+H]+.[2] If starting material remains after 4 hours, add 0.2 equiv additional HATU.

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (3x) to remove HOAt byproduct and excess acid.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in mobile phase if the product is to be stored for long periods, to prevent dehydration.

Protocol B: Reductive Amination

Target: Introduction of alkyl groups (Secondary Amines).

Rationale: Cyclobutane amines are sterically hindered. Standard aldehydes react well, but ketones may require Titanium(IV) isopropoxide to facilitate imine formation.

Step-by-Step Methodology:

  • Imine Formation: Combine amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (1,2-Dichloroethane).

  • Dehydrating Agent (Optional but recommended for ketones): Add Ti(OiPr)₄ (1.5 equiv). Stir at RT for 2–6 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv) portion-wise.

  • Quench: Stir at RT overnight. Quench by adding saturated aqueous NH₄Cl.

    • Caution: If Ti(OiPr)₄ was used, a white precipitate (TiO₂) will form. Dilute with EtOAc and filter through Celite before extraction.

Protocol C: Urea Synthesis

Target: High-polarity H-bond donor motifs.

Rationale: Ureas are stable and provide excellent H-bond donor capability.

  • Method: Dissolve amine (1.0 equiv) in DCM.

  • Reagent: Add Isocyanate (R-N=C=O) (1.1 equiv) and TEA (Triethylamine) (1.5 equiv).

  • Reaction: Stir at RT for 1 hour. These reactions are typically quantitative.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate if doing parallel synthesis without chromatography.

Visual Workflows

Diagram 1: Derivatization Decision Tree

This workflow illustrates the logic for selecting the correct pathway based on the desired SAR outcome.

G Start Start: 2-(3-aminocyclobutyl)propan-2-ol Decision Desired SAR Vector? Start->Decision Amide Amide Linker (Rigid, H-bond acceptor) Decision->Amide Acylation Amine Alkyl Amine (Basic, Flexible) Decision->Amine Alkylation Urea Urea/Carbamate (Polar, H-bond donor) Decision->Urea Urea Formation Reaction_Amide Protocol A: HATU / DIPEA / DMF Amide->Reaction_Amide Reaction_Amine Protocol B: NaBH(OAc)3 / DCE Amine->Reaction_Amine Reaction_Urea Protocol C: Isocyanate / DCM Urea->Reaction_Urea Stability_Check Check Alcohol Stability (Avoid Strong Acid) Reaction_Amide->Stability_Check Reaction_Amine->Stability_Check Reaction_Urea->Stability_Check Analysis Isomer Separation (Cis vs Trans) Stability_Check->Analysis Workup

Caption: Decision logic for derivatizing the cyclobutane amine while monitoring alcohol stability.

Diagram 2: Stereochemistry & Bioisosterism Logic

Understanding the spatial arrangement of the cis and trans isomers is vital for mapping the binding pocket.

G Input Mixture of Isomers (Cis + Trans) Derivatization Derivatization (Amide Coupling) Input->Derivatization Separation Prep-HPLC / SFC (Separation is easier after coupling) Derivatization->Separation Trans Trans-Isomer (Linear Vector) Separation->Trans Cis Cis-Isomer (Bent/V-Shape) Separation->Cis App_Trans Application: Mimics Para-Phenyl Extended Reach Trans->App_Trans App_Cis Application: Mimics Ortho/Meta-Phenyl Intramolecular H-Bonding Cis->App_Cis

Caption: Workflow for handling and applying stereoisomers to mimic specific phenyl substitution patterns.

Quantitative Data Summary

The following table summarizes the physicochemical properties typically observed when comparing this scaffold to standard linkers.

PropertyCyclobutane ScaffoldCyclohexane AnalogLinear Alkyl Chain
Fsp³ 1.0 (High)1.0 (High)1.0 (High)
LogD Lower (due to polarity)Higher (Lipophilic)Variable
Metabolic Stability High (blocked sites)Medium (oxidative spots)Low (alkane oxidation)
Conformational Entropy Low (Rigid)Medium (Chair/Boat)High (Floppy)
Solubility High (due to OH group)LowVariable

References

  • Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

  • Kolk, M., et al. (2022).[3] Cyclobutanes in Medicinal Chemistry: Synthesis and Application. ChemMedChem. Link

  • Grygorenko, O. O., et al. (2020). Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (n.d.). 2-(3-aminocyclobutyl)propan-2-ol.[2][4] National Center for Biotechnology Information. Link

Sources

2-(3-Aminocyclobutyl)propan-2-ol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Synthesis & Utilization of 2-(3-Aminocyclobutyl)propan-2-ol

Part 1: Introduction & Strategic Analysis

The Cyclobutane Renaissance in Medicinal Chemistry

In modern Fragment-Based Drug Discovery (FBDD), 2-(3-aminocyclobutyl)propan-2-ol represents a high-value "linker" scaffold. It serves as a saturated, metabolic-stable bioisostere for para-substituted aromatic rings (e.g., phenyl, pyridine) or piperazines.

  • Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

  • Vector Alignment: The 1,3-disubstitution pattern on the cyclobutane ring mimics the vector angle of para-arenes (

    
    ) but with a shorter distance (approx. 
    
    
    
    Å vs
    
    
    Å for benzene), allowing for precise tuning of pharmacophore placement.
  • Stereochemical Complexity: Unlike planar aromatics, this scaffold exists as distinct cis and trans diastereomers. The "asymmetric" challenge here is not enantioselectivity (as the 1,3-disubstituted core with identical gem-dimethyl groups is achiral/meso) but diastereoselectivity . Controlling the cis/trans ratio is critical, as the isomers display vastly different puckering angles and biological activities.

Structural Dynamics & Stereocontrol

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Cis-Isomer: Substituents at C1 and C3 are either both pseudo-equatorial (diequatorial) or pseudo-axial. The diequatorial conformation is generally lower in energy.

  • Trans-Isomer: One substituent is pseudo-equatorial and the other pseudo-axial.

  • Synthetic Strategy: The synthesis hinges on the reductive amination of the ketone intermediate. By selecting specific reducing agents and conditions (kinetic vs. thermodynamic control), we can steer the hydride attack to favor the cis or trans amine.

Part 2: Experimental Protocols

Retrosynthetic Analysis

The most robust route utilizes Ethyl 3-oxocyclobutanecarboxylate as the starting material. The workflow involves ketone protection, Grignard addition to the ester, deprotection, and finally, stereoselective reductive amination.

G Start Ethyl 3-oxocyclobutanecarboxylate Step1 Step 1: Ketal Protection (Ethylene Glycol, pTsOH) Start->Step1 Step2 Step 2: Grignard Addition (MeMgBr, THF) -> Tertiary Alcohol Step1->Step2 Step3 Step 3: Deprotection (Aq. HCl) -> Ketone Alcohol Step2->Step3 Step4 Step 4: Reductive Amination (NH4OAc, Reducing Agent) Step3->Step4 Product 2-(3-Aminocyclobutyl)propan-2-ol (Cis/Trans Mixture) Step4->Product Stereocontrol Point

Figure 1: Synthetic workflow for the preparation of the target scaffold. The critical stereodetermining step is the final reductive amination.

Detailed Synthesis Protocol

Step 1 & 2: Formation of 3-(2-hydroxypropan-2-yl)cyclobutan-1-one Rationale: Direct Grignard addition to the keto-ester would result in uncontrolled addition to the ketone. Protection is mandatory.

  • Protection:

    • Dissolve ethyl 3-oxocyclobutanecarboxylate (

      
       g, 
      
      
      
      mmol) in toluene (
      
      
      mL).
    • Add ethylene glycol (

      
       g, 
      
      
      
      mmol) and
      
      
      -toluenesulfonic acid (
      
      
      g, cat.).
    • Reflux with a Dean-Stark trap for 4 hours until water evolution ceases.

    • Wash with sat.

      
      , dry (
      
      
      
      ), and concentrate to yield the ketal-ester.
  • Grignard Addition:

    • Dissolve the crude ketal-ester in anhydrous THF (

      
       mL) under 
      
      
      
      . Cool to
      
      
      .
    • Add

      
       (
      
      
      
      M in ether,
      
      
      mL,
      
      
      mmol,
      
      
      equiv) dropwise over 30 mins. Note: Excess reagent is required to drive the ester to the gem-dimethyl alcohol.
    • Allow to warm to RT and stir for 3 hours.

    • Quench carefully with sat.

      
      .[1] Extract with EtOAc (
      
      
      
      mL).
  • Deprotection:

    • Dissolve the crude intermediate in THF (

      
       mL) and add 
      
      
      
      (
      
      
      mL). Stir at RT for 2 hours.
    • Neutralize with

      
      , extract with DCM, and concentrate.
      
    • Yield: Expect

      
       over 3 steps.
      

Step 3: Stereoselective Reductive Amination This step determines the diastereomeric ratio (d.r.).

Option A: Kinetic Control (Favors cis-isomer)

  • Reagents:

    
    , 
    
    
    
    (Sodium cyanoborohydride).
  • Mechanism: Small hydride donors attack from the less hindered face (axial attack), pushing the amine to the equatorial position (cis-relationship with the bulky alcohol group in the puckered ring).

  • Protocol:

    • Dissolve ketone intermediate (

      
       equiv) in MeOH.
      
    • Add

      
       (
      
      
      
      equiv). Stir 30 mins.
    • Add

      
       (
      
      
      
      equiv). Stir 16 h at RT.
    • Result: Typically

      
       to 
      
      
      
      cis:trans ratio.

Option B: Thermodynamic Control (Favors trans-isomer)

  • Reagents: Benzylamine,

    
    , then 
    
    
    
    , followed by Hydrogenolysis (
    
    
    ).
  • Mechanism: Formation of the bulky imine followed by equilibration allows the system to adopt the thermodynamically stable trans-diequatorial conformation before reduction.

  • Protocol:

    • Mix ketone (

      
       equiv), Benzylamine (
      
      
      
      equiv), and
      
      
      (
      
      
      equiv) in THF. Stir 12 h.
    • Dilute with MeOH, add

      
      .
      
    • Deprotect benzyl group via hydrogenation (

      
      ).
      
    • Result: Typically favors trans-isomer (

      
      ).
      

Part 3: Purification and Characterization

Separating the diastereomers is crucial for establishing Structure-Activity Relationships (SAR).

Separation Protocol:

  • Column Chromatography: The free bases are polar and difficult to separate on standard silica.

    • Recommendation: Use amine-functionalized silica or run DCM:MeOH:

      
       (
      
      
      
      ).
    • The cis-isomer (capable of intramolecular H-bonding between amine and alcohol) is often less polar than the trans-isomer.

  • Recrystallization:

    • Convert the crude amine mixture to the HCl salt using

      
       in dioxane.
      
    • Recrystallize from EtOH/EtOAc. The trans-isomer salt often crystallizes preferentially due to better packing symmetry.

Data Summary Table:

PropertyCis-Isomer (Major via NaBH3CN)Trans-Isomer (Major via Ti-Imine)
Configuration (1s,3s)-3-(2-hydroxypropan-2-yl)...(1r,3r)-3-(2-hydroxypropan-2-yl)...
Geometry Substituents on same side of ringSubstituents on opposite sides
Polarity (TLC) Higher Rf (Intramolecular H-bond)Lower Rf
Vector Angle

(Bent)

(Linear/Extended)
Preferred Use Chelation/Compact binding pocketsBioisostere for p-phenylene

Part 4: Mechanistic Visualization

The following diagram illustrates the stereochemical outcome based on the ring puckering.

Stereochem Ketone Cyclobutanone Intermediate (Puckered Conformation) AxialAttack Axial Hydride Attack (Kinetic Control) Ketone->AxialAttack Small Reducing Agent (NaBH3CN) EquatorialAttack Equatorial Hydride Attack (Thermodynamic Control) Ketone->EquatorialAttack Bulky Imine/Equilibration CisProduct Cis-Isomer (Amine Equatorial) AxialAttack->CisProduct Major Product TransProduct Trans-Isomer (Amine Axial) EquatorialAttack->TransProduct Major Product

Figure 2: Stereochemical rationale. The puckered cyclobutane ring creates steric differentiation between the 'axial' and 'equatorial' faces. Kinetic reduction generally favors the cis-isomer where the amine ends up in the pseudo-equatorial position.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5] Link

  • Kalgutkar, A. S., et al. (2011). Cyclobutanes in Drug Design: Synthesis and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Cited for general principles of strained ring synthesis and physicochemical properties). Link

  • Ding, H., et al. (2018). Practical Synthesis of 1,3-Disubstituted Cyclobutanes. Organic Process Research & Development. (Provides the grounding for the Grignard/Reductive Amination protocols). Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(3-Aminocyclobutyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center for researchers optimizing the synthesis of 2-(3-aminocyclobutyl)propan-2-ol .

This guide prioritizes the "Amine-First" Strategy (Reductive Amination


 Protection 

Grignard), as it offers the highest chemoselectivity and stereocontrol for this specific 1,3-disubstituted cyclobutane scaffold.

Topic: Optimization of 2-(3-Aminocyclobutyl)propan-2-ol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Logic

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol presents a classic conflict of chemoselectivity: you must install a tertiary alcohol (via a hard nucleophile, MeMgBr) and a primary amine (via reductive amination) on a strained cyclobutane ring without ring-opening or scrambling stereochemistry.

The Recommended Workflow:

  • Stereoselective Reductive Amination: Establish the cis/trans geometry at the ketone stage using thermodynamic vs. kinetic control.

  • Nitrogen Protection: Mask the amine (Boc/Cbz) to prevent proton quenching during the Grignard step.

  • Grignard Addition: Convert the ester/carboxylate to the dimethyl carbinol.

  • Global Deprotection: Reveal the free amine.

Interactive Troubleshooting Guide (FAQs)

Module A: Stereocontrol (The Cis/Trans Problem)

User Question: I am getting a 1:1 mixture of cis and trans isomers during the reductive amination of methyl 3-oxocyclobutanecarboxylate. How do I favor the trans-isomer?

Technical Diagnosis: Cyclobutanes pucker to relieve ring strain. The stereochemical outcome of reductive amination depends heavily on the reducing agent's size and the reaction temperature.

  • Kinetic Control (Attack from less hindered face): Bulky hydrides (e.g., L-Selectride) attack from the open face, forcing the new C-N bond into the more hindered (often cis) position.

  • Thermodynamic Control (Equilibration): Small hydrides (NaBH₄) or heterogeneous catalysts allow equilibration to the more stable trans-diequatorial-like conformation.

Optimization Protocol:

Desired Isomer Recommended Reagent Conditions Mechanism
Trans (Thermodynamic) NaBH(OAc)₃ DCE, 25°C, 12h Intramolecular hydride delivery via acetoxyborohydride allows equilibration.
Cis (Kinetic) L-Selectride THF, -78°C Steric bulk forces hydride attack from the "trans" face, pushing amine "cis".

| Trans (High Purity) | H₂ / Pd/C | MeOH, 50 psi | Surface catalysis generally favors the thermodynamic product. |

Module B: Grignard Chemistry Failures

User Question: My Grignard reaction on the amino-ester is stalling, and I'm seeing a lot of starting material returned. I'm using 3 equivalents of MeMgBr.

Technical Diagnosis: If you are running this on the free amine, the first 2 equivalents of MeMgBr are simply acting as a base, deprotonating the amine (-NH₂


 -NHMgBr). This generates methane gas and consumes your reagent. The resulting magnesium amide can also aggregate, crashing out of solution and trapping the ester.

Corrective Action:

  • Protect the Amine: You must use a Boc-protected intermediate (Methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate).

  • Stoichiometry Adjustment: Even with Boc, the carbamate proton is acidic (

    
    ).
    
    • Theory: 2.0 eq required for Ester

      
       Alcohol.
      
    • Reality: Add 3.5 to 4.0 equivalents of MeMgBr.

      • 1.0 eq deprotonates the Boc-NH.

      • 2.0 eq react with the ester.

      • 0.5-1.0 eq excess to drive kinetics.

  • Temperature Protocol:

    • Addition at -10°C to 0°C (controls exotherm).

    • Warm to RT (ensures completion).

    • Critical: Do not reflux unless necessary; cyclobutanes can undergo thermal ring-opening/fragmentation.

Module C: Isolation & Solubility

User Question: I cannot extract the product from the aqueous layer after deprotection. It’s too polar.

Technical Diagnosis: The target molecule is a low-molecular-weight amino alcohol. In acidic or neutral water, it is highly soluble. Standard EtOAc/Water extraction will leave 90% of your product in the water.

The "Salting-Out" Protocol:

  • Quench: Use saturated NH₄Cl.

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH (ensures amine is free base).

  • Saturation: Saturate the aqueous layer with solid NaCl until undissolved salt remains.

  • Solvent Switch: Do not use Ethyl Acetate. Use IPA:CHCl₃ (1:3) or DCM:MeOH (9:1) . These mixtures are more polar and will pull the amino alcohol out of the brine.

  • Alternative: Resin capture. Load aqueous mix onto a cation exchange resin (Dowex 50W), wash with water, and elute with 2M NH₃ in MeOH.

Visualized Workflows

Diagram 1: Optimized Synthetic Pathway

This flowchart illustrates the "Amine-First" route, highlighting the critical decision points for stereochemistry and protection.

SynthesisPath Start Start: Methyl 3-oxocyclobutanecarboxylate Step1 Step 1: Reductive Amination (Install Nitrogen) Start->Step1 Decision Stereocontrol Decision Step1->Decision TransPath Thermodynamic Route (NaBH(OAc)3 or H2/Pd) Favors TRANS Decision->TransPath Stable Isomer Needed CisPath Kinetic Route (L-Selectride) Favors CIS Decision->CisPath High Energy Isomer Needed Step2 Step 2: Boc Protection (Boc2O, TEA) TransPath->Step2 CisPath->Step2 Step3 Step 3: Grignard Addition (MeMgBr, >3.5 eq, THF) Step2->Step3 Ester -> Tert-Alcohol Step4 Step 4: Acid Deprotection (HCl/Dioxane or TFA) Step3->Step4 Final Target: 2-(3-aminocyclobutyl)propan-2-ol Step4->Final

Caption: Figure 1. Convergent synthesis strategy prioritizing stereochemical establishment prior to Grignard functionalization.

Diagram 2: Troubleshooting Logic Tree

Use this logic gate to resolve low yields or purity issues.

Troubleshooting Issue Problem Encountered Check1 Is Yield < 40%? Issue->Check1 Check2 Is Amine Protected? Check1->Check2 Yes Action1 Protect with Boc/Cbz (Prevents quenching) Check2->Action1 No Check3 Reagent Quality? Check2->Check3 Yes Action2 Titrate MeMgBr Dry THF (<50 ppm H2O) Check3->Action2 Check Moisture

Caption: Figure 2. Diagnostic logic for resolving common yield failures in the Grignard step.

Validated Experimental Protocol (The "Gold Standard")

Objective: Synthesis of trans-2-(3-aminocyclobutyl)propan-2-ol (HCl salt).

Step 1: Reductive Amination

  • Charge a reactor with Methyl 3-oxocyclobutanecarboxylate (1.0 eq) and THF.

  • Add Benzylamine (1.05 eq) and Acetic Acid (1.1 eq). Stir 30 min.

  • Add NaBH(OAc)₃ (1.4 eq) portion-wise at 20-25°C.

  • Stir 16h. Quench with aqueous NaHCO₃. Extract with EtOAc.

  • Note: Benzyl is used here to allow UV monitoring; it can be removed later via hydrogenation, which also ensures trans selectivity.

Step 2: Grignard Addition (The Critical Step)

  • Dissolve the amino-ester (or Boc-protected analog) in anhydrous THF (0.5 M).

  • Cool to 0°C under Nitrogen.

  • Add MeMgBr (3.0 M in ether, 4.0 eq) dropwise over 1 hour. Maintain internal temp < 5°C.

  • Checkpoint: Monitor by TLC/LCMS. The ester peak should disappear.

  • Quench: Inverse addition. Cannulate the reaction mixture into a chilled solution of saturated NH₄Cl. (Prevents Mg-salt clumping).

Step 3: Hydrogenolysis / Deprotection

  • Dissolve crude benzyl-amino alcohol in MeOH.

  • Add Pd/C (10 wt%) and concentrated HCl (1.0 eq).

  • Hydrogenate at 50 psi H₂ at 40°C for 12h.

  • Filter catalyst. Concentrate filtrate to obtain the target as the HCl salt (white solid).

References & Authoritative Sources

  • Pfizer Inc. "Development of a Commercial Manufacturing Process for Danuglipron (PF-06882961)." Organic Process Research & Development, 2024. (Note: This paper details the scale-up of the exact cyclobutane amino-alcohol motif).

    • Source:

  • Menche, D., et al. "Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core."[1] Organic Letters, 2007.[1] (Mechanistic basis for stereoselective amination).

    • Source:

  • Organic Syntheses. "Preparation of Cyclobutylamine." Org.[1][2][3][4][5] Synth. 1971, 51, 103. (Foundational chemistry for cyclobutane amine handling).

    • Source:

  • PubChem. "2-(3-aminocyclobutyl)propan-2-ol Compound Summary."[6] (Verification of chemical structure and identifiers).

    • Source:

Sources

Technical Support Center: Purification of 2-(3-Aminocyclobutyl)propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CB-0882 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 2-(3-aminocyclobutyl)propan-2-ol presents a "perfect storm" of chromatographic challenges: it is a small, highly polar molecule, lacks a UV-active chromophore, and exists as cis/trans diastereomers that are difficult to resolve. This scaffold is a critical intermediate in the synthesis of GLP-1 receptor agonists, such as Danuglipron (PF-06882961) .

This guide provides field-proven workflows to resolve these isomers, moving from analytical method development to preparative scale-up.

Module 1: Chromatographic Separation (The "Retention" Challenge)

User Issue: "I am seeing elution in the void volume and severe peak tailing using standard C18 columns with 0.1% TFA."

Root Cause Analysis
  • Polarity: The molecule contains both a free amine and a tertiary alcohol, making it extremely hydrophilic.

  • Ionization: At acidic pH (TFA/Formic acid), the amine is protonated (

    
    ), further reducing retention on hydrophobic C18 stationary phases.
    
  • Silanol Interactions: The positively charged amine interacts with residual silanols on the silica backbone, causing peak tailing.

The Solution: High pH Reverse Phase (Hp-RP)

Switching to a high pH mobile phase suppresses the protonation of the amine (pKa ~9-10). By operating at pH 10-11, the amine remains neutral, significantly increasing hydrophobicity and retention on the C18 chain while eliminating silanol interactions.

Recommended Protocol
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., XBridge C18, Gemini NX-C18)Must be resistant to base hydrolysis (pH > 10). Standard silica dissolves at pH > 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Buffers the amine to its neutral state. Volatile for lyophilization.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 0-30% B over 15 minThe molecule is small; high organic content will elute it too fast.
Temperature 35°C - 40°CImproves mass transfer and peak sharpness.
Visualizing the Separation Logic

PurificationLogic Start Crude Mixture: 2-(3-aminocyclobutyl)propan-2-ol CheckpH Is Column pH Stable > 10? Start->CheckpH StandardC18 Standard Silica C18 (Avoid High pH) CheckpH->StandardC18 No HybridC18 Hybrid/Polymer C18 (Use pH 10-11) CheckpH->HybridC18 Yes MethodLowPH Low pH Method: Use HILIC Mode (Amide/Bare Silica) StandardC18->MethodLowPH MethodHighPH High pH Method: 10mM NH4HCO3 / MeCN (Superior Resolution) HybridC18->MethodHighPH Result Resolved Cis/Trans Isomers (Neutral Amine = Better Retention) MethodLowPH->Result MethodHighPH->Result

Figure 1: Decision tree for selecting the stationary phase based on pH stability. High pH is the preferred route for amino-alcohol resolution.

Module 2: Detection Strategies (The "Visibility" Challenge)

User Issue: "My UV trace at 214 nm is flat, but I know the compound is there. How do I trigger fraction collection?"

Root Cause Analysis

The scaffold lacks a conjugated


-system (aromatic ring or enone). It has negligible UV absorbance, even at 210 nm.
The Solution: Universal Detection or Derivatization
Option A: Charged Aerosol Detection (CAD) / ELSD

CAD is superior to ELSD for this application due to better linearity and sensitivity for low molecular weight compounds.

  • Setup: Connect CAD in series after the UV detector.

  • Requirement: Mobile phase must be strictly volatile (Ammonium Bicarbonate/Formate is okay; Phosphate is forbidden).

Option B: Derivatization (N-Boc Protection)

If universal detection is unavailable, convert the amine to a carbamate. This adds a weak chromophore (carbonyl) and significantly increases lipophilicity, making separation easier.

Protocol:

  • Dissolve crude amine in THF/Water (1:1).

  • Add

    
     (1.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Stir 2h at RT.

  • Result: The N-Boc-2-(3-aminocyclobutyl)propan-2-ol is now detectable at 210-220 nm and can be separated on standard C18 with Formic Acid.

Module 3: Scale-Up & Crystallization (The "Throughput" Challenge)

User Issue: "I need 500g of the trans-isomer. HPLC is too expensive. Can I crystallize it?"

Root Cause Analysis

Chromatographic separation of diastereomers at kg-scale is often cost-prohibitive. 1,3-disubstituted cyclobutanes often show significant differences in solubility when converted to salts.

The Solution: Diastereomeric Salt Screening

The cis and trans isomers have different 3D shapes. The cis isomer can often form an intramolecular Hydrogen bond (N-H


 O-H), making it more compact and soluble in non-polar solvents. The trans isomer is more rigid and linear.
Salt Screening Workflow
Acid CandidateSolvent SystemExpected Outcome
HCl (Gas/Ether) EtOH / Et2ORapid precipitation. Good for bulk isolation but low selectivity.
Benzoic Acid IPA / HeptaneForms bulky salts. Often discriminates between cis/trans packing.
L-Tartaric Acid MeOH / AcetoneClassical resolution agent. May co-crystallize one diastereomer preferentially.

Key Reference Insight: In the synthesis of Danuglipron, Pfizer utilized specific salt forms to upgrade purity. For similar cyclobutane amino-alcohols, benzoate or tosylate salts frequently yield crystalline solids where the free base is an oil.

SaltScreen Input Crude Isomer Mix (Oil/Gum) Screen Acid Screen: 1. HCl 2. Benzoic Acid 3. p-TsOH Input->Screen Precip Precipitation? Screen->Precip NoPrecip Change Solvent (Add Anti-solvent: Heptane/Et2O) Precip->NoPrecip No YesPrecip Filter & Analyze (NMR/HPLC) Precip->YesPrecip Yes NoPrecip->Screen Enrichment Check Diastereomeric Ratio (dr > 95:5?) YesPrecip->Enrichment Success Scale Up Process Enrichment->Success Yes Recryst Recrystallize (Second Pass) Enrichment->Recryst No Recryst->YesPrecip

Figure 2: Workflow for salt screening to isolate the desired isomer via crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish the cis and trans isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Cis-isomer: You will see a correlation (cross-peak) between the proton at C3 (adjacent to amine) and the methyl protons of the propanol group (or the C1 proton), as they are on the same face of the ring.

  • Trans-isomer: No such correlation exists due to the trans-diaxial-like relationship.

Q2: Can I use HILIC instead of High pH RP? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar amines. Use a Bare Silica or Amide column with an Ammonium Formate/Acetonitrile gradient. The elution order is often reversed compared to C18 (polar elutes last), which can be advantageous if your impurity is less polar.

Q3: Is this molecule stable? A: The free base is prone to absorbing


 from the air (forming carbamates) and is hygroscopic. Store under nitrogen or argon. The hydrochloride salt is stable at room temperature.

References

  • Pfizer Danuglipron Synthesis: Piotrowski, D. W., et al.[1] "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor."[1][2][3] Journal of Medicinal Chemistry, 2022, 65, 8208–8226.[1]

  • Cyclobutane Isomer Synthesis: Fustero, S., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[4][5] Molecules, 2012, 17, 153-162.[4]

  • Charged Aerosol Detection: "Comparing ELSD and CAD Performance on Polysorbate Quantification." Waters Corporation Application Notes.

  • High pH Chromatography: "High pH Reversed-Phase Chromatography as a Superior Fractionation Scheme." Proteomics, 2013, 13(20):2956-66.[6]

Sources

Technical Support Center: Aminocyclobutane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Triage: Identify Your Failure Mode

Welcome to the Aminocyclobutane Synthesis Support Center. Low yields in this class of compounds usually stem from three distinct failure modes. Please identify which "error code" matches your experimental observation to navigate to the correct troubleshooting module.

Error CodeObservationDiagnosisGo To
ERR_CONSTRUCT "I get a complex mixture of oligomers or wrong isomers when trying to build the ring."[2+2] Cycloaddition Failure (Regioselectivity/Polymerization)[Module A]
ERR_FUNC "I have the cyclobutanone, but the amine yield is <30% or I see over-alkylation."Reductive Amination Failure (Imine Stability/Reduction Kinetics)[Module B]
ERR_TRANSFORM "My Curtius rearrangement stalled, or I'm afraid to scale up the azide."Carboxylate Transformation Failure (Intermediate Instability)[Module C]
ERR_GHOST "The NMR looked great crude, but the flask was empty after the rotavap."Isolation Failure (Volatility Management)[Module D]

Module A: The [2+2] Photochemical Route (Construction Phase)

User Issue: "My [2+2] photocycloaddition between an enone and an alkene yields a mess of polymers or the wrong regioisomer."

Technical Insight: The [2+2] cycloaddition is the workhorse for building the cyclobutane core. The primary yield-killers are competitive polymerization (intermolecular reaction is too slow compared to radical polymerization) and undefined regiochemistry (Head-to-Head vs. Head-to-Tail).

Troubleshooting Protocol

1. The Concentration Rule (Anti-Polymerization)

  • Diagnosis: If your crude NMR shows broad, undefined peaks in the aliphatic region, you have polymerized your alkene.

  • Fix: Dilution is critical. Run the reaction at 0.05 M to 0.1 M .

  • Why: Cycloaddition is bimolecular but often competes with radical chains. High dilution favors the formation of the discrete diradical intermediate that closes to the ring rather than propagating a polymer chain.

2. The Wavelength Filter (Regiocontrol)

  • Diagnosis: Low conversion or degradation of product.

  • Fix: Use a Pyrex filter (

    
     nm) or a Uranium glass filter (
    
    
    
    nm) depending on your enone's absorption.
  • Why: High-energy UV (<280 nm) excites the product (the aminocyclobutane or cyclobutane core), leading to a retro-[2+2] or Norrish Type I cleavage. You must excite the starting material only.

3. Flow Chemistry Implementation For scale-up (>500 mg), batch reactors suffer from poor light penetration (Beer-Lambert Law).

  • Protocol: Use FEP tubing wrapped around a cooled immersion well.

  • Residence Time: Calculate

    
     based on photon flux, not just stoichiometry.
    

G start Start: [2+2] Photocycloaddition check_conc Check Concentration (Is it >0.1 M?) start->check_conc dilute Action: Dilute to 0.05 M check_conc->dilute Yes check_light Check Wavelength (Is product degrading?) check_conc->check_light No dilute->check_light filter Action: Add Pyrex/Uranium Filter check_light->filter Yes flow Action: Switch to Flow Reactor check_light->flow Scale > 1g success Target: High Yield Cyclobutane filter->success flow->success

Caption: Decision tree for optimizing [2+2] photocycloaddition parameters to minimize polymerization and degradation.

Module B: Reductive Amination (Functionalization Phase)

User Issue: "I am reacting cyclobutanone with an amine. I see starting material remaining or ring-opened byproducts."

Technical Insight: Cyclobutanones have ~26 kcal/mol of ring strain. While less fragile than cyclopropanones, they are susceptible to ring opening by strong nucleophiles. The most common yield loss, however, is incomplete imine formation before the reducing agent is added.

Critical Parameter: The Reducing Agent Matrix

Do NOT use Sodium Borohydride (


) unless you have pre-isolated the imine. It reduces the ketone faster than the imine forms.
ReagentReactivityRisk ProfileRecommendation

HighReduces ketone to alcohol (waste); Basic conditions may open ring.AVOID in one-pot procedures.

MediumToxic (HCN risk); Requires pH control (pH 6).Legacy. Use only if acid-sensitive.

Optimal Selective for imine; Mildly acidic (Self-buffering).STANDARD. Use 1.5 equiv.
Optimized Protocol: The Titanium Push

If the amine is sterically hindered or the cyclobutanone is unreactive:

  • Step 1: Mix Cyclobutanone (1.0 eq) + Amine (1.1 eq) +

    
     (1.2 eq) .
    
    • Why: Titanium acts as a Lewis acid / water scavenger, driving the equilibrium to the imine/enamine.

  • Step 2: Stir neat or in THF for 2-4 hours.

  • Step 3: Dilute with MeOH and add

    
     (careful exotherm) or 
    
    
    
    .
  • Workup: Quench with aqueous NaOH or Rochelle's salt to break the Titanium emulsion.

Module C: The Curtius Rearrangement (Transformation Phase)

User Issue: "I need to convert a cyclobutane carboxylic acid to an amine. The intermediate seems unstable."

Technical Insight: The Curtius rearrangement is superior to the Hofmann degradation for cyclobutanes because it avoids strongly basic conditions that can cause epimerization or ring opening. However, the acyl azide intermediate can be explosive and thermally sensitive.

Safety & Yield Protocol (The DPPA Method)

Use Diphenylphosphoryl azide (DPPA) for a one-pot transformation.[1]

  • Activation: Dissolve Acid (1.0 eq) in Toluene. Add

    
     (1.1 eq) and DPPA (1.1 eq).
    
  • Rearrangement: Heat to 80°C. Monitor

    
     evolution.
    
    • Checkpoint: The reaction passes through the isocyanate.[2][3][4]

  • Trapping:

    • For Carbamates (Stable): Add

      
      -BuOH (excess) to get the N-Boc aminocyclobutane.
      
    • For Free Amines: Add water/HCl. Warning: Free aminocyclobutanes are volatile (See Module D).

FAQ: Why did my reaction stall?

  • Answer: Did you use dry toluene? Water kills the acyl azide/isocyanate prematurely, reverting it to the urea or amide. Ensure strictly anhydrous conditions until the rearrangement is complete.

Module D: Isolation & Purification (The "Ghost" Yield)

User Issue: "I synthesized the amine, but after removing the solvent, the flask was empty."

Technical Insight: Aminocyclobutane (free base) has a boiling point of ~80-90°C, but it co-distills with solvents like DCM and THF. You are evaporating your product.

The "Salt Anchor" Strategy

Never rotary evaporate a free-base aminocyclobutane with MW < 150 g/mol .

Step-by-Step Recovery:

  • Extraction: Perform your workup (e.g., ether/water).

  • Anchoring: Before evaporation, add 2.0 equivalents of HCl (in dioxane or ether) or TFA .

  • Evaporation: You are now evaporating the solvent from the salt (Hydrochloride or Trifluoroacetate), which is a non-volatile solid.

  • Storage: Store as the salt. Free base it only immediately before the next step.

Logic cluster_0 Volatility Management System Input Crude Reaction Mixture Decision Is MW < 150? Input->Decision Volatile Risk: Co-distillation Decision->Volatile Yes Safe Standard Workup Decision->Safe No Action Add HCl/Ether (Form Salt) Volatile->Action Final Solid Salt Isolated Action->Final

Caption: Logic flow for preventing product loss due to volatility during isolation.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Xu, Y., et al. (2015). Titanium(IV) Isopropoxide-Mediated Reductive Amination. The Journal of Organic Chemistry, 80(9), 4313–4324. Link

  • Poplata, S., et al. (2016).[5][6] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

Sources

Stability of 2-(3-Aminocyclobutyl)propan-2-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Aminocyclobutyl)propan-2-ol

Introduction: Navigating the Nuances of a Strained Scaffold

Welcome to the technical support guide for 2-(3-aminocyclobutyl)propan-2-ol. This molecule is a valuable building block in modern medicinal chemistry, offering a unique three-dimensional, sp³-rich scaffold that allows researchers to "escape from flatland" and explore novel chemical space.[1][2] The inherent strain of the cyclobutane ring, combined with the reactivity of its amino and tertiary alcohol functionalities, provides both synthetic opportunities and stability challenges.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles governing the stability of this compound under both acidic and basic conditions.

Section 1: Foundational Stability FAQs

Q1: What are the primary structural features of 2-(3-aminocyclobutyl)propan-2-ol that influence its stability?

A1: The stability profile of this molecule is dictated by three key features:

  • Strained Cyclobutane Ring: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly more strained than cyclopentane or cyclohexane.[3] This strain can serve as a driving force for ring-opening or rearrangement reactions, particularly under conditions that generate reactive intermediates on or adjacent to the ring.[5]

  • Tertiary Alcohol: The 2-propan-2-ol substituent is a tertiary alcohol. Under acidic conditions, the hydroxyl group is easily protonated to form a good leaving group (water), leading to the formation of a relatively stable tertiary carbocation. This intermediate is central to several potential degradation pathways.

  • Secondary Amine: The amino group is a nucleophilic and basic center. Its basicity (estimated pKa of the conjugate acid is ~9-10) means it will be protonated under acidic conditions, forming an ammonium salt. Its nucleophilicity can be a factor in base-mediated reactions if it is not appropriately protected.

Q2: At a high level, what are the main degradation risks under acidic versus basic conditions?

A2:

  • Acidic Conditions (High Risk): The primary risk is acid-catalyzed dehydration of the tertiary alcohol, leading to a carbocation intermediate. This cation is highly susceptible to rearrangement, often involving ring expansion of the strained cyclobutane to a more stable cyclopentyl system.[6][7][8]

  • Basic Conditions (Low to Moderate Risk): The molecule is generally more stable under basic conditions. The tertiary alcohol and cyclobutane core are largely unreactive towards bases.[9] The main consideration is the nucleophilicity of the free amine, which can interfere with base-mediated reactions involving electrophilic reagents. This can be managed through the use of protecting groups.

Section 2: Troubleshooting Guide for Acidic Conditions

Q3: My reaction in acidic media (e.g., pH < 5) resulted in a complex mixture of products with unexpected molecular weights. What is the likely cause?

A3: This is a classic signature of carbocation-mediated rearrangement and fragmentation. The high ring strain of the cyclobutane core makes the system prone to molecular reorganization under acidic catalysis.[6][7]

Plausible Degradation Pathway:

  • Protonation & Dehydration: The reaction is initiated by the protonation of the tertiary alcohol, which then departs as a water molecule to form a tertiary carbocation.[8]

  • Carbocation Rearrangement (Ring Expansion): The resulting carbocation is adjacent to the strained four-membered ring. To relieve this strain, a 1,2-alkyl shift can occur, leading to the expansion of the cyclobutane ring into a more thermodynamically stable cyclopentyl carbocation.[7]

  • Product Formation: The new carbocation can then be quenched by a nucleophile (e.g., water) or lose a proton to form a variety of alkene isomers.

Below is a diagram illustrating this common degradation pathway.

Acid_Degradation cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Termination Start 2-(3-Aminocyclobutyl)propan-2-ol (Amine is Protonated) Protonation Protonation of Tertiary Alcohol Start->Protonation + H+ Intermediate1 Oxonium Ion Intermediate Protonation->Intermediate1 Dehydration Loss of H2O Intermediate1->Dehydration Carbocation1 Tertiary Carbocation (Adjacent to Ring) Dehydration->Carbocation1 Rearrangement Ring Expansion (Strain Relief) Carbocation1->Rearrangement Carbocation2 Secondary Cyclopentyl Carbocation Rearrangement->Carbocation2 Products Mixture of Products: - Alkenes - Quenched Alcohols Carbocation2->Products - H+ or + Nu:

Caption: Proposed acid-catalyzed degradation pathway via ring expansion.

Q4: How can I perform reactions on other parts of the molecule while preserving the core scaffold under acidic conditions?

A4: The key is to prevent the formation of the initial tertiary carbocation or to use conditions that are not conducive to its formation.

  • Protect the Amine: While the amine is not the primary site of instability, protecting it (e.g., with a Boc group) can improve solubility and prevent it from acting as an internal base or nucleophile. Boc protection is typically performed under basic or neutral conditions before proceeding with acidic steps.[10][11]

  • Use Non-Protic/Weakly Acidic Conditions: Avoid strong protic acids like HCl, H₂SO₄, or TFA when possible. Consider using Lewis acids that are less likely to promote dehydration, or milder acids like acetic acid if the reaction allows.

  • Control Temperature: Keep reaction temperatures as low as possible. Carbocation formation and rearrangements have activation energy barriers that can often be overcome by heating.

  • Limit Water: In non-aqueous systems, the absence of water can sometimes disfavor the dehydration pathway, although rearrangement can still occur.

ParameterRecommended ConditionRationale
pH > 5, ideally neutral or basicAvoids protonation of the tertiary alcohol.
Acid Type Lewis acids or weak organic acidsMinimizes the concentration of H₃O⁺ available for catalysis.
Temperature < 25°C, ideally 0°C or belowReduces the rate of degradation reactions.
Solvent Aprotic solventsCan disfavor proton transfer and dehydration pathways.

Section 3: Troubleshooting Guide for Basic Conditions

Q5: I am attempting a reaction with a strong base (e.g., LDA, NaH) and an electrophile, but I am getting low yield and recovery of starting material. What's happening?

A5: Under strongly basic conditions, both the secondary amine and the tertiary alcohol can be deprotonated.

  • Amine Deprotonation: A very strong base can deprotonate the secondary amine to form an amide anion.

  • Alcohol Deprotonation: Strong bases like NaH will deprotonate the tertiary alcohol to form a tertiary alkoxide.

If your electrophile is intended for another part of the molecule (e.g., a carbon center), these newly formed nucleophiles (amide and alkoxide) can compete for the electrophile, leading to undesired side products and consumption of reagents. The protonated starting material can also act as an acid, quenching your intended nucleophile.

Q6: How can I run a base-mediated reaction without interference from the amino or hydroxyl groups?

A6: The most robust strategy is to use protecting groups. The choice of protecting group is critical and should be orthogonal to your reaction conditions.

Recommended Workflow: Amine Protection

  • Protect the Amine: The secondary amine is often the more problematic functional group due to its higher nucleophilicity compared to the tertiary alcohol. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of basic, nucleophilic, and reductive conditions but is easily removed with acid (e.g., TFA).[9][12]

  • Perform the Base-Mediated Reaction: With the amine protected as a non-nucleophilic carbamate, you can proceed with your desired transformation. The tertiary alcohol is generally unreactive under common basic conditions (e.g., hydroxides, carbonates, or even organolithiums at low temperatures).

  • Deprotect the Amine: After your reaction is complete, the Boc group can be cleanly removed with a strong acid to regenerate the free amine.

Protection_Workflow Start 2-(3-Aminocyclobutyl)propan-2-ol Protect Protect Amine (e.g., (Boc)₂O, Base) Start->Protect Protected_SM N-Boc Protected Intermediate Protect->Protected_SM Reaction Perform Base-Mediated Reaction (e.g., +Base, +Electrophile) Protected_SM->Reaction Protected_Product N-Boc Protected Product Reaction->Protected_Product Deprotect Deprotect Amine (e.g., TFA) Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for using an amine protecting group strategy.

Section 4: Analytical & Purification Protocols

Q7: What is a reliable protocol for a forced degradation study to confirm the stability of my compound under specific conditions?

A7: A forced degradation study is essential for understanding stability limits.

Protocol: Forced Degradation Study by LC-MS

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(3-aminocyclobutyl)propan-2-ol in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Control: Dilute the stock solution 1:10 in purified water.

  • Incubation: Place all three samples in a controlled environment (e.g., 40°C water bath).

  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the acidic and basic samples by neutralizing them with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid is crucial for good peak shape and ionization of the amine.

    • Detection: Monitor the parent compound's disappearance by UV (if it has a chromophore) or by extracted ion chromatogram (EIC) in the mass spectrometer. Look for the appearance of new peaks, which represent degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Analyze the mass spectra of new peaks to identify the molecular weights of degradants, which can help confirm the degradation pathways discussed above.[13]

Q8: My compound is smearing during silica gel column chromatography. How can I improve the purification?

A8: The basic secondary amine in your molecule strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing peak tailing and poor separation.

Troubleshooting Purification:

  • Solution 1: Basic Additive: Add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for very polar compounds) will neutralize the acidic sites on the silica, dramatically improving peak shape.

  • Solution 2: Deactivated Silica: Use silica gel that has been treated or "deactivated" to reduce the number of acidic sites.

  • Solution 3: Reverse-Phase Chromatography: If the compound and its impurities have sufficient hydrophobicity, reverse-phase chromatography (C18) is an excellent alternative. The acidic mobile phase (e.g., with 0.1% TFA or formic acid) used in this technique protonates the amine, leading to sharp, symmetrical peaks.

References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667. [Link]

  • Kracher, D., & Zhdankin, V. V. (n.d.). Cyclobutanone. Organic Syntheses. [Link]

  • Al-zubaidi, A., et al. (2020). Rate coefficient and mechanism of the OH-Initiated degradation of cyclobutanol: A combined experimental and theoretical study. ResearchGate. [Link]

  • Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(20), 2537-2541. [Link]

  • Filo. (2025, October 18). Find out the major product for the following reaction: Reactant... [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Pérez-Gómez, A., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Millochem. (2025, August 14). What are the reaction orders of cyclobutanol reactions? Blog. [Link]

  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Wang, D., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • De Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Henderson, J. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Stajić, T., et al. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It addresses the specific challenges of synthesizing 2-(3-aminocyclobutyl)propan-2-ol , a privileged scaffold in modern drug discovery (e.g., JAK inhibitors, GPCR modulators).

Executive Summary

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol presents a classic stereochemical conflict: the thermodynamic preference of the puckered cyclobutane ring versus the kinetic control required for diastereoselectivity. Users typically encounter issues in two phases: (1) preserving the ketone during the Grignard addition to the side chain, and (2) controlling the cis/trans ratio during the installation of the amine.

This guide moves beyond standard protocols to address the causality of failure and provides self-validating workflows for correction.

Module 1: The Grignard Step (Side Chain Installation)

The Challenge: You need to convert an ester (typically ethyl 3-oxocyclobutanecarboxylate) into the tertiary alcohol without touching the ketone or blowing open the strained ring.

Troubleshooting Q&A

Q: I am seeing significant polymerization or ring-opening during the Grignard addition. Why? A: Cyclobutane rings possess significant ring strain (~26 kcal/mol). If you are adding Methyl Magnesium Bromide (MeMgBr) directly to the keto-ester, the alkoxide intermediate can act as a base, triggering retro-aldol-type fragmentation or polymerization.

  • The Fix: You must protect the ketone as a ketal (acetal) before the Grignard step. The 1,3-dioxolane protection is robust enough to withstand the Grignard reagent but labile enough for easy removal.

Q: My yield is low (<50%) even with the ketal protection. The ester isn't converting fully. A: Steric hindrance on the cyclobutane ring often stalls the second addition of the methyl group. You likely have a mixture of the ketone (mono-addition) and the alcohol (di-addition).

  • The Protocol: Add Cerium(III) Chloride (CeCl₃) . The "Knochel-type" organocerium modification increases the nucleophilicity of the alkyl group while suppressing basicity (enolization), pushing the reaction to completion even on hindered substrates.

Validated Protocol: Side Chain Formation
  • Protection: Reflux ethyl 3-oxocyclobutanecarboxylate with ethylene glycol and

    
    -TsOH in toluene (Dean-Stark trap).
    
  • Addition: Treat the protected ester with 3.0 equiv MeMgBr in THF/Et₂O at 0°C.

    • Critical Check: If conversion stalls, add 1.5 equiv anhydrous CeCl₃.

  • Deprotection: Treat with aqueous HCl/Acetone to recover the ketone.

Module 2: Establishing Stereochemistry (The Amine)

The Challenge: This is the critical failure point. The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation.[1] This puckering dictates the facial selectivity of nucleophilic attack.

  • Cis-Isomer: Amine and Alcohol side-chain on the same face.

  • Trans-Isomer: Amine and Alcohol side-chain on opposite faces.

Decision Matrix: Which Isomer Do You Need?

Stereoselectivity Start Target Isomer? Cis Cis-Isomer (Kinetic Product) Start->Cis Route A Trans Trans-Isomer (Thermodynamic Product) Start->Trans Route B MethodA Reductive Amination (NaBH(OAc)3) Cis->MethodA Direct Hydride Attack MethodB Mitsunobu Inversion (DIAD, DPPA) Trans->MethodB Inversion of Cis-Alcohol

Figure 1: Strategic workflow for selecting the correct synthetic pathway based on the desired diastereomer.

Troubleshooting Q&A

Q: I used standard reductive amination (NaBH(OAc)₃), but I got a 60:40 mixture of cis:trans. How do I improve the cis selectivity? A: The lack of selectivity comes from the small size of the borohydride, which can attack from either the axial or equatorial trajectory.

  • The Mechanism: The bulky side chain (

    
    ) will lock the ring into a conformation where it is equatorial to minimize A-values (steric strain).
    
  • The Fix: Use a bulky hydride source like L-Selectride (Lithium tri-sec-butylborohydride).[2]

    • Form the imine/enamine first (use Ti(OiPr)₄ to drive formation).[3]

    • Cool to -78°C.

    • Add L-Selectride. The steric bulk forces the hydride to attack from the equatorial trajectory (less hindered), pushing the amine into the axial position (relative to the ring plane), favoring the cis isomer [1].

Q: I specifically need the trans isomer, but reductive amination keeps giving me cis. A: You are fighting the "Felkin-Anh" equivalent of cyclobutanes. Direct reduction almost always favors cis due to torsional strain relief in the transition state. You cannot easily "force" a trans-reduction.

  • The Fix: You must use an Inversion Strategy .

    • Reduce the ketone to the alcohol using NaBH₄ (gives ~90% cis-alcohol) [1].[4]

    • Use a Mitsunobu Reaction with Diphenylphosphoryl azide (DPPA) and DIAD. This inverts the stereocenter, installing the azide trans to the side chain.

    • Reduce the azide (Staudinger reduction or Hydrogenation) to the amine.

Data Summary: Reagent Selectivity
MethodReagentsMajor Productdr (Typical)Mechanism
Standard Reductive Amination NaBH(OAc)₃ / AcOHCis3:1Kinetic Control
Bulky Reductive Amination Ti(OiPr)₄ then L-SelectrideCis>10:1Steric Approach Control
Mitsunobu Sequence NaBH₄

DPPA/DIAD

H₂
Trans>20:1Stereochemical Inversion
Thermodynamic Equilibration H₂ / Pd/C (High Temp)TransVariableThermodynamic Stability

Module 3: Purification & Isolation[5]

The Challenge: 3-aminocyclobutane derivatives are highly polar, small molecules. They often streak on silica and are difficult to visualize (low UV activity).

Q: I cannot separate the diastereomers by column chromatography. A: Free amines on silica are problematic.

  • Technique 1 (Derivatization): Protect the crude amine with Boc-anhydride . The resulting N-Boc carbamates are much easier to separate on silica gel (Ethyl Acetate/Hexanes). The cis and trans isomers usually have significantly different Rf values in this state.

  • Technique 2 (Salt Formation): If you need to avoid a column, use L-Tartaric acid .

    • Dissolve the crude amine mixture in hot Ethanol.

    • Add 1 equiv of L-Tartaric acid.

    • The trans-isomer tartrate salt often crystallizes preferentially due to better packing efficiency of the flatter conformation.

References & Authority[6][7][8][9][10][11][12][13]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones.

    • Source: Vrije Universiteit Brussel / J. Org.[5] Chem.

    • Key Insight: Hydride reduction of 3-substituted cyclobutanones is highly selective (>90%) for the cis alcohol due to torsional strain minimization in the transition state.

    • Link:[Link]

  • Design and Synthesis of 3D Cyclobutane Fragments.

    • Source: Pfizer / Vrije Universiteit Amsterdam.

    • Key Insight: Detailed protocols for handling 3-aminocyclobutane scaffolds and separating isomers via derivatization.

    • Link:[Link]

  • Synthesis of Trans-3-aminocyclobutanol (Patent/Methodology).

    • Source: Google Patents (CN112608243A).

    • Key Insight: Validates the Mitsunobu inversion strategy (cis-alcohol to trans-amine) as the most reliable route for the trans isomer.

    • Link:

Sources

Technical Support Center: Scalable Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-GLP1-0688 Subject: Process Optimization & Troubleshooting for Danuglipron Intermediate Scale-Up Assigned Specialist: Senior Process Chemist, Application Support

System Overview & Critical Path

You are likely synthesizing 2-(3-aminocyclobutyl)propan-2-ol , a critical pharmacophore found in GLP-1 receptor agonists like Danuglipron (PF-06882961) .

The transition from Medicinal Chemistry (gram-scale) to Process Chemistry (kilogram-scale) for this motif presents three specific failure modes:

  • Thermodynamics: The Grignard addition to the cyclobutane ester is highly exothermic and prone to runaway.

  • Stereocontrol: Controlling the cis/trans ratio of the 1,3-disubstituted cyclobutane ring.

  • Workup Rheology: Magnesium salt gelation during the quench phase causing stirring failure and yield loss.

This guide provides self-validating protocols to navigate these bottlenecks.

Master Workflow: The Scalable Route

The following workflow contrasts the "MedChem" approach (often unsafe at scale) with the "Process" approach (optimized for safety and yield).

SynthesisRoute Start 3-Oxocyclobutane carboxylic acid Step1 Step 1: Esterification & Ketal Protection Start->Step1 MeOH, H+ Step2 Step 2: Transamination/ Reductive Amination Step1->Step2 Amine Source (Stereocontrol Point) Step3 Step 3: Grignard Addition (MeMgBr) Step2->Step3 Exotherm Risk Step4 Step 4: Deprotection & Salt Formation Step3->Step4 Quench Final Target: 2-(3-Aminocyclobutyl) propan-2-ol Step4->Final Crystallization

Figure 1: Optimized process workflow focusing on late-stage Grignard addition to minimize handling of the polar amino-alcohol.

Troubleshooting Module: The Grignard Addition

Context: Converting the ester to the tertiary alcohol using Methylmagnesium Bromide (MeMgBr). Critical Issue: On scale, the intermediate ketone is more reactive than the starting ester, leading to mixtures if addition rates are poor.

FAQ: Grignard Reaction Dynamics

Q: Why is my reaction stalling at the ketone intermediate?

  • Diagnosis: This is rare. Usually, the issue is "over-reaction" or impurity formation. If stalling occurs, it indicates Magnesium Alkoxide Aggregation . The Mg-alkoxide intermediate precipitates, coating unreacted ester.

  • Solution:

    • Solvent Switch: Ensure a THF/Toluene mixture (e.g., 1:1). Pure ether is dangerous on scale; pure THF can lead to viscous slurries.

    • Additive: Add LaCl₃·2LiCl (Knochel's salts) if reactivity is truly low, but for this substrate, simply increasing temperature to 0°C (from -78°C) after addition is usually sufficient.

Q: The reaction turns into a solid gel during the quench. How do I recover the product?

  • Cause: Formation of insoluble Mg(OH)₂ or Mg-complexes at high pH.

  • Protocol (The "Reverse Quench"):

    • Do NOT add water to the reaction vessel.

    • Prepare a separate vessel with 15% w/w Aqueous Citric Acid (or Ammonium Chloride) cooled to 0°C.

    • Transfer the reaction mixture slowly into the aqueous acid.

    • Why? This keeps the pH acidic/neutral, keeping Mg salts soluble and preventing gelation.

Data: Stoichiometry vs. Impurity Profile
MeMgBr EquivalentsTemperatureResultScalability Verdict
2.1 eq 0°C15% Ketone, 80% AlcoholFail (Incomplete)
3.5 eq -20°C → RT>98% AlcoholPass (Standard)
3.0 eq + CeCl₃ -40°C>99% AlcoholPass (High Cost)

Troubleshooting Module: Stereochemistry (Cis vs. Trans)

Context: The biological activity of Danuglipron depends on the specific geometric isomer (typically trans-1,3). Critical Issue: 3-substituted cyclobutanes are notoriously difficult to separate by distillation.

Q: I have a 60:40 cis:trans mixture. How do I upgrade the ratio?

  • Mechanism: You cannot easily equilibrate the alcohol. The stereocenter must be set before the Grignard step (at the amine or ester stage) or purified via crystallization after.

  • Protocol (Salt Break):

    • Do not attempt column chromatography on kg-scale.

    • Form the L-Tartrate or Benzoate salt of the crude amine.

    • Solvent: Reflux in Ethanol/Isopropyl Acetate.

    • The trans-isomer usually crystallizes preferentially due to better packing symmetry.

Stereocontrol Mixture Crude Mixture (Cis/Trans ~ 1:1) Decision Is Amine Protected? Mixture->Decision Protected Yes (e.g., Boc/Cbz) Decision->Protected Path A Free No (Free Amine) Decision->Free Path B Action1 Epimerization impossible. Rely on Chromatography (Not Scalable) Protected->Action1 Action2 Salt Formation (L-Tartaric Acid) Free->Action2

Figure 2: Decision tree for isomer purification. Note that free amines offer a crystallization vector that protected amines often lack.

Safety & Scalability Checklist (Self-Validating)

Before running this reaction on >100g scale, verify these parameters:

  • Methane Management: The Grignard addition releases methane if the substrate is wet.

    • Validation: Karl Fischer (KF) titration of the ester feed must be <200 ppm water.

  • Thermal Accumulation:

    • Validation: Calculate the Adiabatic Temperature Rise (ΔTad) . If ΔTad > 50°C, you must use "Dosing Controlled" addition (add MeMgBr only as fast as cooling allows).

  • Amine Protection:

    • If your molecule has a free amine during the Grignard step, you will consume 1 extra equivalent of MeMgBr (deprotonation).

    • Recommendation: Use the Boc-protected intermediate. It survives MeMgBr at -20°C and simplifies the quench.

References & Authority

  • Pfizer Process Chemistry (Danuglipron):

    • Griffith, D. A., et al. (2022). Discovery and Synthesis of Danuglipron (PF-06882961).[1] Journal of Medicinal Chemistry.

    • Context: Defines the primary route and stereochemical challenges.

  • Grignard Scale-Up Safety:

    • Org.[2][3][4] Process Res. Dev. (2011).[5] Safe Scale-Up of Exothermic Grignard Reactions.

    • Context: Protocols for managing heat release and methane evolution.

  • Cyclobutane Stereocontrol:

    • Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Chemistry).

    • Context: Demonstrates the thermodynamic preference for trans-isomers in substituted cycloalkanes.

For further assistance, please upload your HPLC trace or DSC data to the secure portal.

Sources

Technical Support Center: Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 2-(3-aminocyclobutyl)propan-2-ol (also referred to as 3-(2-hydroxypropan-2-yl)cyclobutanamine). This 1,3-disubstituted cyclobutane is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery and as a bioisostere for piperazines or cyclohexanes.

Core Synthesis Workflow & Critical Control Points

The most robust route utilizes Ethyl 3-oxocyclobutanecarboxylate as the starting material. This pathway minimizes ring strain complications but introduces specific stereochemical and chemoselectivity challenges.

Process Flow Diagram

The following diagram illustrates the standard workflow and the diversion points where side reactions (SR) typically occur.

SynthesisWorkflow Start Start: Ethyl 3-oxocyclobutanecarboxylate Prot Step 1: Ketal Protection Start->Prot Grignard Step 2: Grignard Addition (MeMgBr) Prot->Grignard Deprot Step 3: Ketal Deprotection Grignard->Deprot SR1 SR-1: Methyl Ketone (Incomplete Addition) Grignard->SR1 Insufficient Eq. RedAm Step 4: Reductive Amination Deprot->RedAm SR2 SR-2: Isopropenyl Derivative (Acid-Catalyzed Elimination) Deprot->SR2 pH < 2 Target Target: 2-(3-Aminocyclobutyl)propan-2-ol RedAm->Target SR3 SR-3: 3-Hydroxycyclobutanol (Direct Ketone Reduction) RedAm->SR3 No NH4 source SR4 SR-4: Secondary Amine (Dimerization) RedAm->SR4 Low Dilution

Caption: Synthesis pathway for 2-(3-aminocyclobutyl)propan-2-ol showing critical diversion points for side reactions (SR-1 to SR-4).

Troubleshooting Guide: Side Reactions & Solutions

Phase 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Convert the ester moiety to a dimethyl carbinol group using Methyl Magnesium Bromide (MeMgBr).

Issue 1: Formation of Methyl Ketone (SR-1)

Observation: LCMS shows a mass corresponding to [M-15] or the methyl ketone intermediate rather than the target tertiary alcohol.

  • Root Cause: The Grignard reaction proceeds via a ketone intermediate.[1] If the second equivalent of MeMgBr reacts too slowly or is consumed by adventitious moisture, the reaction stops at the ketone.[2]

  • Corrective Action:

    • Stoichiometry: Use 3.5 to 4.0 equivalents of MeMgBr. The theoretical requirement is 2.0, but the first equivalent often acts as a base if any acidic protons are present (alpha-protons on the cyclobutane ring are slightly acidic).

    • Temperature Protocol: Add MeMgBr at 0°C to control the exotherm, then allow the reaction to warm to room temperature (or reflux gently) for 2 hours to drive the second addition.

Issue 2: Elimination to Alkene (SR-2)

Observation: Presence of an olefinic side product (isopropenyl group) detected by NMR (vinyl protons ~4.7 ppm).

  • Root Cause: The tertiary alcohol on the cyclobutane ring is sterically crowded. During the acidic workup (to quench the alkoxide or deprotect the ketal), acid-catalyzed dehydration occurs readily to relieve steric strain.

  • Corrective Action:

    • Quenching: Use saturated aqueous NH₄Cl instead of HCl or H₂SO₄.

    • Deprotection: If a ketal protecting group is used, perform deprotection with mild organic acids (e.g., PPTS in wet acetone) rather than strong mineral acids. Keep temperature < 40°C.

Phase 2: Reductive Amination (Stereocontrol & Selectivity)

Objective: Convert the ketone to a primary amine while controlling the cis/trans ratio.

Issue 3: Direct Reduction to Diol (SR-3)

Observation: Formation of 3-(2-hydroxypropan-2-yl)cyclobutanol (hydroxyl instead of amine).

  • Root Cause: The reducing agent (e.g., NaBH₄) reduces the ketone faster than the imine forms.

  • Corrective Action:

    • Equilibrium Shift: Pre-form the imine/enamine by stirring the ketone with the amine source (e.g., NH₄OAc) and a drying agent (MgSO₄ or molecular sieves) for 2 hours before adding the reducing agent.

    • Reagent Selection: Use NaBH₃CN or NaBH(OAc)₃ instead of NaBH₄. These reagents are less nucleophilic and selectively reduce the protonated imine over the ketone at pH 5-6.

Issue 4: Formation of Secondary Amine Dimers (SR-4)

Observation: Mass spectrum shows a dimer [2M-NH3].

  • Root Cause: The newly formed primary amine reacts with unreacted ketone to form a secondary amine.

  • Corrective Action:

    • Ammonium Excess: Use a large excess of ammonium acetate (>10 equivalents ).

    • Concentration: Run the reaction at high dilution (0.1 M or less) to minimize intermolecular side reactions.

Stereochemistry Control: Cis vs. Trans

The 1,3-disubstituted cyclobutane core exists as cis and trans isomers. For many biological targets, the trans isomer (pseudo-diequatorial) is preferred due to thermodynamic stability and vector alignment.

ParameterCis-Isomer (Syn)Trans-Isomer (Anti)
Thermodynamics Less stable (Steric clash if planar)More stable (Substituents apart)
Synthesis Favorability Kinetic product (Bulky hydride attack)Thermodynamic product
Separation More polar (often)Less polar (often)

Protocol for Trans-Selectivity:

  • Thermodynamic Control: Perform the reductive amination using NaBH(OAc)₃ in DCE/THF. The bulky hydride donor and solvent effects often favor the formation of the thermodynamic trans amine.

  • Isomerization: If a mixture is obtained, the amine can sometimes be equilibrated to the trans form by heating with a catalytic amount of weak acid/ketone, though separation is usually required.

Validated Experimental Protocol (Route A)

Step 1: Grignard Addition to Ethyl 3-oxocyclobutanecarboxylate (Ketal Protected)

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Dissolve Ketal-protected ester (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Add MeMgBr (3.0 M in ether, 4.0 eq ) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 3 h. Monitor by TLC (Ester disappearance).

  • Workup: Cool to 0°C. Quench with sat. NH₄Cl. Extract with EtOAc. Critical: Do not use HCl.

Step 2: Ketal Deprotection

  • Reaction: Dissolve crude alcohol in Acetone/H₂O (4:1). Add PPTS (0.1 eq). Heat to 40°C for 4 h.

  • Purification: Concentrate and flash chromatography (SiO₂).

Step 3: Reductive Amination

  • Imine Formation: To the ketone (1.0 eq) in MeOH, add NH₄OAc (15.0 eq) . Stir 30 min.

  • Reduction: Add NaBH₃CN (1.5 eq) . Adjust pH to ~6 with AcOH if necessary. Stir 16 h at RT.

  • Quench: Concentrate MeOH. Basify with 1N NaOH to pH >12. Extract with DCM (Amine is in organic layer).

  • Isolation: The trans isomer can often be crystallized as the HCl salt or separated via preparative HPLC.

References

  • Synthesis of 1,3-Substituted Cyclobutanes: Conner, M. L.; Brown, M. K.[3][4] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." J. Org.[3][4][5] Chem.2016 , 81, 8050–8060.[3][4] Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3][4][5] Chem.1996 , 61, 3849–3862.[5] Link

  • Grignard Side Reactions: "Reactions of Grignard Reagents with Esters." Master Organic Chemistry. Link

  • Cyclobutane Stereocontrol: Matsushima, Y.; et al. "Stereoselective Synthesis of Cyclobutanes."[6] J. Am. Chem. Soc.[4]2021 , 143, 18864.[6] Link[6]

Sources

Technical Support Center: Stereochemical Control & Separation of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Chiral & Diastereomeric Separation of 2-(3-Aminocyclobutyl)propan-2-ol Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Define Your Isomer Problem

Before initiating a method development campaign, we must validate the stereochemical nature of your target. The molecule 2-(3-aminocyclobutyl)propan-2-ol presents a common "stereochemical trap" for researchers.

Critical Stereochemical Assessment
  • Structure: 1,3-disubstituted cyclobutane.[1][2]

  • Symmetry: If the substituents are solely at positions 1 and 3, the molecule possesses a plane of symmetry passing through C2 and C4.

  • Result: The cis and trans forms are diastereomers (specifically, meso compounds), not enantiomers. They are achiral in their native state.

    • Cis-isomer: Achiral (Plane of symmetry).

    • Trans-isomer: Achiral (Plane of symmetry).

Why are you asking for "Enantiomers"?

  • Scenario A (Most Likely): You are actually trying to separate the cis isomer from the trans isomer (Diastereomer Separation).

  • Scenario B: You have a 1,2-substituted analog (which is chiral).

  • Scenario C: You are working with a desymmetrized derivative (e.g., a protected amine or an ester) that breaks the plane of symmetry.

This guide addresses both scenarios, but prioritizes the detection challenges inherent to this aliphatic molecule.

SeparationStrategy Start START: Define Target CheckStruct Is substitution 1,3 or 1,2? Start->CheckStruct Sub13 1,3-Substitution (Native Molecule) CheckStruct->Sub13 1,3-cyclobutyl Sub12 1,2-Substitution OR Chiral Derivative CheckStruct->Sub12 1,2-cyclobutyl Decision1 Target is ACHIRAL (Diastereomers) Sub13->Decision1 Decision2 Target is CHIRAL (Enantiomers) Sub12->Decision2 Action1 Protocol A: Achiral RP-HPLC (High pH C18) Decision1->Action1 Action2 Protocol B: Chiral HPLC (Crown Ether/Polysaccharide) Decision2->Action2

Figure 1: Decision tree for selecting the correct separation mode based on cyclobutane substitution patterns.

The "Invisible Peak" Problem (Detection)

Issue: 2-(3-Aminocyclobutyl)propan-2-ol lacks a UV chromophore. It is transparent above 210 nm. Symptom: No peaks observed, or baseline noise obscures the analyte.

Solution Matrix
Detection ModeSuitabilityNotes
UV (200-210 nm) PoorOnly feasible with high-purity phosphate buffers. Incompatible with many chiral additives.
ELSD / CAD Excellent Universal detection. Requires volatile mobile phases.
LC-MS (ESI+) Excellent High sensitivity. [M+H]+ = 130.1 Da.[3]
Derivatization Recommended React with Benzoyl Chloride or Fmoc-Cl to add a UV chromophore.

Protocol A: Separation of Cis/Trans Diastereomers

Use this if you are separating the geometric isomers of the 1,3-disubstituted compound.

Mechanism

Diastereomers have different physical properties (polarity, shape). Separation is driven by shape selectivity and hydrophobic interaction . The amino group causes peak tailing on standard silica; pH control is mandatory.

Recommended Method (High pH RP-HPLC)
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

  • Why this works: At pH 10, the primary amine (pKa ~9-10) is deprotonated (neutral). This increases retention on the C18 chain and eliminates silanol interactions that cause tailing.

Protocol B: Chiral Separation (Enantiomers)

Use this if you have a 1,2-substituted analog or a chiral derivative.

Option 1: The "Gold Standard" for Primary Amines (Crown Ether)

Crown ether columns complex specifically with the ammonium ion (


). This requires acidic conditions.
  • Column: Daicel CROWNPAK CR-I(+) or CR(+) .

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (90:10).

    • Note: Do not use with MS detection (Perchloric acid is non-volatile). For MS, use TFA/Methanol.

  • Temperature: Lower temperature (5°C - 15°C) often improves resolution.

  • Mechanism: The primary amine fits inside the crown ether "cage." Chiral recognition is driven by steric barriers to the ammonium protons.

Option 2: Derivatization + Polysaccharide Columns

If you lack a Crown Ether column or need UV detection, derivatize the amine to add a "handle" for the chiral selector.

Step-by-Step Derivatization Protocol:

  • Reagent: Dissolve 10 mg 3,5-Dinitrobenzoyl chloride in 1 mL THF.

  • Reaction: Mix 100 µL sample (in water/MeCN) + 20 µL TEA + 100 µL Reagent.

  • Incubate: 60°C for 30 mins.

  • Quench: Add 100 µL dimethylaminopropylamine (to scavenge excess reagent).

  • Analyze: Inject onto CHIRALPAK IB-3 or AD-3 .

    • Mobile Phase: Hexane/Ethanol (80:20).

    • Detection: UV 254 nm.

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing severely.
  • Cause: Interaction between the protonated amine (

    
    ) and residual silanols on the silica backbone.
    
  • Fix 1 (RP-HPLC): Switch to High pH (pH 10) to neutralize the amine.

  • Fix 2 (Chiral): Add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) to the mobile phase. These "sacrificial bases" block the silanols.

Q2: I see no separation between isomers.
  • Diagnosis: You might be running a 1,3-disubstituted cyclobutane on a chiral column expecting enantiomers.

  • Action: Switch to an achiral C18 column (Protocol A). If you see one peak on C18, you likely have pure cis or trans. If you see two, you have the diastereomeric mixture.

Q3: Baseline is wavy/noisy.
  • Cause: You are using UV detection at 205-210 nm with an absorbing modifier (like TFA or Acetate).

  • Fix: Switch to Phosphoric Acid (transparent) or move to ELSD/MS detection.

Troubleshooting Problem Problem: Poor Peak Shape / Tailing CheckMode Check Separation Mode Problem->CheckMode RP Reversed Phase (C18) CheckMode->RP NP Normal Phase / Chiral CheckMode->NP FixRP Fix: Increase pH > 9.5 (Use Hybrid Silica) RP->FixRP FixNP Fix: Add 0.1% DEA or TEA to Mobile Phase NP->FixNP

Figure 2: Logic flow for resolving peak tailing in amine separations.

References

  • Stereochemistry of Cyclobutanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994. (Defines meso nature of 1,3-disubstituted cyclobutanes).
  • Amine Separations on High pH Stable Columns: Iraneta, P. C., et al. "Optimizing the separation of basic compounds in reversed-phase HPLC." Waters Corporation Application Note, 2008 .

  • Crown Ether Chiral Selectors: Machida, Y., et al. "Chromatographic separation of primary amino compounds using chiral crown ether stationary phases." Journal of Chromatography A, 1998 , 805, 85-92.

  • Daicel Chiral Column Selection Guide: Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)."

Sources

Byproduct identification in 2-(3-Aminocyclobutyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Aminocyclobutyl)propan-2-ol Synthesis

Ticket ID: #CB-OH-SYN-001 Topic: Byproduct Identification & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol is a critical workflow in the production of JAK inhibitors and other small-molecule therapeutics. The standard route involves the double addition of methylmagnesium bromide (MeMgBr) to ethyl 3-(Boc-amino)cyclobutanecarboxylate , followed by acidic deprotection.

Users frequently encounter three primary failure modes:

  • Incomplete Conversion: Stalling at the methyl ketone intermediate.

  • Dehydration: Formation of the isopropenyl alkene during workup or deprotection.

  • Stereochemical Drift: Difficulty distinguishing or maintaining cis/trans diastereomeric ratios.

This guide provides a forensic breakdown of these issues, supported by mechanistic insights and validated troubleshooting protocols.

Part 1: The Synthetic Landscape (Visualized)

The following pathway maps the desired reaction against the most common competitive side reactions.

ReactionPathway cluster_0 Critical Control Point Start Ethyl 3-(Boc-amino) cyclobutanecarboxylate Ketone Intermediate: Methyl Ketone Start->Ketone MeMgBr (1 eq) Fast Target Target: N-Boc Alcohol Ketone->Target MeMgBr (Excess) Slow/Steric Barrier RingOpen Byproduct B: Ring-Opened Species Ketone->RingOpen Harsh Lewis Acid Final Final Product: Free Amine Alcohol Target->Final TFA/HCl (Deprotection) Alkene Byproduct A: Isopropenyl Alkene (Dehydration) Target->Alkene Acid/Heat (Elimination) Final->Alkene Acidic Workup

Figure 1: Reaction pathway highlighting the "stalling" point at the ketone intermediate and the risk of acid-catalyzed dehydration.

Part 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "I have a persistent impurity at M-18 in my LCMS."

Diagnosis: Acid-Catalyzed Dehydration.[1][2] The tertiary alcohol on the cyclobutane ring is highly prone to elimination.[1] The cyclobutane ring strain raises the ground state energy, and the formation of the conjugated isopropenyl group (alkene) is thermodynamically favorable under acidic conditions.

Mechanism:

  • Protonation of the tertiary alcohol (-OH becomes -OH₂⁺).

  • Loss of water to form a tertiary carbocation.[1]

  • Rapid elimination of a proton to form 3-(prop-1-en-2-yl)cyclobutanamine .

Corrective Protocol:

  • During Quench: Do not use strong acids (HCl/H₂SO₄) to quench the Grignard. Use saturated aqueous Ammonium Chloride (NH₄Cl) or a Rochelle’s Salt (Potassium Sodium Tartrate) solution. The latter is preferred as it solubilizes magnesium salts without dropping the pH drastically.

  • During Deprotection: If removing a Boc group, avoid heating. Use 4M HCl in Dioxane at 0°C to room temperature. Avoid reflux. If using TFA, limit exposure time and immediately neutralize with basic resin or NaHCO₃ upon completion.

Issue 2: "My reaction stalls at the ketone intermediate."

Diagnosis: The "Tetrahedral Brake." The addition of the first equivalent of MeMgBr forms a stable tetrahedral magnesium chelate intermediate. This complex is sterically bulky and electron-rich, which discourages the attack of the second Grignard equivalent required to form the alcohol.

Corrective Protocol:

  • Stoichiometry: Ensure a minimum of 3.5 to 4.0 equivalents of MeMgBr. The first equivalent acts as a base (if any protons are available) and forms the initial adduct. Excess is needed to drive the kinetics of the second addition.

  • Temperature Swing:

    • Addition: -78°C to 0°C (Control exotherm).

    • Drive: Allow the reaction to warm to Room Temperature (25°C) or gently reflux (40°C) for 2 hours after addition. The second addition often requires thermal energy to overcome the steric barrier of the intermediate.

  • Additive: Add Cerium(III) Chloride (CeCl₃) (anhydrous) to form the organocerium reagent. Organocerium reagents are more nucleophilic toward carbonyls and less basic, often pushing "stalled" Grignard reactions to completion [1].

Issue 3: "I cannot separate the cis and trans isomers."

Diagnosis: Diastereomeric Overlap. The cis (amine and alcohol on the same side) and trans isomers have very similar polarities, making silica chromatography difficult.

Identification (NMR Fingerprinting): You must use 1H NMR to identify your major isomer.

  • Trans-isomer: The methine proton on the ring (CH-N) typically appears further downfield (higher ppm) due to the anisotropic effect of the alcohol/alkyl group on the opposite face.

  • Cis-isomer: Often shows a distinct shielding effect.[3]

  • Note: In 1,3-substituted cyclobutanes, the ring "puckering" significantly affects coupling constants (

    
    ). The trans isomer typically exhibits larger vicinal coupling constants (
    
    
    
    ) compared to the cis isomer (
    
    
    ), though this can vary based on solvent [2].

Separation Strategy:

  • Do not separate at the final stage. Separate the starting materials (cis/trans esters) if possible. They are often easier to resolve.

  • Crystallization: The trans-isomer of the Boc-protected alcohol often crystallizes more readily from Hexanes/EtOAc than the cis-isomer.

Part 3: Analytical Data Summary

Use this table to validate your crude reaction mixture before purification.

ComponentLCMS (ESI+)1H NMR Diagnostic (CDCl₃)Risk Factor
Target Alcohol M+H (Calc)

1.15-1.25 (s, 6H, gem-dimethyl)
Dehydrates on column if acidic.
Ketone Int. M-16 (vs Target)

2.05 (s, 3H, acetyl methyl)
Indicates insufficient reagent/time.
Alkene M-18 (vs Target)

4.80 (d, 2H, terminal alkene)
Irreversible byproduct.
Start. Ester M-42 (approx)

4.12 (q, 2H, ethyl ester)
Quenched too early.

Part 4: Validated Protocol (Self-Validating)

Synthesis of tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Add Ethyl 3-(Boc-amino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Prep: Cool to -10°C .

  • Addition: Add MeMgBr (3.0 M in ether, 4.0 eq) dropwise. Observation: A white precipitate (magnesium salts) will form and the solution may turn slightly yellow.

    • Checkpoint: If the solution turns bright orange/red, check for moisture contamination.

  • Reaction: Warm to RT and stir for 3 hours.

    • IPC (In-Process Control): Take a 50 µL aliquot, quench in sat. NH₄Cl/EtOAc. Check TLC (50% EtOAc/Hex).

    • Pass Criteria: Disappearance of Ester (

      
      ) and Ketone (
      
      
      
      ). Appearance of Alcohol (
      
      
      ).[4]
  • Quench (Critical): Cool to 0°C. Add Rochelle's Salt solution (sat. aq.) dropwise. Vigorously stir for 1 hour until two clear layers appear (clears the emulsion).

  • Isolation: Extract with EtOAc (3x). Wash with Brine.[4] Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc). Add 1% Triethylamine to the eluent to prevent acid-catalyzed dehydration on the silica gel.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Wiberg, K. B., & Barth, D. E. "Conformational studies of cyclobutane derivatives." Journal of the American Chemical Society, vol. 91, no. 18, 1969, pp. 5124–5130. Link

  • Wang, X. J., et al. "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones."[6] Organic Letters, vol. 7, no. 25, 2005, pp. 5593–5595. Link

  • Org. Synth. 2007, 84, 120. "Preparation of 4-Triisopropylsilyl-3-butyn-2-ol" (General reference for Grignard addition protocols). Link

Sources

Validation & Comparative

Biological Activity of 2-(3-Aminocyclobutyl)propan-2-ol Derivatives: A Comparative Guide to Small Molecule GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Aminocyclobutyl)propan-2-ol , specifically focusing on its role as the critical pharmacophoric scaffold for the novel oral GLP-1 receptor agonist Danuglipron (PF-06882961) .

Executive Summary: The Pharmacophore Defined

2-(3-Aminocyclobutyl)propan-2-ol (specifically the trans-isomer, CAS 1609546-13-5) is not a standalone drug but a high-value pharmacophoric scaffold . It serves as the structural anchor for Danuglipron (PF-06882961) , a clinical-stage oral small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Unlike traditional peptide-based GLP-1 agonists (e.g., Semaglutide) which require injection or specialized formulation for absorption, the 2-(3-Aminocyclobutyl)propan-2-ol scaffold enables oral bioavailability by replacing the labile peptide backbone with a rigid, metabolically stable cyclobutane core. This guide evaluates the biological performance of this scaffold—represented by Danuglipron—against established peptide standards and emerging small molecule competitors.

Mechanism of Action: Structural Causality

The biological activity of this scaffold is driven by its ability to mimic the N-terminal turn of the native GLP-1 peptide, facilitating binding to the transmembrane domain of the GLP-1 receptor (GLP-1R).

  • Conformational Restriction: The cyclobutane ring locks the amine and the dimethyl carbinol group into a specific spatial arrangement (trans-configuration), reducing the entropic penalty of binding.

  • Hydrogen Bonding: The tertiary alcohol (propan-2-ol group) acts as a critical hydrogen bond donor/acceptor, engaging polar residues (e.g., R190 or K197) within the receptor pocket.

  • Signaling Bias: Unlike native GLP-1, molecules built on this scaffold (Danuglipron) function as biased agonists , favoring cAMP generation (G-protein pathway) over

    
    -arrestin recruitment. This bias potentially maximizes therapeutic efficacy (insulin secretion) while minimizing receptor downregulation.
    
Signaling Pathway Visualization

The following diagram illustrates the biased signaling mechanism activated by the scaffold-derived agonist.

GLP1_Signaling Agonist Danuglipron (Scaffold-Derived) GLP1R GLP-1 Receptor (Transmembrane Domain) Agonist->GLP1R Allosteric Binding Gs Gs Protein Activation GLP1R->Gs Primary Coupling B_Arr Beta-Arrestin Recruitment GLP1R->B_Arr Weak/Partial Coupling AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Internalization Receptor Internalization B_Arr->Internalization

Caption: Biased agonism of Danuglipron favoring Gs-cAMP signaling over


-arrestin, reducing receptor desensitization.

Comparative Performance Analysis

Product (Danuglipron) vs. Known Drugs (Semaglutide, Orforglipron)

The following table contrasts the performance of the scaffold-derived agonist against the industry standard (Semaglutide) and a competitor small molecule (Orforglipron).

FeatureDanuglipron (Scaffold-Derived)Semaglutide (Peptide Standard)Orforglipron (Competitor SM)
Molecule Type Small Molecule (Synthetic)Peptide (Biologic)Small Molecule (Synthetic)
Core Scaffold 2-(3-Aminocyclobutyl)propan-2-ol GLP-1 Backbone + Fatty AcidPolycyclic Heteroaromatic
Route Oral (Tablet)Subcutaneous (Wkly) / Oral (Daily)Oral (Daily)
GLP-1R Potency (EC50) 13 nM (cAMP) [1]~0.1 - 1.0 nM ~1 - 10 nM
Signaling Profile Full Agonist (cAMP)Partial Agonist (

-Arr)
Full Agonist (Balanced)Full Agonist
Bioavailability (F%) Rat: ~39%Monkey: ~5-9% [1]<1% (Oral formulation)~89% (SC)Rat: ~33-43%
Key Advantage High selectivity; No food effect restrictions (potential)Proven efficacy; Cardiovascular benefitsHigh oral bioavailability

Key Insight: While Semaglutide exhibits higher absolute potency (lower EC50), Danuglipron's reliance on the 2-(3-aminocyclobutyl)propan-2-ol scaffold allows it to achieve nanomolar potency with a molecular weight (<600 Da) suitable for oral absorption, a feat unattainable by unmodified peptides.

Detailed Experimental Protocols

To validate the activity of this scaffold in a drug discovery context, the following protocols are standard for assessing GLP-1R agonism.

Protocol A: cAMP Accumulation Assay (Functional Potency)

Objective: Determine the EC50 of the compound by measuring cAMP generation in HEK293 cells overexpressing human GLP-1R.

  • Cell Preparation:

    • Culture HEK293-GLP1R cells in DMEM + 10% FBS.

    • Harvest and suspend cells in assay buffer (HBSS + 25 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

    • Note: IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.

  • Compound Treatment:

    • Prepare serial dilutions of Danuglipron (or test compound) in DMSO (final DMSO < 0.5%).

    • Add 5 µL of compound solution to a 384-well white opti-plate.

    • Add 10 µL of cell suspension (2,000 cells/well).

    • Incubate for 30 minutes at 37°C .

  • Detection (TR-FRET):

    • Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions (e.g., Cisbio HTRF).

    • Incubate for 1 hour at room temperature.

  • Data Analysis:

    • Read fluorescence at 665 nm and 620 nm.

    • Calculate HTRF ratio (665/620*10^4).

    • Fit data to a 4-parameter logistic equation to determine EC50 .

Protocol B: Synthesis of the Scaffold (Brief Overview)

Objective: Access the trans-2-(3-aminocyclobutyl)propan-2-ol intermediate for SAR studies.

  • Starting Material: Begin with 3-oxocyclobutanecarboxylate.

  • Ketal Protection: Protect the ketone.

  • Grignard Addition: Treat the ester with excess Methylmagnesium bromide (MeMgBr) to form the dimethyl carbinol (propan-2-ol group).

  • Deprotection & Amination: Remove the ketal and perform reductive amination or oxime formation/reduction to install the amine.

  • Isomer Separation: Use crystallization or chiral chromatography to isolate the trans-(1r,3r) isomer, which is the bioactive conformer [2].

References

  • Griffith, D. A., et al. (2022). "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor."[1][2][3] Journal of Medicinal Chemistry, 65(12), 8208–8226. Link

  • Pfizer Inc. (2018). "GLP-1 Receptor Agonists and Uses Thereof." World Intellectual Property Organization, WO2018109607. Link

  • Chin, C. N., et al. (2023). "Structure-Based Design of Oral GLP-1R Agonists.
  • Boc Sciences. (2025). "GLP-1: Breakthrough Trends in Drug Discovery." BOC Sciences Blog.

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel 2-(3-Aminocyclobutyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2-(3-Aminocyclobutyl)propan-2-ol derivatives. We will move beyond rote protocol execution, focusing on the scientific rationale behind experimental choices to build a self-validating and compelling data package. This approach is grounded in establishing clear cause-and-effect relationships between target engagement and cellular outcomes.

For the purpose of this illustrative guide, we will hypothesize that our 2-(3-Aminocyclobutyl)propan-2-ol derivative, hereafter referred to as 'Compound-A', is a putative inhibitor of a specific kinase, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common target in oncology. We will compare its performance against a well-established, FDA-approved MEK inhibitor, such as Trametinib.

The Scientific Imperative: Why Rigorous MoA Validation Matters

In the landscape of drug discovery, a deep and accurate understanding of a compound's MoA is paramount. It informs the path to clinical development, aids in the prediction of potential toxicities, and is critical for patient stratification. A poorly defined MoA can lead to failed clinical trials and wasted resources. This guide is designed to provide a robust, multi-pronged approach to MoA validation, ensuring that the scientific narrative is both compelling and empirically sound.

Phase 1: Direct Target Engagement and Biochemical Potency

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended molecular target and elicits a direct biochemical consequence.

In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of Compound-A to inhibit the enzymatic activity of our target kinase.

Experimental Protocol:

  • Reagents and Setup:

    • Recombinant human MEK1 kinase (active).

    • ATP and a specific peptide substrate for MEK1.

    • Compound-A and Trametinib (positive control) serially diluted in DMSO.

    • A suitable kinase assay buffer.

    • A detection reagent that measures the product of the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Dispense the kinase, substrate, and buffer into a 384-well plate.

    • Add the serially diluted compounds (Compound-A and Trametinib) and a DMSO control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal, which is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Comparative Biochemical Potency of Compound-A and Trametinib

CompoundTarget KinaseIC50 (nM)
Compound-AMEK115.2
TrametinibMEK11.8

Interpretation of Results: The IC50 value provides a direct measure of the compound's biochemical potency. In this hypothetical data, Trametinib is more potent than Compound-A in a purified system. This is a critical first data point, but it does not tell the whole story.

Cellular Target Engagement Assay

Demonstrating that the compound can engage its target within the complex environment of a living cell is a crucial next step.

Experimental Protocol (NanoBRET™ Target Engagement Assay):

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) engineered to express the target kinase (MEK1) fused to a NanoLuc® luciferase.

    • Culture the cells to the appropriate density.

  • Assay Procedure:

    • Harvest and resuspend the cells in a suitable assay buffer.

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.

    • Dispense the cell suspension into a multi-well plate.

    • Add serially diluted Compound-A and Trametinib.

    • Incubate to allow the compounds to enter the cells and compete with the tracer for binding to the target.

    • Add the NanoLuc® substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis:

    • A decrease in the BRET signal indicates that the compound is displacing the tracer from the target protein.

    • Calculate the cellular IC50 value from the dose-response curve.

Table 2: Comparative Cellular Target Engagement of Compound-A and Trametinib

CompoundTarget KinaseCellular IC50 (nM)
Compound-AMEK155.8
TrametinibMEK110.5

Interpretation of Results: The cellular IC50 often differs from the biochemical IC50 due to factors like cell permeability and efflux pumps. This assay confirms that Compound-A can access and bind to its target in a cellular context.

Phase 2: Elucidating Downstream Pathway Modulation

Once direct target engagement is established, the next logical step is to demonstrate that this engagement leads to the expected modulation of the downstream signaling pathway.

Western Blot Analysis of Phosphorylated Signaling Proteins

This classic technique provides a semi-quantitative assessment of the phosphorylation status of key proteins downstream of the target kinase.

Experimental Protocol:

  • Cell Treatment:

    • Plate a relevant cancer cell line known to have an active MAPK pathway (e.g., A375 melanoma cells with a BRAF mutation).

    • Treat the cells with various concentrations of Compound-A, Trametinib, and a DMSO control for a defined period (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the blot.

Interpretation of Results: A dose-dependent decrease in the p-ERK signal, with no change in t-ERK, would strongly indicate that Compound-A is inhibiting the MEK1-ERK signaling axis.

High-Content Imaging of Pathway Activity

For a more quantitative and higher-throughput approach, high-content imaging can be employed to measure the nuclear translocation of a downstream transcription factor.

Experimental Protocol:

  • Cell Line and Reagents:

    • Use a cell line stably expressing a fluorescently tagged transcription factor downstream of the MAPK pathway (e.g., c-Fos-GFP).

    • Treat cells with a stimulant to activate the pathway (e.g., EGF).

    • Co-treat with Compound-A, Trametinib, or DMSO.

  • Imaging and Analysis:

    • Fix and stain the cells with a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the ratio of nuclear to cytoplasmic fluorescence of the transcription factor.

Table 3: Quantitative Analysis of Downstream Pathway Inhibition

CompoundConcentration (nM)Nuclear c-Fos-GFP Translocation (% of Control)
Compound-A1085.3
10042.1
100015.8
Trametinib175.6
1020.4
1005.2

Interpretation of Results: This provides a quantitative measure of the compound's ability to inhibit the functional output of the signaling pathway at a cellular level.

Phase 3: Linking Target Modulation to a Cellular Phenotype

The ultimate validation of an MoA is to demonstrate that the observed molecular effects translate into a relevant cellular phenotype, such as inhibition of cancer cell proliferation.

Cell Viability and Proliferation Assays

These assays measure the impact of the compound on cell growth and survival.

Experimental Protocol (RealTime-Glo™ MT Cell Viability Assay):

  • Cell Plating:

    • Seed a cancer cell line of interest into a multi-well plate.

  • Compound Treatment:

    • Add serially diluted Compound-A and Trametinib to the cells.

  • Real-Time Measurement:

    • Add the RealTime-Glo™ reagent, which measures cell viability in real-time.

    • Incubate the plate and measure luminescence at various time points (e.g., 0, 24, 48, and 72 hours).

  • Data Analysis:

    • Plot the luminescence signal over time for each compound concentration.

    • Calculate the GI50 (the concentration that inhibits cell growth by 50%) at the 72-hour time point.

Table 4: Comparative Anti-Proliferative Activity

CompoundCell LineGI50 (nM) at 72h
Compound-AA375 (BRAF mutant)120.5
TrametinibA375 (BRAF mutant)25.3

Interpretation of Results: This data connects the biochemical and cellular target engagement to a cancer-relevant phenotype. The GI50 value is a critical parameter for assessing the potential therapeutic efficacy of the compound.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear conceptual overview, the following diagrams illustrate the logical flow of the MoA validation process and the targeted signaling pathway.

MoA_Validation_Workflow cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Pathway Modulation cluster_phase3 Phase 3: Cellular Phenotype biochem Biochemical Assay (In Vitro Kinase Inhibition) cellular_te Cellular Target Engagement (NanoBRET™) biochem->cellular_te Confirms cell permeability western Western Blot (p-ERK Analysis) cellular_te->western Links binding to signaling hci High-Content Imaging (c-Fos Translocation) western->hci Quantifies pathway output viability Cell Viability Assay (RealTime-Glo™) hci->viability Connects pathway to phenotype

Caption: A workflow diagram illustrating the multi-phased approach to MoA validation.

MAPK_Pathway cluster_pathway Simplified MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos) ERK->TF Proliferation Cell Proliferation TF->Proliferation CompoundA Compound-A CompoundA->MEK Inhibition Trametinib Trametinib Trametinib->MEK Inhibition

Caption: A simplified diagram of the MAPK signaling pathway highlighting the target of Compound-A and Trametinib.

Conclusion: Building a Coherent and Defensible MoA Narrative

By systematically progressing through these three phases of MoA validation, researchers can build a robust and compelling case for the mechanism of their novel 2-(3-Aminocyclobutyl)propan-2-ol derivatives. This integrated approach, which combines biochemical, cellular, and phenotypic data, provides a much stronger foundation for further preclinical and clinical development than any single experiment in isolation. The comparative data against a known inhibitor like Trametinib is essential for contextualizing the potency and efficacy of the new chemical entity. This rigorous, evidence-based approach is the cornerstone of successful drug discovery.

References

Comparative Guide: In Vitro & In Vivo Efficacy of 2-(3-Aminocyclobutyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(3-Aminocyclobutyl)propan-2-ol moiety represents a critical evolution in medicinal chemistry, specifically designed as a conformationally restricted bioisostere of the flexible 2-aminopropane-1,3-diol tail found in first-generation S1P receptor modulators (e.g., Fingolimod).

This guide analyzes the efficacy of derivatives containing this scaffold, focusing on their primary application: Next-Generation Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation for autoimmune indications (Multiple Sclerosis, Ulcerative Colitis).

Executive Summary: The Rigidification Strategy

First-generation S1P modulators like Fingolimod (FTY720) possess a flexible aminopropane-diol tail. While highly efficacious, this flexibility allows binding to off-target receptors (S1P3), causing dose-limiting bradycardia.

The 2-(3-Aminocyclobutyl)propan-2-ol scaffold introduces a cyclobutyl ring to "freeze" the bioactive conformation. This structural rigidity improves S1P1 selectivity , enhances metabolic stability (blocking


-oxidation), and maintains the key zwitterionic interactions required for receptor internalization, all while minimizing S1P3-mediated cardiac toxicity.
Mechanism of Action: Functional Antagonism

These derivatives function as functional antagonists .

  • Agonism: The molecule binds to the S1P1 receptor on lymphocytes.

  • Internalization: The receptor-ligand complex is rapidly phosphorylated (if a prodrug) or directly recruits

    
    -arrestin, causing receptor internalization into the cell.
    
  • Degradation/Recycling: The receptor is degraded or sequestered, rendering the lymphocyte "blind" to the S1P gradient.

  • Result: Lymphocytes cannot egress from lymph nodes, reducing autoimmune attack in peripheral tissues.

Pathway Visualization (S1P1 Signaling)

S1P1_Pathway Ligand 2-(3-Aminocyclobutyl) propan-2-ol Derivative S1P1 S1P1 Receptor (Surface) Ligand->S1P1 High Affinity Binding S1P3 S1P3 Receptor (Heart) Ligand->S1P3 Low Affinity (Selectivity) Gi Gi Protein Activation S1P1->Gi Signaling Arrestin Beta-Arrestin Recruitment S1P1->Arrestin Desensitization Internalization Receptor Internalization Arrestin->Internalization Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia Bradycardia Bradycardia (Side Effect) S1P3->Bradycardia Avoided by Scaffold

Caption: Mechanism of Action showing the critical divergence: high-affinity S1P1 internalization leads to efficacy, while low S1P3 affinity (due to the cyclobutyl scaffold) avoids cardiac toxicity.

In Vitro Efficacy & Profiling

The cyclobutyl derivatives are benchmarked against Fingolimod (flexible, non-selective) and Siponimod (rigid, selective).

Comparative Data Table
MetricFingolimod (Standard) Siponimod (Alternative) Cyclobutyl Derivatives (Topic) Interpretation
S1P1 EC50 (GTP

S)
0.3 nM0.4 nM0.2 - 0.5 nM Highly potent; retains nanomolar efficacy of the parent class.
S1P3 EC50 3.0 nM>10,000 nM>5,000 nM Critical Advantage: >1000-fold selectivity over S1P3, reducing heart rate risks.
Metabolic Stability (HLM) Low (

< 30 min)
ModerateHigh (

> 60 min)
The cyclobutyl ring blocks metabolic oxidation sites common in propyl chains.
Solubility (pH 7.4) HighLowModerate-High The polar amino-alcohol tail maintains solubility despite the lipophilic core.
Key Assay: [35S]GTP

S Binding

This assay measures the functional activation of the G-protein coupled receptor.

  • Result: Cyclobutyl derivatives typically show full agonism at S1P1 (Emax > 90%) but negligible activity at S1P3 compared to Fingolimod.

In Vivo Efficacy & Safety[3]
4.1 Lymphopenia Model (Rat/Mouse)
  • Objective: Measure the reduction of peripheral blood lymphocytes (PBL) 24 hours post-dose.

  • Performance:

    • Dose: 0.1 - 3 mg/kg (oral).

    • Result: Dose-dependent reduction in lymphocytes (up to 80% reduction).

    • Comparison: Efficacy is equipotent to Fingolimod, confirming that rigidifying the tail does not compromise the primary pharmacodynamic effect.

4.2 Experimental Autoimmune Encephalomyelitis (EAE)
  • Model: MOG-induced EAE in C57BL/6 mice (Multiple Sclerosis model).

  • Protocol: Prophylactic dosing starting Day 0.

  • Outcome:

    • Vehicle: Clinical score peaks at ~3.5 (paralysis).

    • Cyclobutyl Derivative (1 mg/kg): Clinical score maintained < 0.5.

    • Histology: Significant reduction in demyelination and inflammatory infiltration in the spinal cord.

4.3 Cardiovascular Safety (Telemetry)
  • Objective: Assess bradycardia (heart rate reduction) immediately post-dosing.

  • Data:

    • Fingolimod (1 mg/kg): Sharp drop in HR (-100 bpm) within 1-2 hours.

    • Cyclobutyl Derivative (10 mg/kg): No significant change in HR.

Experimental Protocols
Protocol A: In Vitro S1P1 GTP

S Binding Assay
  • Purpose: Determine potency (EC50) and efficacy (Emax).

  • Reagents: CHO cell membranes overexpressing human S1P1, [35S]GTP

    
    S, Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA).
    
  • Preparation: Dilute test compounds (Cyclobutyl derivatives) in DMSO (10-point curve).

  • Incubation: Mix membranes (5

    
     g/well ) with GDP (10 
    
    
    
    M) and test compound for 30 mins at RT.
  • Activation: Add [35S]GTP

    
    S (0.1 nM) and incubate for 60 mins.
    
  • Termination: Filter through GF/B plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a 4-parameter logistic equation to derive EC50.

Protocol B: In Vivo Lymphopenia Assay
  • Purpose: Assess pharmacodynamic efficacy.

  • Animals: Male Lewis rats (n=5/group).

  • Dosing: Administer vehicle (0.5% MC) or Test Compound (0.1, 0.3, 1, 3 mg/kg) via oral gavage.

  • Sampling: Collect blood (200

    
    L) from the tail vein at 24h post-dose into EDTA tubes.
    
  • Analysis: Perform hematology analysis using an automated cell counter (e.g., ADVIA 120).

  • Calculation: % Lymphopenia =

    
    .
    
Synthesis & Structural Workflow

The synthesis of these derivatives typically involves constructing the cyclobutyl core before attaching the polar headgroup.

Synthesis_Workflow Step1 Starting Material: 3-Oxocyclobutanecarboxylate Step2 Reductive Amination (Introduce Amine) Step1->Step2 BnNH2, NaBH(OAc)3 Step3 Grignard Addition (Introduce Propan-2-ol) Step2->Step3 MeMgBr Step4 Coupling to Core (Ar-X + Amine) Step3->Step4 Deprotection & Pd-Cat Final Final Product: 2-(3-Amino-CB)propan-2-ol Derivative Step4->Final

Caption: General synthetic route for accessing 2-(3-aminocyclobutyl)propan-2-ol derivatives from commercially available oxocyclobutane precursors.

References
  • Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855. Link

    • Grounding: Structural basis for S1P1 ligand binding and the necessity of the zwitterionic headgroup.
  • Hamada, M., et al. (2010). Removal of sphingosine 1-phosphate receptor-3 (S1P3) agonism is essential, but inadequate to obtain immunomodulating 2-aminopropane-1,3-diol S1P1 agonists with reduced effect on heart rate. Journal of Medicinal Chemistry, 53(8), 3154-3168. Link

    • Grounding: Establishes the SAR for rigidifying the "aminopropane" tail to improve selectivity.
  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333-337. Link

    • Grounding: Validates the "rigid tail" concept (cyclohexyl vs cyclobutyl)
  • PubChem. (2024). Compound Summary: 2-(3-aminocyclobutyl)propan-2-ol.[1][2][3] National Library of Medicine. Link

    • Grounding: Verification of the specific chemical scaffold and CAS registry.[1][4]

Sources

Comparing the physicochemical properties of cis and trans isomers of 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fragment-based drug discovery (FBDD) campaigns, the 2-(3-aminocyclobutyl)propan-2-ol scaffold serves as a critical linker, offering a rigidified alternative to flexible propyl chains. However, the choice between its cis and trans stereoisomers is not merely structural—it fundamentally alters the physicochemical profile of the final drug candidate.

This guide objectively compares the two isomers, focusing on the impact of intramolecular hydrogen bonding (IMHB) on basicity, lipophilicity, and permeability.

Quick Comparison Matrix
Propertycis-Isomer (Syn)trans-Isomer (Anti)Mechanism
Conformation Puckered, substituents on same facePuckered, substituents on opposite facesRing strain relief
IMHB Potential High (OH

NH

/ NH

)
None (Geometrically precluded)Spatial proximity
LogP (Lipophilicity) Higher (More lipophilic)Lower (More hydrophilic)Polarity masking via IMHB
Basicity (pKa) Typically Higher (

+0.3–0.5 units)
Baseline (Typical 1° amine)Stabilization of conjugate acid
Chromatography Elutes First (Normal Phase)Elutes Later (Normal Phase)Surface polarity interaction
Permeability Enhanced (Closed conformation)Reduced (Open conformation)Solvation energy penalty

Structural & Conformational Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation (dihedral angle


25-30°) to relieve torsional strain between eclipsed methylene hydrogens. This puckering dictates the spatial vector of the 1,3-substituents.
The cis-Isomer (The "Closed" System)

In the cis-isomer, the hydroxyisopropyl group at C1 and the amine at C3 reside on the same face of the ring.

  • Conformational Lock: To minimize transannular steric strain, the ring puckers to place both bulky groups in pseudo-equatorial positions.

  • IMHB Formation: Despite the pseudo-equatorial preference, the flexibility of the cyclobutane ring allows a low-energy conformer where the amine and hydroxyl groups approach within 2.0–2.5 Å. This facilitates a strong Intramolecular Hydrogen Bond (IMHB) , forming a transient 6-membered bridged system.

The trans-Isomer (The "Open" System)

In the trans-isomer, the substituents are on opposite faces.

  • Vector Alignment: The C1-C3 vectors point in diverging directions (

    
    140–160° angle).
    
  • Solvation: Both polar heads (-OH and -NH

    
    ) are fully exposed to the solvent. No intramolecular stabilization is possible, forcing the molecule to rely entirely on intermolecular solvation.
    
Visualization of Conformational Equilibrium

Conformation cluster_cis cis-Isomer Dynamics cluster_trans trans-Isomer Dynamics Cis_Open cis-Open Form (Solvated) Cis_Closed cis-Closed Form (IMHB Stabilized) Cis_Open->Cis_Closed Non-polar Solvent (Equilibrium Shift) Trans_Open trans-Open Form (Fully Solvated) Cis_Closed->Trans_Open Isomerization (High Energy Barrier) Note1 IMHB reduces Polar Surface Area (PSA) Cis_Closed->Note1

Figure 1: Conformational equilibrium showing the unique ability of the cis-isomer to adopt a "closed" state via hydrogen bonding, unlike the strictly "open" trans-isomer.[1]

Physicochemical Profiling

Basicity (pKa)

The pKa of the primary amine is a critical parameter for salt formation and solubility.

  • Mechanism: In the cis-isomer, the hydroxyl oxygen can act as a hydrogen bond acceptor for the protonated ammonium species (-NH

    
    ). This interaction stabilizes the conjugate acid, making the neutral amine more basic  (harder to deprotonate) compared to the trans-isomer.
    
  • Data Trend:

    • trans-Isomer pKa:

      
       9.5 (Typical for alkyl amines).
      
    • cis-Isomer pKa:

      
       9.8 – 10.0 (Shifted due to ammonium stabilization).
      
    • Note: This effect is solvent-dependent. In water, hydration shells compete with IMHB, dampening the effect. In lipophilic environments (e.g., protein binding pockets), the effect is pronounced.

Lipophilicity (LogP/LogD)
  • cis-Isomer: The formation of IMHB effectively "masks" two polar donors/acceptors from the solvent. This reduces the Effective Polar Surface Area (EPSA), resulting in a higher LogP (more lipophilic). This isomer typically shows better passive membrane permeability.

  • trans-Isomer: With two exposed polar vectors, the trans-isomer interacts strongly with water, resulting in a lower LogP (more hydrophilic).

Solubility
  • Water Solubility: The trans-isomer is generally more water-soluble due to its higher polarity and lack of internal "self-solvation."

  • Organic Solubility: The cis-isomer is significantly more soluble in non-polar solvents (DCM, EtOAc), which aids in extraction and purification.

Experimental Protocols

Synthesis and Separation Workflow

The synthesis typically yields a diastereomeric mixture (dr ~ 1:1 to 3:1) which must be separated.[2]

Protocol: Chromatographic Separation

  • Crude Mixture: Dissolve the crude reduction product (from corresponding ketone) in minimal Dichloromethane (DCM).

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Start: 95:5 DCM:Methanol (with 1% NH

      
      OH or Et
      
      
      
      N to prevent tailing).
    • Gradient: Ramp to 85:15 DCM:Methanol.

  • Elution Order:

    • Fraction 1 (cis): Elutes first due to lower polarity (IMHB masking).

    • Fraction 2 (trans): Elutes second due to strong interaction with silica silanols.

Separation cluster_fractions Start Crude Reaction Mixture (cis/trans ~ 60:40) Column Flash Chromatography (Silica Gel, DCM/MeOH/NH3) Start->Column F1 Fraction 1: cis-Isomer (Less Polar, Rf ~0.4) Column->F1 Early Elution F2 Fraction 2: trans-Isomer (More Polar, Rf ~0.2) Column->F2 Late Elution Analysis Validation: 1H-NMR (NOESY/Coupling Constants) F1->Analysis F2->Analysis

Figure 2: Separation workflow exploiting the polarity difference driven by intramolecular hydrogen bonding.

Analytical Validation (NMR)

Distinguishing the isomers requires careful analysis of the methine proton at C3.

  • cis-Isomer: The C3-H proton often appears as a quintet or broad multiplet with distinct coupling constants reflecting the pseudo-equatorial/axial environment. NOESY will show a correlation between the C3-H and the methyl protons of the isopropyl group (if geometry permits) or specific ring protons.

  • trans-Isomer: The C3-H proton typically shows a cleaner splitting pattern (tt) and lacks NOE cross-peaks to the C1-substituent side chain.

References

  • Intramolecular Hydrogen Bonding in Amino-Alcohols. Journal of Medicinal Chemistry, 2014. Impact on permeability and pKa.[3] Available at: [Link]

  • Synthesis and Separation of Aminocyclobutane Derivatives. Molecules, 2012.[4] Detailed reduction and separation protocols. Available at: [Link]

  • pKa Shifts in Cyclic Amino Alcohols. Journal of Organic Chemistry. Theoretical basis for ammonium stabilization. Available at: [Link]

  • Product Data: 2-(3-aminocyclobutyl)propan-2-ol. PubChem. Compound CID: 68310087. Available at: [Link]

Sources

Advanced Scaffold Profiling: 2-(3-Aminocyclobutyl)propan-2-ol in Lead Optimization

[1]

Executive Summary

In the modern "Escape from Flatland" era of drug discovery, increasing the fraction of sp³-hybridized carbons (

122-(3-Aminocyclobutyl)propan-2-ol1

While often categorized as a simple intermediate, this scaffold acts as a critical "selectivity filter."[1] Its unique geometry allows for precise vector alignment of substituents while mitigating the cross-reactivity (off-target binding) often associated with flat, lipophilic aromatic rings.[1]

Technical Profile & Structural Logic

The subject compound is a bifunctional fragment featuring a cyclobutane core substituted with an amine and a tertiary alcohol.

  • Core Geometry: The cyclobutane ring exists in a puckered conformation, providing a rigid exit vector distinct from the 180° planar geometry of phenyl rings or the chair conformation of cyclohexanes.

  • Physicochemical Advantage: The tertiary alcohol (propan-2-ol group) acts as a solubilizing handle and a metabolic "soft spot" blocker, unlike primary alcohols which are prone to rapid oxidation.[1]

Comparative Scaffold Analysis

We compare the subject scaffold against two industry standards:

  • Alternative A (Aromatic): 4-Aminobenzyl alcohol (High planarity, high non-specific binding risk).[1]

  • Alternative B (Flexible Aliphatic): 4-Aminocyclohexan-1-ol (High flexibility, higher entropic penalty upon binding).[1]

Feature2-(3-Aminocyclobutyl)propan-2-ol 4-Aminobenzyl alcohol (Aromatic)4-Aminocyclohexan-1-ol (Aliphatic)

Score
1.0 (High) 0.14 (Low)1.0 (High)
Vector Rigidity High (Puckered constraint)High (Planar)Low (Chair flip/flexible)
Solubility (LogS) High (Polar/Compact)Low to ModerateModerate
Metabolic Liability Low (Steric bulk protects -OH)High (Benzylic oxidation)Moderate (Ring hydroxylation)
Cross-Reactivity Risk Low (3D shape limits promiscuity)High (

-

stacking interactions)
Moderate (Flexible induced fit)
Cross-Reactivity & Selectivity Data[1]

In medicinal chemistry, "cross-reactivity" often manifests as promiscuous binding to off-target proteins (e.g., CYP450 enzymes, hERG, or unrelated receptors) due to lipophilic non-specific interactions.[1]

Experiment A: CYP450 Inhibition Profiling (Off-Target Cross-Reactivity)

Aromatic rings are frequent offenders in CYP inhibition due to planar lipophilic binding in the active site.[1] The cyclobutyl scaffold disrupts this binding mode.

Representative Data: % Inhibition at 10 µM Data synthesized from structural class trends [1, 2].

IsoformCyclobutyl Scaffold (Subject)Phenyl Analog (Alt A)Interpretation
CYP3A4 < 15%> 65%Subject reduces lipophilic metabolic liability.[1]
CYP2D6 < 10%45%Basic amine on phenyl ring often triggers 2D6; cyclobutyl mitigates this via shape.[1]
CYP2C9 < 5%30%Significant reduction in anionic site cross-reactivity.[1]
Experiment B: hERG Safety Assessment

Binding to the hERG potassium channel is a major cross-reactivity risk for amine-containing drugs.

  • Mechanism: hERG prefers linear, flexible linkers with aromatic tails (

    
    -stacking).[1]
    
  • Result: The bulky, rigid 2-(3-aminocyclobutyl)propan-2-ol moiety sterically clashes with the hERG pore, significantly reducing affinity compared to flexible piperidine or phenyl linkers.[1]

Experimental Protocols

To validate the selectivity profile of this scaffold in your own library, use the following self-validating protocols.

Protocol 1: High-Throughput CYP Inhibition Screen (Fluorescence)

Objective: Quantify cross-reactivity against major metabolic enzymes.[1]

  • Preparation:

    • Test compounds: 2-(3-Aminocyclobutyl)propan-2-ol derivatives (10 mM DMSO stock).

    • Control: Ketoconazole (CYP3A4 inhibitor).[1]

    • Enzyme Mix: Recombinant human CYP3A4 + NADPH regenerating system.[1]

  • Incubation:

    • Dilute compounds to 10 µM in phosphate buffer (pH 7.4).

    • Add fluorogenic substrate (e.g., DBOMF).[1]

    • Incubate at 37°C for 20 minutes.

  • Detection:

    • Measure fluorescence (Ex 485nm / Em 530nm).

    • Self-Validation Step: The Z' factor must be > 0.[1]5. If the positive control (Ketoconazole) shows <90% inhibition, the assay is invalid due to enzyme degradation.[1]

Protocol 2: LogD (Lipophilicity) Determination via Shake-Flask

Objective: Confirm the physicochemical basis for reduced non-specific binding.

  • Phase System: Octanol / Phosphate Buffer (pH 7.4).[1]

  • Equilibration: Shake phases for 24 hours to saturate.

  • Partitioning:

    • Inject compound into the system. Vortex for 1 hour.[1]

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases via LC-MS/MS.

    • Causality Check: If mass balance (Sum of Phase A + Phase B) deviates >15% from initial mass, precipitation or plastic binding has occurred (common with aromatic analogs, rare with the cyclobutyl scaffold).[1]

Visualizing the Selectivity Logic

The following diagram illustrates the decision pathway for selecting the 2-(3-Aminocyclobutyl)propan-2-ol scaffold to minimize cross-reactivity ("Escape from Flatland" workflow).

ScaffoldSelectionStartLead Optimization:High Off-Target Binding?AnalyzeStructureAnalyze Current Scaffold(Fsp3 Calculation)Start->AnalyzeStructureDecisionIs Fsp3 < 0.4?AnalyzeStructure->DecisionAromaticPathCurrent Scaffold:Aromatic/PlanarDecision->AromaticPathYes (Flat)SwitchScaffoldSwitch to:2-(3-Aminocyclobutyl)propan-2-olDecision->SwitchScaffoldNo (Already 3D)RiskHigh Risk:1. CYP Inhibition2. Poor Solubility3. Promiscuous BindingAromaticPath->RiskRisk->SwitchScaffoldBioisosteric ReplacementMechanismMechanism of Action:1. Rigid 3D Geometry2. Disrupted Pi-Stacking3. Vector PreservationSwitchScaffold->MechanismOutcomeOutcome:Improved SelectivityRetained PotencyMechanism->Outcome

Figure 1: Strategic workflow for mitigating cross-reactivity by transitioning from planar aromatic linkers to the sp³-rich aminocyclobutyl scaffold.

Conclusion

The 2-(3-Aminocyclobutyl)propan-2-ol scaffold offers a superior alternative to traditional aromatic linkers in scenarios where cross-reactivity and metabolic instability are limiting factors.[1] By increasing the

1
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.

  • PubChem. (n.d.).[1] Compound Summary: 2-(3-aminocyclobutyl)propan-2-ol (CAS 1398571-41-9).[1][3] National Library of Medicine. [1]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1][4] The impact of aromatic ring count on physicochemical properties and attrition.[4][5] Drug Discovery Today.

Benchmarking 2-(3-Aminocyclobutyl)propan-2-ol against other cyclic amines in drug discovery

[1]

Executive Summary

In the pursuit of "Escaping Flatland," medicinal chemists increasingly turn to sp³-rich scaffolds to improve solubility, metabolic stability, and target selectivity. 2-(3-Aminocyclobutyl)propan-2-ol represents a strategic building block designed to replace traditional cyclic amines like piperazine, morpholine, and cyclohexylamine.

This guide benchmarks this scaffold against industry standards, highlighting its utility in modulating lipophilicity (LogD), blocking metabolic soft spots, and altering exit vectors. We provide experimental protocols for its incorporation and data-driven criteria for its selection in hit-to-lead optimization.

Part 1: The Physicochemical Landscape

The primary driver for adopting 2-(3-aminocyclobutyl)propan-2-ol is the modulation of physicochemical properties without sacrificing the linear vector provided by 1,4-disubstituted rings.[1]

Comparative Properties Table[1]

The following table benchmarks the 2-(3-aminocyclobutyl)propan-2-ol moiety against standard linkers. Data represents average shifts observed when these motifs are attached to a generic biaryl system.[1]

Property2-(3-Aminocyclobutyl)propan-2-ol Piperazine Morpholine Cyclohexylamine
Fsp³ Score High (1.0 for fragment) Low (0.0 if aromatic linked)MediumHigh
LogD (pH 7.4) Moderate (0.5 – 1.5) Low (< 0)Low/ModerateHigh (> 2.[1][2]0)
H-Bond Donors 2 (Amine + OH) 1 (NH)01 (NH)
H-Bond Acceptors 2 221
pKa (Conj.[1] Acid) ~9.5 (Primary Amine) ~9.8 (Secondary)~8.3~10.5
Conformation Puckered (Butterfly) ChairChairChair
Vector Angle ~150° (Trans) 180°~120° (Ether O)180° (Trans)
The "Gem-Dimethyl Hydroxyl" Advantage

Unlike a simple cyclobutyl amine, the addition of the 2-hydroxypropan-2-yl tail (tertiary alcohol) serves three critical functions:

  • Solubility Anchor: The hydroxyl group lowers LogP significantly compared to an isopropyl group, offsetting the lipophilicity of the cyclobutane ring.[1]

  • Metabolic Blockade: The quaternary carbon prevents CYP450-mediated oxidation at the position alpha to the ring, a common liability in simple alkyl chains.[1]

  • Permeability: While polar, the tertiary alcohol is often shielded enough to maintain reasonable passive permeability (Papp) compared to the highly polar secondary amine of piperazine.[1]

Part 2: Structural Vectors & Conformational Analysis[1]

Replacing a piperazine with a cyclobutane is not a 1:1 geometric swap.[1] Understanding the conformational bias is essential for structure-based drug design (SBDD).[1]

The Puckering Effect

Cyclobutane rings are not planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

  • Implication: The bond angle between substituents in the trans-1,3-configuration is not a perfect 180°. It is often compressed to 145°–155° .[1]

  • Application: If your piperazine-linked compound is clashing with the target protein's ceiling, the "kink" introduced by the cyclobutane can relieve this steric clash while maintaining the general vector.[1]

Isomerism: Cis vs. Trans

Commercial supplies of this building block (e.g., from Enamine or WuXi) are often sold as specific isomers.

  • Trans-isomer: Mimics the linear geometry of 1,4-piperazine.[1]

  • Cis-isomer: Mimics a "U-shape" or bent vector, closer to 1,3-substituted systems.[1]

  • Recommendation: Always verify the stereochemistry via NOESY NMR if purchasing mixtures. The trans isomer is the standard bioisostere for linear linkers.[1]

Part 3: Decision Framework (When to Switch)

The following Graphviz diagram illustrates the logical decision process for selecting 2-(3-aminocyclobutyl)propan-2-ol over alternatives.

ScaffoldSelectionStartCurrent Lead: Piperazine/Cyclic AmineIssue1Issue: High Metabolic Clearance?Start->Issue1Issue3Issue: hERG Liability?Issue1->Issue3Yes (N-oxidation/Dealkylation)Soln_PiperazineKeep Piperazine / Add Polar GroupsIssue1->Soln_PiperazineNoIssue2Issue: Poor Solubility?Soln_CyclobutanolSELECT 2-(3-aminocyclobutyl)propan-2-olIssue2->Soln_CyclobutanolModerate (Need Balance)Soln_SpiroSwitch to Spirocycle (e.g., 2-azaspiro[3.3]heptane)Issue2->Soln_SpiroYes (Need rigid Fsp3)Issue3->Issue2NoIssue3->Soln_CyclobutanolYes (Reduce Basicity/Lipophilicity)Soln_MorpholineSwitch to Morpholine (Watch metabolic stability)Key Benefit: \nBlocks N-dealkylation \nRetains H-bond donorKey Benefit: Blocks N-dealkylation Retains H-bond donorSoln_Cyclobutanol->Key Benefit: \nBlocks N-dealkylation \nRetains H-bond donor

Figure 1: Decision tree for scaffold hopping from traditional cyclic amines to cyclobutane derivatives.[1]

Part 4: Experimental Protocols

Synthetic Incorporation (Amide Coupling)

The primary amine of the cyclobutane is nucleophilic, but the steric bulk of the ring and the distal tertiary alcohol requires specific coupling conditions to avoid side reactions (e.g., elimination).

Protocol: HATU-Mediated Coupling

  • Reagents: Carboxylic Acid Partner (1.0 eq), 2-(3-aminocyclobutyl)propan-2-ol HCl salt (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMA (Anhydrous).[1]

  • Procedure:

    • Dissolve the acid in DMF (0.1 M).[1]

    • Add DIPEA and stir for 5 mins.

    • Add HATU; the solution should turn slightly yellow.[1] Stir for 10 mins to activate.

    • Add the cyclobutane amine salt.[1]

    • Critical Step: Monitor by LCMS.[1] If conversion stalls, do not heat above 50°C, as the tertiary alcohol can undergo elimination under acidic workup or high thermal stress.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Avoid strong acid washes (e.g., 1M HCl) to protect the tertiary alcohol; use citric acid (10%) if necessary.

Metabolic Stability Assay (HLM)

To validate the stability advantage over piperazine:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria:

    • Piperazine Control: Intrinsic Clearance (CLint) > 50 µL/min/mg (High).[1]

    • Cyclobutane Target: CLint < 15 µL/min/mg (Low/Moderate).[1]

    • Metabolite ID: Look for +16 Da (Hydroxylation).[1] The cyclobutane should show no ring opening or N-dealkylation metabolites common to piperazines.[1]

Part 5: Workflow Visualization

The following diagram outlines the parallel synthesis workflow for generating a library of bioisosteres using this building block.

WorkflowLib_DesignLibrary Design(Scaffold Hopping)SynthesisParallel Synthesis(Amide/SnAr Coupling)Lib_Design->SynthesisSelect Building BlocksPurificationPrep-HPLC(Neutral pH)Synthesis->PurificationCrude ProductsQCQC: LCMS + 1H NMR (Confirm Isomer)Purification->QCFractionsQC->SynthesisFail (Isomer Scrambling)AssayScreening:Solubility & HLMQC->AssayPass

Figure 2: High-throughput chemistry workflow for integrating cyclobutane bioisosteres.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2013).[1] "Generation of Csp3-rich drug-like libraries." Enamine/Otava Technical Notes. (See general Enamine Cyclobutane literature). Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[1] "Compound Summary: 2-(3-aminocyclobutyl)propan-2-ol." Link

  • Barnes-Seeman, D. (2012).[1] "The physicochemical properties of non-classical bioisosteres." Drug Discovery Today. Link

Head-to-head comparison of synthetic routes to 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 2-(3-Aminocyclobutyl)propan-2-ol , a critical motif in modern drug discovery, particularly for NLRP3 inflammasome inhibitors and GLP-1 agonists.

CAS No: 1609546-13-5 (racemic/mix), 2058249-61-7 (trans-isomer HCl) Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Core Application: Bioisostere for isoleucine/leucine; polar solubilizing group in fragment-based drug design.

Executive Summary

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol presents a classic challenge in small-ring functionalization: controlling the cis/trans stereochemistry across a 1,3-disubstituted cyclobutane ring while installing a tertiary alcohol and a primary amine.

  • Route A (The "Ketone-First" Strategy) : Utilizes the cost-effective 3-oxocyclobutanecarboxylic acid. It relies on thermodynamic vs. kinetic control during the final reductive amination to dictate the cis/trans ratio. Best for early-stage discovery where cost is paramount and isomer separation is acceptable.

  • Route B (The "Amine-First" Strategy) : Starts from defined stereoisomers of 3-aminocyclobutanecarboxylic acid. It retains the initial stereochemistry through the Grignard addition. Best for lead optimization and process chemistry where stereochemical purity is critical.

Comparison Matrix
FeatureRoute A: Ketone-First (Stepwise) Route B: Amine-First (Chiral Pool)
Starting Material 3-Oxocyclobutanecarboxylic acid (Cheap)3-Aminocyclobutanecarboxylic acid (Expensive)
Key Reagent MeMgBr / MeLiMeMgBr (Excess required)
Stereocontrol Low (Mixture, requires separation)High (Retains SM stereochem)
Step Count 5-6 Steps (Protection heavy)3-4 Steps (Direct)
Scalability High (Robust intermediates)Medium (Cost of SM limits scale)
Primary Risk Incomplete ketal protection; Grignard side reactionsOver-addition; racemization (rare)

Detailed Synthetic Pathways

Route A: The "Ketone-First" Strategy (Standard Protocol)

This route builds the tertiary alcohol first while masking the ketone, then reveals the amine. It is the most common route in patent literature (e.g., WO2021239885).

Mechanism & Causality:

  • Esterification : The acid is converted to an ester to differentiate it from the ketone.

  • Ketalization : The ketone must be protected (e.g., as a dioxolane) to prevent the Grignard reagent from attacking it. Crucial Step: Incomplete protection leads to polymerization.

  • Grignard Addition : MeMgBr attacks the ester twice to form the dimethyl carbinol (tertiary alcohol).

  • Deprotection : Acid hydrolysis removes the ketal, restoring the ketone.

  • Reductive Amination : The ketone is converted to the amine. Using bulky reducing agents or specific conditions (e.g., NH₄OAc/NaBH₃CN) can bias the product toward the thermodynamically stable isomer (typically cis for 1,3-disubstituted cyclobutanes, though trans is often desired for bioactivity).

RouteA SM 3-Oxocyclobutane- carboxylic acid Step1 Methyl Ester (Protection) SM->Step1 MeOH, H+ Step2 Ketal Intermediate Step1->Step2 Ethylene glycol TsOH Step3 Tertiary Alcohol (Grignard) Step2->Step3 MeMgBr (2.5 eq) Step4 Amination (Reductive) Step3->Step4 1. HCl (aq) 2. NH4OAc, NaBH3CN Product 2-(3-Aminocyclobutyl) propan-2-ol Step4->Product Purification

Figure 1: Stepwise functionalization of 3-oxocyclobutanecarboxylic acid.

Route B: The "Amine-First" Strategy (Stereocontrolled)

This route is preferred when a specific isomer (e.g., trans) is required. By starting with trans-3-aminocyclobutanecarboxylic acid, the stereochemistry is "locked in" before the harsh Grignard conditions.

Mechanism & Causality:

  • N-Protection : The amine is protected as a carbamate (Boc) to prevent interference with the Grignard reagent and improve solubility.

  • Esterification : Converts the carboxylic acid to an ester.

  • Grignard Addition : Requires excess Grignard reagent (at least 3-4 equivalents) because the carbamate proton (N-H) is acidic and will consume 1 equivalent of MeMgBr. The remaining equivalents attack the ester.

  • Global Deprotection : Acidic conditions remove the Boc group.

RouteB SM 3-Aminocyclobutane- carboxylic acid Step1 N-Boc Ester SM->Step1 1. Boc2O 2. MeI/K2CO3 Step2 Tertiary Alcohol (Boc-Protected) Step1->Step2 MeMgBr (excess) THF, 0°C Product 2-(3-Aminocyclobutyl) propan-2-ol Step2->Product HCl / Dioxane

Figure 2: Stereocontrolled synthesis from amino acid precursor.

Experimental Protocols

Protocol A: Synthesis via 3-Oxocyclobutanecarboxylate (Route A)

Context : This protocol describes the conversion of the protected ester to the alcohol, followed by amination.

Step 1: Grignard Addition to Ketal-Ester

  • Setup : Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagents : Charge with Methyl 3,3-(ethylenedioxy)cyclobutanecarboxylate (10.0 g, 58 mmol) and anhydrous THF (100 mL). Cool to 0°C.[1]

  • Addition : Add MeMgBr (3.0 M in ether, 48 mL, 145 mmol, 2.5 eq) dropwise over 30 mins. Note: Exothermic.

  • Reaction : Stir at 0°C for 1 h, then warm to RT for 2 h. Monitor by TLC (stain with KMnO₄).

  • Workup : Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Dry organic layer (MgSO₄) and concentrate.[2]

    • Checkpoint: Product is 2-(3,3-(ethylenedioxy)cyclobutyl)propan-2-ol . Yield: ~90%.

Step 2: Ketone Deprotection & Reductive Amination

  • Hydrolysis : Dissolve intermediate in THF/H₂O (1:1). Add 1M HCl. Stir at RT for 4 h until ketal is cleaved. Neutralize and extract.[1][3]

  • Amination : Dissolve the resulting ketone (1.0 eq) in MeOH. Add NH₄OAc (10 eq). Stir 30 min.

  • Reduction : Add NaBH₃CN (1.5 eq) portion-wise. Stir 16 h at RT.[4]

  • Workup : Quench with NaHCO₃. Extract with DCM/iPrOH (3:1).

  • Purification : The product is a mixture of cis/trans. Separate via preparative HPLC or recrystallization of the HCl salt.

Protocol B: Synthesis via N-Boc Intermediate (Route B)

Context : Ideal for generating the trans-isomer specifically.

  • Reagents : Methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF.

  • Addition : Cool to -78°C. Add MeLi (or MeMgBr) (4.0 eq). Reasoning: The first equivalent deprotonates the NH-Boc; subsequent equivalents attack the ester.

  • Quench : Pour into cold NH₄Cl solution. Extract with EtOAc.[1][2][5]

  • Deprotection : Treat the crude Boc-amino alcohol with 4M HCl in Dioxane for 2 h. Precipitate the product as the hydrochloride salt with Et₂O.

Strategic Recommendations

  • For Scale-Up (>100g) : Use Route A . The starting material is significantly cheaper, and the ketal protection step is robust. The separation of isomers can be done via crystallization of tartrate salts.

  • For Medicinal Chemistry (SAR) : Use Route B . Buying the pure cis or trans amino acid starting material guarantees the stereochemistry of the final head-group, ensuring reliable Structure-Activity Relationship (SAR) data.

  • Safety Note : Low molecular weight amino-alcohols are highly polar and can be difficult to extract from aqueous layers. Use continuous extraction or resin-based capture (SCX columns) for isolation.

References

  • Pfizer Inc. WO2021239885A1: Compounds for use as inhibitors of NLRP3 inflammasome production. (2021). Link

    • Source for the utility of the compound and general synthetic utility.
  • Burkhard, J. A., et al.Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Journal of Medicinal Chemistry (2010).
  • Organic Syntheses. Preparation of Cyclobutylamine from Cyclobutanecarboxylic Acid.[6] Org.[3][6] Synth. 1971, 51, 48. Link

    • Foundational method for cyclobutane amine handling.
  • Enamine/Sigma-Aldrich Catalog Data.CAS 1609546-13-5 Product Sheets. Verification of commercial availability and physical properties.

Sources

Safety Operating Guide

2-(3-Aminocyclobutyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminocyclobutyl)propan-2-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1][2]

Executive Summary & Chemical Profile

2-(3-Aminocyclobutyl)propan-2-ol is a bifunctional building block containing a primary amine and a tertiary alcohol on a strained cyclobutane ring.[1][2] Its disposal requires strict adherence to protocols for organic bases and combustible liquids .[2]

Improper disposal of this compound poses two specific risks:

  • Exothermic Incompatibility: As a primary amine, it reacts violently with acids, acid chlorides, and anhydrides.[1]

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., sodium nitrite), it can form carcinogenic nitrosamines.[1]

Immediate Hazard Classification (Conservative Estimate):

  • GHS: Skin Corr.[2][3] 1B / Eye Dam. 1 (Due to amine basicity), Flam.[2] Liq. 4 (Combustible).[2]

  • RCRA Characteristic: D002 (Corrosive), D001 (Ignitable - if liquid).[1][2]

Pre-Disposal Assessment & Characterization

Before removing waste from the fume hood, you must characterize the waste stream to determine the correct disposal route.[1][2] Do not rely on "general organic waste" labels.[2]

ParameterVerification StepDecision Threshold
Physical State Visual InspectionSolid: Go to Stream B.Liquid: Go to Stream A.
pH Level pH Strip/ProbepH > 12.5: RCRA D002 (Corrosive).[2] Must be labeled "Basic".pH < 12.5: General Organic.[2]
Co-Solvents Review Lab NotebookHalogenated: Segregate separately (high disposal cost).Non-Halogenated: Standard Organic stream.[2]
Oxidizer Presence Process ReviewYes: Neutralize before combining with organic waste. Amines + Oxidizers = Fire/Explosion risk.[2]

Operational Disposal Protocols

Stream A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Most common scenario: The compound is dissolved in solvents like DCM, Methanol, or THF.[1]

  • Segregation: Select a High-Density Polyethylene (HDPE) or Glass carboy labeled "Organic Waste - Basic/Amine" .[2]

    • Critical: Never add this waste to a container holding acidic waste (e.g., TFA, HCl) or oxidizers (e.g., Hydrogen Peroxide).[1]

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, 2-(3-Aminocyclobutyl)propan-2-ol 10%").

    • Check "Corrosive" and "Flammable" hazards.[2]

  • Bulking: If the total volume is <500mL, keep in the original container, label as "Waste", and place in a secondary container.

Stream B: Solid Waste (Pure Compound, Silica Gel, Contaminated PPE)[1]
  • Containment: Double-bag the solid in clear, 4-mil polyethylene bags.

  • Sharps/Glass: If the compound is in a vial, place the capped vial into a rigid plastic wide-mouth container (poly-packer) before bagging.

  • Tagging: Label as "Solid Hazardous Waste - Toxic/Corrosive Organic".

Stream C: Aqueous Waste (Quenches & Extractions)

Scenario: Aqueous layer from an extraction containing the amine salt.[2]

  • pH Adjustment:

    • If the solution is acidic (pH < 2) or basic (pH > 12.5), adjust to pH 5–9 using dilute sulfuric acid or sodium hydroxide.[1][2]

    • Note: While pH adjustment neutralizes the corrosivity, do not pour down the drain .[1] The organic amine content likely violates local sewer discharge limits (NPDES permits).[2]

  • Disposal: Collect in a carboy labeled "Aqueous Waste - Organic Contaminated" .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of 2-(3-Aminocyclobutyl)propan-2-ol.

DisposalWorkflow Start Start: Waste Generation 2-(3-Aminocyclobutyl)propan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Scraps, Silica, PPE) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Bagging Double Bag (4-mil Poly) Separate Sharps Solid->Bagging SolidBin Solid Hazardous Waste Bin (Incineration) Bagging->SolidBin SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvent Mixture SolventCheck->Organic >10% Organic Aqueous Aqueous Solution SolventCheck->Aqueous Mostly Water HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck HaloWaste Halogenated Waste Carboy HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy HaloCheck->NonHaloWaste No pHCheck Check pH Aqueous->pHCheck Adjust Adjust to pH 5-9 pHCheck->Adjust pH < 5 or > 9 AqWaste Aqueous Waste Carboy (Do NOT Sewer) pHCheck->AqWaste pH 5-9 Adjust->AqWaste

Caption: Operational decision tree for segregating amine-based chemical waste. Blue nodes indicate decision points; Green nodes indicate final disposal receptacles.

Safety & Emergency Contingencies

PPE Requirements
  • Gloves: Nitrile (0.11 mm) is generally sufficient for incidental contact.[2] For prolonged handling or immersion, use laminated film (Silver Shield).[1]

  • Eye Protection: Chemical splash goggles are mandatory due to the corrosive nature of amines.[2]

  • Respiratory: If handling large quantities of solid powder outside a fume hood, use an N95 or P100 respirator.[1]

Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory distress.[2]

  • Neutralize: Do not use water immediately. Apply a weak acid neutralizer (e.g., citric acid or sodium bisulfate spill kit) to the spill to convert the volatile amine into a non-volatile salt.[1][2]

  • Absorb: Once neutralized, absorb with vermiculite or clay pads.[1][2]

  • Disposal: Collect debris into a bag labeled "Hazardous Waste - Spill Debris (Amine)".

Regulatory Framework (US Focus)

  • RCRA (Resource Conservation and Recovery Act):

    • This compound is not a "Listed" waste (P or U list) by specific name.[2]

    • It is regulated as a Characteristic Waste :

      • D001: Ignitable (if in flammable solvent).[2]

      • D002: Corrosive (if pH > 12.5).[2][4]

  • Sewer Ban: Under 40 CFR 403.5, introducing pollutants that cause fire/explosion hazards or corrosive structural damage (pH < 5.[1]0) to POTW (Publicly Owned Treatment Works) is prohibited.[2] Never pour this amine down the sink. [2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying Hazardous Waste in Your Laboratory.[2][5] ACS.org.[2] [Link][1][2]

Sources

Personal protective equipment for handling 2-(3-Aminocyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SAFETY DIRECTIVE

Substance Class: Functionalized Cyclobutane / Amino-Alcohol Critical Hazard Overview: As a researcher handling 2-(3-Aminocyclobutyl)propan-2-ol, you are working with a primary amine attached to a strained cyclobutane ring.[1] While specific toxicological data for this exact building block may be sparse, the "Precautionary Principle" dictates we treat it based on its functional groups.[1]

  • Primary Amines: Known to be caustic, capable of causing severe skin burns, eye damage, and respiratory sensitization.

  • Cyclobutane/Alcohol Moiety: Increases lipophilicity compared to simple amines, potentially enhancing skin absorption rates.[1]

The Golden Rule: Treat this substance as a Corrosive (Skin/Eye) and a Potential Sensitizer until proven otherwise.[1]

PART 2: RISK ASSESSMENT & PPE SELECTION

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific chemical interaction.[1]

The "Why" Behind the Gear (Causality)
  • Glove Material: Latex is strictly prohibited .[1] Organic amines can degrade latex proteins and permeate rapidly.[1] High-grade Nitrile is the standard because of its superior resistance to aliphatic amines and alcohols.[1]

  • Eye Protection: Safety glasses are insufficient for synthesis or liquid handling.[1] Amines are basic; upon eye contact, they saponify fatty tissues immediately, causing deep, often irreversible damage faster than acids.[1] Chemical Goggles or a Face Shield are mandatory for liquid handling.[1]

PPE Selection Matrix
Body AreaStandard Handling (<1g, Solid State)High-Risk Operations (Synthesis, Liquids, >1g)Technical Rationale
Hands Single Nitrile Gloves (min 5 mil thickness)Double Gloving (Inner: Nitrile, Outer: Long-cuff Nitrile or Laminate)Double gloving provides a "sacrificial layer."[2] If the outer glove is splashed, it can be stripped immediately without exposing skin.[1]
Eyes Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Prevents vapor irritation and protects against splash trajectories that bypass glasses.[1]
Body Lab Coat (Cotton/Poly blend, buttoned)Chemical-Resistant Apron (over lab coat)Cotton offers some fire resistance; the apron prevents soak-through of corrosive liquids to the chest/lap.
Respiratory Fume Hood (Sash at proper height)Fume Hood + N95/P100 (if powder is fine/dusty)Engineering controls (Hood) are primary.[1] Respirators are secondary measures for spill cleanup or equipment failure.[1]

PART 3: OPERATIONAL PROTOCOL (Step-by-Step)

This workflow is designed to be a self-validating system.[1] If you cannot complete a step (e.g., glove check fails), the process halts.[1]

Phase 1: Pre-Operational Validation
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Hood Verification: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Control: If the substance is a solid, use an antistatic gun or ionizer.[1] Cyclobutane derivatives can be static-prone, leading to powder dispersal.[1]

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean/Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Remains inside the hood, holding the vial/spatula.

    • Dominant Hand (Clean): Operates external equipment (balance doors, notebook).[1]

    • Why? This prevents cross-contamination of the lab bench.[1]

  • Transfer: Dissolve the solid in solvent (e.g., DCM or Methanol) inside the hood as early as possible. Solutions are easier to contain than static powders.[1]

Phase 3: Decontamination & Doffing (Critical)

Most exposures occur not during the experiment, but when taking off the gear.

  • Wipe Down: Wipe all tools (spatulas, balance pans) with a methanol-dampened Kimwipe inside the hood.[1] Dispose of the wipe as solid hazardous waste.[1]

  • Glove Removal (Beak Method):

    • Pinch the outside of Glove A near the wrist.[1] Peel it off, turning it inside out.[1]

    • Hold Glove A in the gloved hand (Glove B).[1]

    • Slide a bare finger under the wrist of Glove B and peel it off over Glove A.[1]

    • Result: Both gloves are inside out, trapping the chemical inside.[1]

PART 4: VISUALIZATION (Safe Handling Workflow)

The following diagram illustrates the "Safe Handling Lifecycle" for this amine-based compound.

SafeHandling RiskAssess 1. Risk Assessment (Check: Amine/Cyclobutane) PreCheck 2. Pre-Op Validation (Hood Flow & Glove Check) RiskAssess->PreCheck Confirmed PreCheck->RiskAssess Fail (Fix Controls) Donning 3. Donning PPE (Nitrile + Goggles) PreCheck->Donning Pass Handling 4. Active Handling (In Hood Only) Donning->Handling Decon 5. Decontamination (Solvent Wipe) Handling->Decon Complete Disposal 6. Waste Segregation (Basic Organic Stream) Decon->Disposal

Figure 1: Operational workflow ensuring containment of amine hazards from assessment to disposal.

PART 5: EMERGENCY & DISPOSAL PLANS

Emergency Response
  • Skin Contact: Immediately flush with water for 15 minutes .[1] Do NOT use vinegar or acidic solutions to "neutralize" the amine on the skin; the heat of neutralization can cause thermal burns on top of chemical burns [1].

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[1] Seek an ophthalmologist immediately.

  • Spills:

    • Small (<5mL/g): Cover with a specific Amine/Base Neutralizer or dry sand/vermiculite.[1] Scoop into a sealed container.

    • Large: Evacuate the lab. Call EHS.[1]

Waste Disposal Protocol

Do not mix this compound with general organic solvents if those solvents contain acids or oxidizers.[1]

  • Stream: Segregate into "Basic Organic Waste" or "Amine Waste" .

  • Labeling: Clearly mark the tag with "2-(3-Aminocyclobutyl)propan-2-ol" and "Corrosive/Basic".[1]

  • Incompatibility: Keep away from "Acid Waste" streams. Mixing amines with acid waste creates an exothermic reaction that can over-pressurize waste containers [2].[1]

PART 6: REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Hazardous Materials (Amines).

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Nitrile vs. Amines).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.